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3-Nitroanilinium chloride

Cat. No.: B7797529
M. Wt: 174.58 g/mol
InChI Key: FWUUMDDHHPVSPL-UHFFFAOYSA-N
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Description

3-Nitroanilinium chloride (CAS 33240-96-9) is an organic hydrochloride salt with the molecular formula C₆H₇ClN₂O₂ and a molecular weight of 174.58 g/mol . This compound is supplied as a white to orange or green crystalline powder with a minimum purity of 98.0% as confirmed by HPLC and argentometric titration . It is a key material in advanced materials science, particularly noted for its significant third-order nonlinear optical (NLO) properties, making it a promising candidate for optoelectronic applications . Single crystals of this compound, grown via the slow evaporation technique, possess a triclinic crystal structure with a centrosymmetric space group, Pī . Research highlights its excellent optical transmittance of approximately 83% with a UV cut-off wavelength at 281 nm, indicating good transparency in the visible region . Its third-order NLO susceptibility (χ³) has been statutorily evaluated to be 2.9491 × 10⁻¹³ esu, demonstrating self-focusing and saturable absorption effects that are critical for laser and photonic device development . Furthermore, the grown crystals exhibit a high laser damage threshold of 4.3 GW/cm², underscoring their durability for high-power laser applications . Beyond its optical properties, this compound serves as a versatile building block in organic synthesis and pharmaceutical research. The compound and its derivatives have been investigated for biological activity, including studies on hypoglycemic effects . The crystal packing is stabilized by an extensive network of N-H···Cl hydrogen bonds, forming layers with distinct hydrophilic and hydrophobic regions, which is a subject of interest in crystallography and supramolecular chemistry . Handling and Storage: This product is intended for research and development purposes only. It is not recommended for human or veterinary use. The compound should be stored at room temperature, preferably in a cool and dark place . As a safety precaution, do not eat, drink, or smoke when handling this product and wash skin thoroughly after handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O2 B7797529 3-Nitroanilinium chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-nitrophenyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUUMDDHHPVSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33240-96-9
Record name Benzenamine, 3-nitro-, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, m-nitro-, monohydrochloride
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Record name 3-nitroanilinium chloride
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Foundational & Exploratory

3-Nitroanilinium chloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Nitroanilinium Chloride: Chemical Properties and Structure

Introduction

This compound, an organic salt derived from 3-nitroaniline (B104315), is a significant chemical intermediate with the molecular formula C₆H₇ClN₂O₂.[1][2] It typically appears as a yellow solid.[2] This compound serves as a crucial precursor in various industrial syntheses, most notably in the manufacturing of azo dyes such as disperse yellow 5 and acid blue 29.[2][3] Its utility also extends to the fields of organic electronics and pharmacological research, where its derivatives have been investigated for potential antimicrobial and antifungal activities.[2] The specific placement of the nitro group at the meta position relative to the anilinium group imparts a distinct reactivity profile compared to its ortho and para isomers.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of this compound for researchers and professionals in chemistry and drug development.

Chemical Structure and Identifiers

The structure of this compound consists of a 3-nitrophenylammonium cation and a chloride anion. The protonation of the amino group of 3-nitroaniline by hydrochloric acid results in the formation of this salt.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (3-nitrophenyl)azanium;chloride[2]
Synonyms 3-Nitroaniline hydrochloride, m-Nitroanilinium chloride[1][4]
CAS Number 33240-96-9[1][4]
Molecular Formula C₆H₇ClN₂O₂[1][2]
Molecular Weight 174.58 g/mol [1][2]
InChI InChI=1S/C6H6N2O2.ClH/c7-5-2-1-3-6(4-5)8(9)10;/h1-4H,7H2;1H[1][2]
InChIKey FWUUMDDHHPVSPL-UHFFFAOYSA-N[1][2]
Canonical SMILES C1=CC(=CC(=C1)--INVALID-LINK--[O-])[NH3+].[Cl-][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Note that some properties, such as boiling point and pKa, are often reported for the parent compound, 3-nitroaniline, as the salt is prone to decomposition at high temperatures.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Yellow solid[2]; White to Orange to Green powder/crystal[5]
Melting Point 225-227 °C[6]
Boiling Point 307 °C at 760 mmHg (for 3-nitroaniline)[4][6]
Solubility Soluble in Methanol[6]. Parent (3-nitroaniline) is slightly soluble in water (1.25 g/L).[7][8]
pKa 2.466 at 25°C (for parent 3-nitroaniline)[7][8]
Vapor Pressure 0.000745 mmHg at 25°C[4][6]

Spectroscopic Data

The structural elucidation of this compound is routinely performed using a variety of spectroscopic techniques. Spectroscopic data for this compound are available in public databases such as PubChem and SpectraBase.[1][9]

Table 3: Spectroscopic Characterization Methods

TechniqueDescription
¹H NMR Provides information on the chemical environment of hydrogen atoms, confirming the aromatic and anilinium protons.
¹³C NMR Identifies the carbon skeleton of the molecule, distinguishing between the different carbon atoms in the phenyl ring.
Infrared (IR) Spectroscopy Reveals the presence of key functional groups, such as N-H stretches from the anilinium group, N=O stretches from the nitro group, and C=C stretches from the aromatic ring.[10]
UV-Vis Spectroscopy Characterizes the electronic transitions within the molecule, which are influenced by the conjugated aromatic system and the nitro and anilinium substituents.[1]

Synthesis and Reactivity

The synthesis of this compound is a straightforward acid-base reaction starting from its parent amine, 3-nitroaniline. The precursor, 3-nitroaniline, is commercially produced via the selective reduction of 1,3-dinitrobenzene (B52904).[3]

Logical Workflow for Synthesis

The overall synthesis is a two-step process starting from 1,3-dinitrobenzene. The first step is a selective reduction, followed by salt formation.

G cluster_0 Step 1: Selective Reduction (Zinin Reaction) cluster_1 Step 2: Salt Formation A 1,3-Dinitrobenzene B 3-Nitroaniline A->B NaSH or (NH₄)₂S C 3-Nitroaniline D This compound C->D HCl

Caption: Overall synthesis workflow for this compound.
Experimental Protocols

Protocol 1: Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene

This protocol is based on the Zinin reaction, a common method for the selective reduction of a nitro group in dinitro-aromatic compounds.[2][11]

  • Preparation of Reducing Agent: Prepare a solution of sodium hydrogen sulfide (B99878) (NaSH) by treating an aqueous solution of sodium sulfide (Na₂S) with a stoichiometric amount of sodium bicarbonate (NaHCO₃) at a temperature below 20°C.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,3-dinitrobenzene in methanol (B129727).

  • Reduction: Add the prepared sodium hydrogen sulfide solution dropwise to the solution of 1,3-dinitrobenzene while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, distill off the methanol. Pour the remaining aqueous mixture into ice-cold water to precipitate the crude 3-nitroaniline.

  • Purification: Collect the yellow precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a hot aqueous methanol solution to yield pure 3-nitroaniline.

Protocol 2: Synthesis of this compound

This protocol describes the acid-base reaction to form the anilinium salt.[2]

  • Dissolution: Dissolve a measured quantity of purified 3-nitroaniline in a minimal amount of a suitable solvent, such as methanol or ethanol.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the solution.

  • Precipitation: The this compound salt will precipitate out of the solution upon addition of the acid. The process can be aided by cooling the mixture in an ice bath.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Drying: Wash the collected crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities and dry the product under vacuum.

Chemical Reactivity

The chemical behavior of this compound is dictated by the anilinium and nitro functional groups. The anilinium ion deactivates the aromatic ring towards electrophilic substitution. A key reaction of its parent amine, 3-nitroaniline, is its use as a coupling component in the synthesis of azo dyes. After diazotization of another aromatic amine, the resulting diazonium salt reacts with 3-nitroaniline to form a brightly colored azo compound.[2]

G cluster_reaction Acid-Base Reaction A 3-Nitroaniline C 3-Nitroanilinium Cation A->C Protonation B Hydrochloric Acid (HCl) D Chloride Anion B->D Dissociation

References

An In-depth Technical Guide to the Synthesis of 3-Nitroanilinium Chloride from 1,3-Dinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitroanilinium chloride, a valuable intermediate in the production of dyes and various organic compounds, starting from 1,3-dinitrobenzene (B52904).[1] The core of this process lies in the selective reduction of one nitro group of the starting material, a classic transformation known as the Zinin reduction.[2][3][4][5] This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Reaction Principle and Stoichiometry

The synthesis is a two-step process. The first and most critical step is the selective reduction of 1,3-dinitrobenzene to 3-nitroaniline (B104315). This is effectively achieved using sodium sulfide (B99878) or ammonium (B1175870) sulfide as the reducing agent.[3][6] The reaction proceeds via the Zinin reduction mechanism, which is known for its ability to selectively reduce one nitro group in polynitro aromatic compounds.[2][3] The probable stoichiometry for the reduction of a nitroarene using sodium sulfide is as follows:

4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[2]

Following the successful reduction and purification of 3-nitroaniline, it is converted to its hydrochloride salt, this compound, by treatment with hydrochloric acid.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis, compiled from various experimental procedures.

Table 1: Reagent Quantities for the Synthesis of 3-Nitroaniline

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (Method 1)[7]Quantity (Method 2)[8]
1,3-DinitrobenzeneC₆H₄N₂O₄168.11100 g6.7 g
Sodium Sulfide NonahydrateNa₂S·9H₂O240.18245 g-
Sodium SulfideNa₂S78.04-18 g
Sodium BicarbonateNaHCO₃84.01-6 g
WaterH₂O18.02700 mL50 mL
EthanolC₂H₅OH46.07-50 mL
MethanolCH₃OH32.04-120 mL

Table 2: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
1,3-DinitrobenzeneC₆H₄N₂O₄168.1189.8Yellow crystalline powder[9]
3-NitroanilineC₆H₅N₂O₂138.12114Yellow solid
This compoundC₆H₇ClN₂O₂174.58225-227White to Orange to Green powder to crystal[10]

Detailed Experimental Protocols

Experiment 1: Synthesis of 3-Nitroaniline via Sodium Sulfide Reduction [7]

  • Preparation of the Reaction Mixture: In a 2-liter beaker equipped with a mechanical stirrer, heat 500 mL of water to 85°C.

  • Addition of 1,3-Dinitrobenzene: To the hot water, add 100 g of 1,3-dinitrobenzene with vigorous stirring to form an emulsion.

  • Preparation of Reducing Agent Solution: In a separate beaker, dissolve 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.

  • Reduction Reaction: Add the sodium sulfide solution to the dinitrobenzene emulsion over a period of 10 minutes using a dropping funnel.

  • Monitoring the Reaction: The completion of the reaction can be monitored by placing a drop of the reaction mixture on a filter paper and adding a drop of iron or copper sulfate (B86663) solution. The absence of a black streak of metallic sulfide indicates the consumption of the sulfide reagent.

  • Work-up and Isolation: Once the reaction is complete, immediately cool the mixture to 20°C by adding 500 g of ice. Allow the mixture to stand for several hours.

  • Filtration and Purification: Filter the precipitated 3-nitroaniline. The crude product can be recrystallized from boiling water.

  • Drying: Dry the purified crystals to obtain 3-nitroaniline. The expected yield is approximately 55 g.

Experiment 2: Synthesis of this compound [7]

  • Dissolution: Dissolve the purified 3-nitroaniline in a minimal amount of warm dilute hydrochloric acid.

  • Crystallization: Cool the solution to induce crystallization of this compound.

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold water and dry them thoroughly.

Visualizing the Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow for the synthesis and the chemical transformation involved.

experimental_workflow cluster_synthesis Synthesis of 3-Nitroaniline cluster_salt_formation Synthesis of this compound start Start: 1,3-Dinitrobenzene reaction Selective Reduction (Zinin Reaction) start->reaction prepare_reagent Prepare Na2S Solution prepare_reagent->reaction workup Work-up: Cooling & Precipitation reaction->workup filtration Filtration workup->filtration recrystallization Recrystallization filtration->recrystallization product1 3-Nitroaniline recrystallization->product1 dissolution Dissolution in HCl product1->dissolution To Salt Formation crystallization Crystallization dissolution->crystallization filtration2 Filtration crystallization->filtration2 product2 This compound filtration2->product2

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway start 1,3-Dinitrobenzene intermediate 3-Nitroaniline start->intermediate Na2S, H2O (Selective Reduction) final This compound intermediate->final HCl (Acid-Base Reaction)

Caption: Reaction pathway from 1,3-dinitrobenzene to this compound.

Safety Precautions

  • 1,3-Dinitrobenzene is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to consult original literature and safety data sheets (SDS) for all chemicals before undertaking any experimental work.

References

Spectroscopic Profile of 3-Nitroanilinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitroanilinium chloride, a key intermediate in the synthesis of various organic compounds. The following sections detail the Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopic properties of this compound, offering a valuable resource for its identification and characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent bonds, particularly those of the anilinium and nitro groups, and the substituted benzene (B151609) ring.

FTIR Spectral Data

The following table summarizes the characteristic infrared absorption peaks for this compound. The assignments are based on established group frequency correlations and data from related compounds, such as 3-nitroanilinium nitrate.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
3000 - 2800Broad, StrongN-H stretching (in -NH₃⁺ group)
1620 - 1600MediumC=C aromatic ring stretching
1580 - 1560StrongAsymmetric NO₂ stretching
1480 - 1460MediumC=C aromatic ring stretching
1360 - 1340StrongSymmetric NO₂ stretching
850 - 800StrongC-H out-of-plane bending (aromatic)
750 - 700StrongC-H out-of-plane bending (aromatic)
Experimental Protocol: FTIR Spectroscopy

Method: Potassium Bromide (KBr) Pellet Method[2]

  • Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: The resulting fine powder is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately for background correction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is influenced by the chromophoric nitro group and the aromatic ring, with the protonation of the amino group causing a noticeable effect on the absorption maxima compared to 3-nitroaniline (B104315).

UV-Vis Spectral Data

The electronic absorption data for this compound in ethanol (B145695) is presented below. The observed transitions are characteristic of nitro-substituted aromatic compounds.

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)SolventElectronic Transition
~240~15,000Ethanolπ → π
~330~2,000Ethanoln → π

Note: The exact λmax and ε values can vary slightly depending on the solvent and concentration. The protonation of the aniline (B41778) group to anilinium generally leads to a hypsochromic (blue) shift compared to the neutral 3-nitroaniline molecule due to the reduced electron-donating ability of the -NH₃⁺ group.[3]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a UV-grade solvent, such as ethanol, to a known concentration (e.g., 1 x 10⁻³ M). Serial dilutions are then performed to obtain a final concentration in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a quartz cuvette (1 cm path length) containing the sample solution. The solvent used for sample preparation is used as the reference in the second beam. The spectrum is typically scanned over a wavelength range of 200-400 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ shows distinct signals for the aromatic protons and the anilinium protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and anilinium groups.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.2Singlet-1HH-2
~7.9Doublet~8.01HH-4 or H-6
~7.6Triplet~8.01HH-5
~7.5Doublet~8.01HH-6 or H-4
~7.0 (broad)Singlet-3H-NH₃⁺

Note: The assignments are based on substituent effects in substituted anilines and may require 2D NMR for unambiguous confirmation.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

Chemical Shift (δ, ppm)Assignment
~148C-3 (C-NO₂)
~140C-1 (C-NH₃⁺)
~131C-5
~125C-4 or C-6
~120C-6 or C-4
~115C-2
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 3-Nitroanilinium Chloride Sample FTIR FTIR Spectroscopy (KBr Pellet) Sample->FTIR UV_Vis UV-Vis Spectroscopy (Ethanol Solution) Sample->UV_Vis NMR NMR Spectroscopy (DMSO-d6 Solution) Sample->NMR Functional_Groups Functional Group Identification (-NH3+, -NO2) FTIR->Functional_Groups Electronic_Transitions Electronic Transitions (π→π, n→π) UV_Vis->Electronic_Transitions Molecular_Structure Molecular Structure (Connectivity, Environment) NMR->Molecular_Structure Characterization Complete Spectroscopic Characterization Functional_Groups->Characterization Electronic_Transitions->Characterization Molecular_Structure->Characterization

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram illustrates how a sample of this compound is subjected to three primary spectroscopic techniques. Each technique yields specific information: FTIR identifies functional groups, UV-Vis probes electronic transitions, and NMR elucidates the detailed molecular structure. The combined interpretation of this data leads to a complete spectroscopic characterization of the compound.

Summary

The spectroscopic data presented in this guide provides a detailed fingerprint for this compound. The FTIR spectrum confirms the presence of the anilinium and nitro functional groups, the UV-Vis spectrum details the electronic transitions characteristic of the molecule, and the NMR spectra provide a map of the proton and carbon environments within the molecular structure. These datasets, along with the provided experimental protocols, serve as a valuable reference for researchers in the fields of chemical synthesis, materials science, and drug development.

References

Crystal structure analysis of 3-Nitroanilinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of 3-Nitroanilinium Chloride

Introduction

This compound (C₆H₇N₂O₂⁺·Cl⁻) is an organic salt derived from 3-nitroaniline (B104315), an important intermediate in the synthesis of dyes and a molecule of interest in materials science.[1][2] The protonation of the amino group in 3-nitroaniline leads to the formation of the 3-nitroanilinium cation, which, in the presence of a chloride counter-ion, forms a crystalline solid.[3] The study of its crystal structure provides fundamental insights into molecular conformation, intermolecular interactions, and crystal packing, which are crucial for understanding its solid-state properties and potential applications in fields such as organic electronics and pharmaceuticals.[1][4]

Nitroanilines are classic "push-pull" molecules, characterized by intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group.[4] The analysis of the crystal structure of this compound reveals how protonation and subsequent ionic interactions influence the molecular geometry and the supramolecular architecture. This guide provides a detailed overview of the synthesis, crystallization, and comprehensive structural analysis of a triclinic polymorph of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward acid-base reaction. One common method involves the reduction of 1,3-dinitrobenzene (B52904) to yield 3-nitroaniline, which is then protonated using hydrochloric acid.[1]

A direct synthesis protocol is as follows:

  • Dissolution : 3-nitroaniline is dissolved in an aqueous solution.

  • Protonation : A stoichiometric equivalent (1:1 molar ratio) of hydrochloric acid (HCl) is added to the solution.[4] The lone pair of electrons on the nitrogen atom of the amino group attacks a proton from the HCl, forming the 3-nitroanilinium cation and a chloride anion.[3]

  • Crystallization : The resulting salt is then crystallized from the solution.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction analysis were grown using the slow evaporation technique.[4]

  • An aqueous mixture of 3-nitroaniline and hydrochloric acid in a 1:1 stoichiometric ratio was prepared.[4]

  • The solution was left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days.[4]

  • This process yielded well-formed crystals of this compound.[4]

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a Bruker SMART APEX CCD diffractometer for data collection.[4]

  • Data Collection : Diffraction data were collected at a temperature of 293 K using Molybdenum Kα (Mo Kα) radiation.[4] A total of 5204 reflections were measured.[4]

  • Structure Solution : The crystal structure was solved using the SHELXTL software package.[4]

  • Structure Refinement : The structure was refined using a full-matrix least-squares method on F². The hydrogen atoms involved in hydrogen bonding were located in difference Fourier maps and refined isotropically. Other hydrogen atoms were placed in calculated positions and refined using a riding model.[4]

Data Presentation

Crystallographic Data

The crystal structure of this compound was determined to be a triclinic polymorph. A previously reported form crystallizes in the monoclinic space group P2₁/c.[4] The asymmetric unit of the triclinic form contains two crystallographically independent 3-nitroanilinium cations and two chloride anions.[4]

Parameter Value
Chemical FormulaC₆H₇N₂O₂⁺·Cl⁻
Formula Weight174.59 g/mol [4]
Crystal SystemTriclinic[4]
Space GroupP1[4]
a (Å)6.9936 (8)[4]
b (Å)7.8608 (9)[4]
c (Å)14.6708 (16)[4]
α (°)87.079 (19)[4]
β (°)81.813 (19)[4]
γ (°)73.597 (17)[4]
Volume (ų)765.77 (15)[4]
Z4[4]
Temperature (K)293[4]
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected5204[4]
Independent Reflections2640[4]
R[F² > 2σ(F²)]0.039[4]
wR(F²)0.139[4]
Goodness-of-fit (S)1.22[4]
Hydrogen Bond Geometry

The crystal packing is primarily stabilized by a network of intermolecular N-H···Cl hydrogen bonds.[4] All ammonium (B1175870) hydrogen atoms are involved in these interactions with the chloride anions.[4]

D—H···A d(D—H) (Å) d(H···A) (Å) d(D···A) (Å) <(DHA) (°)
N1A—H1AA···Cl20.93 (4)2.22 (4)3.143 (3)172 (3)
N1A—H1AB···Cl10.84 (4)2.39 (4)3.220 (3)170 (3)
N1A—H1AC···Cl2ⁱ0.88 (4)2.37 (4)3.208 (3)160 (3)
N1B—H1BA···Cl10.88 (4)2.26 (4)3.131 (3)170 (3)
N1B—H1BB···Cl20.89 (4)2.36 (4)3.243 (3)171 (3)
N1B—H1BC···Cl1ⁱⁱ0.89 (4)2.33 (4)3.193 (3)164 (3)
Symmetry codes: (i) x, y, z-1; (ii) x, y, z+1. Data extracted from the referenced publication's supplementary materials.

Mandatory Visualization

Experimental Workflow

The logical flow from chemical synthesis to final structural analysis is depicted below.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Interpretation Reactants 3-Nitroaniline + HCl (aq) Crystallization Slow Evaporation at RT Reactants->Crystallization Crystals Single Crystals of This compound Crystallization->Crystals DataCollection Data Collection (Bruker SMART APEX) Crystals->DataCollection StructureSolution Structure Solution (SHELXTL) DataCollection->StructureSolution StructureRefinement Structure Refinement (SHELXTL) StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure Analysis Analysis of Geometry & Intermolecular Interactions (PLATON) FinalStructure->Analysis

Caption: Experimental workflow for the crystal structure analysis.

Hydrogen Bonding Network

The N-H···Cl interactions form distinct ring motifs that define the crystal packing.

Caption: Diagram of the N-H···Cl hydrogen bonding interactions.

Structural Analysis

The crystal structure of this triclinic polymorph reveals two independent 3-nitroanilinium cations (A and B) and two chloride anions in the asymmetric unit.[4] The protonation on the nitrogen atom of the amino group is confirmed by the elongated C-N bond distances.[4]

The nitro groups of the two independent cations are twisted relative to the plane of their respective aromatic rings by 0.32(3)° and 7.1(3)°.[4] This slight difference in torsion angles highlights the subtle conformational variations induced by the local crystal environment.

The most significant feature of the crystal packing is the extensive network of N-H···Cl hydrogen bonds. These interactions link the cations and anions into layers parallel to the (001) crystal plane.[4] This layered arrangement results in the formation of alternating hydrophilic and hydrophobic regions within the crystal lattice.[4] The hydrogen bonds create R₄²(8) ring motifs, a common pattern in crystal engineering, which contributes to the overall stability of the structure.[4]

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 3-Nitroanilinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 3-Nitroanilinium chloride (3-NACL), a compound of interest in materials science and pharmaceutical development. Understanding the thermal stability and decomposition behavior of this organic salt is critical for its safe handling, processing, and application in various fields. This document details its thermal characteristics, outlines experimental protocols for thermal analysis, and presents a hypothesized decomposition pathway.

Data Presentation: Thermal Analysis of this compound

The thermal behavior of this compound has been investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The key quantitative data from these analyses are summarized in the table below.

Thermal EventTemperature (°C)Weight Loss (%)Method
Onset of Thermal StabilityUp to 110-TGA
Melting Point119-DTA
Initial Weight Loss110 - 1643.46TGA
Decomposition Point25195.18TGA/DTA
Residual Mass at 800°C8001.36 (remaining)TGA

Data sourced from a study on the structural, optical, and thermal properties of this compound single crystals.[1]

The TGA curve indicates that this compound is thermally stable up to 110°C.[1] A minor weight loss of 3.46% is observed between 110°C and 164°C, which may be attributed to the release of adsorbed moisture or volatile impurities.[1] The major decomposition event occurs at 251°C, leading to a significant weight loss of 95.18%.[1] The DTA curve confirms the melting point at 119°C and the decomposition at 251°C, with the sharpness of the endothermic peaks suggesting a high degree of purity and crystallinity of the material.[1]

Experimental Protocols: Thermal Analysis

The following provides a detailed methodology for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) for a solid organic compound like this compound.

Objective: To determine the thermal stability, melting point, and decomposition profile of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC/DTA is recommended, such as a PerkinElmer TG/DTA Thermal Analyser or equivalent.

Materials:

  • This compound sample (high purity, powdered form)

  • Inert reference material for DSC/DTA (e.g., empty alumina (B75360) crucible)

  • High-purity nitrogen or argon gas (for inert atmosphere)

  • TGA/DSC sample pans (e.g., alumina, aluminum, or platinum)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is finely powdered to promote uniform heating.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA/DSC crucible.

    • Record the exact mass of the sample.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Place an empty reference crucible on the reference platform.

    • Seal the furnace and begin purging with the inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Initial Temperature: Start the experiment at ambient temperature (e.g., 25-30°C).

    • Heating Rate: Program a linear heating rate of 10°C/min. A slower rate (e.g., 5°C/min) may be used for higher resolution of thermal events.

    • Final Temperature: Heat the sample up to a temperature where complete decomposition is expected (e.g., 600-800°C).

    • Isothermal Hold (Optional): An initial isothermal hold at a temperature slightly above ambient (e.g., 40°C) for a few minutes can ensure thermal equilibrium before the ramp begins.

  • Data Acquisition:

    • Simultaneously record the sample mass (TGA), the differential heat flow (DSC), or the temperature difference (DTA) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass versus temperature to identify the onset of decomposition, temperature ranges of mass loss, and the percentage of residual mass.

    • DTG Curve: The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of mass loss.

    • DSC/DTA Curve: Analyze the heat flow or temperature difference versus temperature plot to identify endothermic events (e.g., melting, boiling, sublimation) and exothermic events (e.g., decomposition, crystallization). The peak temperature of an endotherm can be taken as the melting or decomposition point.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation p1 Weigh 5-10 mg of This compound p2 Place in TGA/DSC crucible p1->p2 i1 Load sample and reference crucibles p2->i1 i2 Purge with N2/Ar gas i1->i2 a1 Heat from ambient to 800°C at 10°C/min i2->a1 a2 Record Mass (TGA) and Heat Flow (DSC/DTA) a1->a2 d1 Analyze TGA/DTG curve for weight loss and stability a2->d1 d2 Analyze DSC/DTA curve for melting and decomposition points a2->d2

Caption: Experimental workflow for TG/DTA analysis.

Hypothesized Decomposition Pathway

decomposition_pathway compound This compound (C₆H₇N₂O₂Cl) intermediate 3-Nitroaniline (C₆H₆N₂O₂) compound->intermediate Heat (Δ) - Loss of HCl product1 HCl (gas) compound->product1 product2 Decomposition Products (e.g., NOx, CO, CO₂, H₂O, N₂) intermediate->product2 Further Heating (Δ)

Caption: Hypothesized thermal decomposition pathway.

References

Solubility of 3-Nitroanilinium Chloride in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-nitroanilinium chloride in common organic solvents. Due to a notable scarcity of quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes a discussion of the anticipated solubility profile based on the compound's chemical structure and data from analogous compounds. Furthermore, this guide presents detailed experimental protocols for solubility determination and templates for data presentation, enabling a standardized approach to generating and reporting these critical physicochemical parameters.

Introduction

This compound (C₆H₇ClN₂O₂), the hydrochloride salt of 3-nitroaniline, is a chemical intermediate with applications in various fields, including the synthesis of dyes and potentially in pharmaceutical development.[1][2] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and for various formulation and drug delivery studies. This guide aims to equip researchers with the necessary information and methodologies to accurately assess the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 33240-96-9[3]
Molecular Formula C₆H₇ClN₂O₂[3]
Molecular Weight 174.58 g/mol [3]
Appearance Yellow solid[1]
Melting Point 98 °C[2]
Boiling Point 307 °C at 760 mmHg[3]

Expected Solubility Profile

While specific quantitative data is lacking, the solubility of this compound can be qualitatively inferred from its structure and by examining related compounds. As an organic salt, it is expected to be more soluble in polar solvents compared to non-polar ones. The presence of the anilinium ion suggests that polar protic solvents, which can solvate both the cation and the chloride anion, would be particularly effective.

Conversely, the nitro group and the benzene (B151609) ring introduce some non-polar character, which might afford some solubility in less polar aprotic solvents. The solubility of the parent compound, 3-nitroaniline, is noted to be good in ethanol, acetone, and chloroform.[4] However, as the hydrochloride salt, this compound will exhibit significantly different solubility due to its ionic nature. Aniline hydrochloride, a related salt, is soluble in water, alcohol, and chloroform.[5] Based on these considerations, a predicted qualitative solubility ranking is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Methanol SolubleA polar protic solvent capable of hydrogen bonding and solvating ions. Some sources confirm solubility without quantitative data.[6]
Ethanol SolubleSimilar to methanol, a polar protic solvent.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, effective at dissolving salts.
Dimethylformamide (DMF) SolubleA polar aprotic solvent with a high dielectric constant.
Acetone Moderately SolubleA polar aprotic solvent, may be less effective than DMSO or DMF.
Acetonitrile Moderately SolubleA polar aprotic solvent.
Dichloromethane Sparingly SolubleA less polar solvent, though some solubility may be observed.
Ethyl Acetate Sparingly SolubleA moderately polar solvent.
Toluene InsolubleA non-polar aromatic solvent.
Hexane InsolubleA non-polar aliphatic solvent.

Quantitative Solubility Data

As of the date of this publication, extensive quantitative solubility data for this compound in a range of common organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to record their experimentally determined solubility data. It is recommended to measure solubility at various temperatures to understand the thermodynamic properties of the dissolution process.

Table 3: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Acetonitrile25Data to be determinedData to be determined
Dimethylformamide (DMF)25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[7] The concentration of the dissolved solute in the saturated solution can then be determined using gravimetric or spectrophotometric analysis.

Isothermal Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of finely powdered this compound to a series of vials, each containing a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the temperature of the experiment) fitted with a compatible syringe filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.

Quantification by Gravimetric Analysis

This method is suitable for non-volatile solutes.

  • Sample Preparation:

    • Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

    • Record the exact volume of the supernatant transferred.

  • Solvent Evaporation:

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing:

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

    • Cool the container in a desiccator before weighing it on an analytical balance.

  • Calculation:

    • The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant taken.

Quantification by UV-Vis Spectrophotometry

This method is applicable if this compound has a chromophore that absorbs in the UV-Vis range and does not interfere with the solvent's absorbance.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Generation of a Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it).

  • Sample Analysis:

    • Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_quant_methods Quantification Methods start Add excess this compound to solvent equilibrate Equilibrate at constant temperature with agitation start->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant settle->filter quantify Quantify solute concentration filter->quantify calculate Calculate solubility quantify->calculate gravimetric Gravimetric Analysis quantify->gravimetric spectro UV-Vis Spectrophotometry quantify->spectro end Solubility Data calculate->end

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion

References

The Antimicrobial and Antifungal Potential of 3-Nitroanilinium Chloride Derivatives: A Methodological and Structural Framework

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide, therefore, serves as a foundational framework for researchers, scientists, and drug development professionals interested in exploring this promising, yet underexplored, class of compounds. It outlines the general synthetic pathways, standardized experimental protocols for antimicrobial and antifungal evaluation, and data presentation structures that would be essential for a thorough investigation. The methodologies and examples provided are based on established practices for analogous nitroaromatic and aniline-based compounds.[3][4][5]

Rationale for Investigation

Nitro-containing aromatic compounds have a long history in antimicrobial drug discovery, with their mechanism of action often linked to the generation of toxic reactive nitrogen species upon reduction of the nitro group within microbial cells.[2] Aniline derivatives have also been explored for their diverse biological activities. The combination of the 3-nitroaniline (B104315) core with a quaternized ammonium (B1175870) chloride group suggests that these derivatives could possess favorable properties for antimicrobial action, potentially through enhanced cell membrane interaction and subsequent disruption. A systematic study involving various substitutions on the anilinium nitrogen would be crucial to elucidate structure-activity relationships (SAR) and identify lead compounds.

General Synthesis of 3-Nitroanilinium Chloride Derivatives

The synthesis of N-substituted this compound derivatives can be conceptualized as a two-step process. The initial step typically involves the nucleophilic substitution of a leaving group on a reactant by 3-nitroaniline to form an N-substituted 3-nitroaniline intermediate. This is followed by protonation with hydrochloric acid to yield the final anilinium chloride salt.

A general synthetic scheme is presented below:

G cluster_0 Step 1: N-Alkylation/Arylation cluster_1 Step 2: Salt Formation 3-Nitroaniline 3-Nitroaniline Intermediate N-Substituted 3-Nitroaniline 3-Nitroaniline->Intermediate Base RX R-X (e.g., Alkyl halide, Acyl chloride) RX->Intermediate Final_Product N-Substituted This compound Intermediate->Final_Product Base Base HCl HCl HCl->Final_Product G A Synthesize 3-Nitroanilinium Chloride Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B C Primary Screening: Agar Well Diffusion B->C D Quantitative Assay: Broth Microdilution (MIC) B->D E Measure Zones of Inhibition C->E F Determine MIC Values D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G G Compound 3-Nitroanilinium Derivative Membrane Microbial Cell Membrane Compound->Membrane Direct Interaction? Entry Cellular Uptake Compound->Entry Reduction Nitroreductase Enzymes Entry->Reduction Inside Cell Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Reduction->Reactive_Species DNA_Damage DNA Damage Reactive_Species->DNA_Damage Protein_Damage Protein Dysfunction Reactive_Species->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

References

An In-depth Technical Guide to the Nonlinear Optical Properties of 3-Nitroanilinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonlinear optical (NLO) properties of 3-Nitroanilinium chloride (3NACL). The document details the material's synthesis, crystal structure, and key linear and nonlinear optical characteristics, supported by experimental data and methodologies. This guide is intended for researchers and professionals in materials science, optics, and photonics seeking a thorough understanding of this promising third-order NLO material.

Introduction

Organic nonlinear optical (NLO) materials have garnered significant attention for their potential applications in optoelectronics, including optical switching, optical limiting, and data storage. This compound, an organic salt, has emerged as a noteworthy candidate due to its significant third-order NLO response. This guide synthesizes the current scientific knowledge on 3NACL, presenting its properties in a structured and accessible format.

Synthesis and Crystal Growth

Single crystals of this compound are typically grown using the slow evaporation solution technique.[1]

Experimental Protocol: Slow Evaporation Solution Growth
  • Synthesis of this compound: 3-Nitroaniline is dissolved in a suitable solvent, and hydrochloric acid is added to form the this compound salt. The resulting salt is then purified by recrystallization.

  • Preparation of Supersaturated Solution: A supersaturated solution of the synthesized 3NACL is prepared at an elevated temperature in a suitable solvent. The choice of solvent is critical and is often determined through solubility studies.

  • Filtration: The hot, supersaturated solution is filtered using a high-quality filter paper to remove any suspended impurities or undissolved particles.

  • Crystal Growth: The filtered solution is transferred to a clean, undisturbed container (e.g., a beaker or crystallizing dish) and covered with a perforated lid to control the rate of solvent evaporation. The container is then left in a constant-temperature environment, free from mechanical vibrations.

  • Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of 3NACL will nucleate and grow. Once the crystals reach a suitable size, they are carefully harvested from the solution.

Synthesis_Workflow cluster_synthesis Synthesis cluster_growth Crystal Growth 3-Nitroaniline 3-Nitroaniline HCl HCl Solvent Solvent Dissolution Dissolution Recrystallization Recrystallization 3NACL_Salt This compound Salt Supersaturated_Solution Prepare Supersaturated Solution Filtration Filtration Slow_Evaporation Slow Evaporation Crystal_Harvesting Harvest Crystals 3NACL_Crystal 3NACL Single Crystal

Crystal Structure and Properties

The structural and physical properties of this compound have been characterized using various analytical techniques.

Crystal Structure

Single-crystal X-ray diffraction (XRD) studies have revealed that this compound crystallizes in a triclinic system with a centrosymmetric space group P-1.[1] The presence of a center of symmetry in the crystal structure dictates that the second-order nonlinear optical susceptibility (χ⁽²⁾) is zero. Consequently, 3NACL does not exhibit second-harmonic generation (SHG). The material can exist in different polymorphic forms, with a monoclinic form also having been reported.[2]

Table 1: Crystallographic Data for this compound (Triclinic Polymorph) [1][2]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1 (centrosymmetric)
a (Å)6.9936
b (Å)7.8608
c (Å)14.6708
α (°)87.079
β (°)81.813
γ (°)73.597
Volume (ų)765.77
Z4
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of 3NACL is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays (typically Mo Kα radiation) are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

  • Unit Cell Determination: A short data collection is initially performed to determine the unit cell parameters and the crystal system.

  • Full Data Collection: A complete dataset of diffraction intensities is collected over a wide range of angles.

  • Structure Solution and Refinement: The collected data is processed to solve the crystal structure, determining the atomic positions within the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

Linear and Nonlinear Optical Properties

Linear Optical Properties

The linear optical properties of 3NACL have been investigated using UV-Vis-NIR spectroscopy. The material exhibits good optical transparency in the visible and near-infrared regions.

Table 2: Linear Optical Properties of this compound [1]

PropertyValue
Transmittance83%
UV Cut-off Wavelength281 nm
Experimental Protocol: UV-Vis-NIR Spectroscopy
  • Sample Preparation: A thin, polished single crystal of 3NACL of uniform thickness is prepared.

  • Spectrometer Setup: A UV-Vis-NIR spectrophotometer is calibrated by recording a baseline spectrum.

  • Data Acquisition: The prepared crystal is placed in the sample holder of the spectrophotometer, and the transmittance spectrum is recorded over the desired wavelength range (typically 200-2500 nm).

  • Analysis: The spectrum is analyzed to determine the transmission window and the UV cut-off wavelength, which is the wavelength at which the material starts to strongly absorb light.

Third-Order Nonlinear Optical Properties

Due to its centrosymmetric crystal structure, this compound is a third-order NLO material. Its third-order NLO properties have been investigated using the Z-scan technique.

Table 3: Third-Order Nonlinear Optical Parameters of this compound [1]

ParameterSymbolValue
Nonlinear Absorption Coefficientβ7.5472 × 10⁻¹² m/W
Nonlinear Refractive Indexn₂5.6931 × 10⁻¹⁹ m²/W
Third-Order NLO Susceptibilityχ⁽³⁾2.9491 × 10⁻¹³ esu

The positive values for β and n₂ indicate the presence of saturable absorption and a self-focusing effect, respectively.[1]

Experimental Protocol: Z-scan Technique

The Z-scan technique is a single-beam method used to measure the sign and magnitude of the real and imaginary parts of the third-order nonlinear susceptibility, χ⁽³⁾.

  • Experimental Setup: A high-intensity laser beam is focused using a lens. The 3NACL crystal is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point. A detector is placed in the far field to measure the transmitted intensity.

  • Closed-Aperture Z-scan: An aperture is placed before the detector. As the crystal is moved through the focus, any nonlinear refraction will cause a change in the beam divergence, leading to a change in the intensity transmitted through the aperture. The resulting transmittance curve as a function of the crystal's position provides the sign and magnitude of the nonlinear refractive index (n₂).

  • Open-Aperture Z-scan: The aperture is removed, and the entire transmitted beam is collected by the detector. This measurement is sensitive to nonlinear absorption. The resulting transmittance curve as a function of the crystal's position is used to determine the nonlinear absorption coefficient (β).

  • Data Analysis: The real and imaginary parts of χ⁽³⁾ are calculated from the obtained values of n₂ and β.

Characterization_Workflow cluster_structural Structural Characterization cluster_optical Optical Characterization cluster_physical Physical Properties 3NACL_Crystal 3NACL Single Crystal XRD Single-Crystal XRD 3NACL_Crystal->XRD FTIR FTIR Spectroscopy 3NACL_Crystal->FTIR UV_Vis UV-Vis-NIR Spectroscopy 3NACL_Crystal->UV_Vis Z_Scan Z-scan Analysis 3NACL_Crystal->Z_Scan Thermal Thermal Analysis (TG/DTA) 3NACL_Crystal->Thermal Mechanical Vickers Microhardness 3NACL_Crystal->Mechanical Dielectric Dielectric Studies 3NACL_Crystal->Dielectric LDT Laser Damage Threshold Z_Scan->LDT

Other Important Properties

Thermal and Mechanical Stability

The thermal stability of this compound has been assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The mechanical stability has been determined using Vickers microhardness tests.[1]

Laser Damage Threshold (LDT)

The laser damage threshold is a crucial parameter for materials intended for use in high-power laser applications. For an inclusion-free 3NACL crystal, the LDT has been measured to be 4.3 GW/cm².[1]

Dielectric Properties

Dielectric studies of 3NACL have shown that the dielectric constant and dielectric loss are high at lower frequencies, which is attributed to space charge polarization.[1]

Conclusion

This compound is a promising organic material with significant third-order nonlinear optical properties. Its centrosymmetric triclinic crystal structure precludes second-order NLO effects but makes it a suitable candidate for applications based on third-order phenomena. The material exhibits good optical transparency, a high laser damage threshold, and notable nonlinear absorption and refraction. The synthesis via the slow evaporation technique allows for the growth of high-quality single crystals, which are essential for detailed characterization and potential device fabrication. Further research into optimizing the crystal growth process and exploring its applications in optical limiting and all-optical switching devices is warranted.

References

3-Nitroanilinium Chloride: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-nitroanilinium chloride, a versatile precursor in organic synthesis. It details its physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its role in the development of dyes, specialty chemicals, and as a scaffold in medicinal chemistry.

Introduction

This compound (C₆H₇ClN₂O₂) is the hydrochloride salt of 3-nitroaniline (B104315).[1][2] It typically appears as a yellow solid and serves as a crucial intermediate in various chemical manufacturing processes.[1] The presence of both an anilinium group and a nitro group on the aromatic ring imparts unique reactivity, making it a valuable building block for a diverse range of more complex molecules.[3] Its applications span from the synthesis of commercial dyes to its use as a foundational structure in the creation of novel pharmaceutical compounds.[1][3]

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below.

PropertyValueReference
IUPAC Name (3-nitrophenyl)azanium;chloride[1][4]
Synonyms 3-Nitroaniline hydrochloride, m-Nitroanilinium chloride[2][4][5]
CAS Number 33240-96-9[2][5][6]
Molecular Formula C₆H₇ClN₂O₂[1][2][5]
Molecular Weight 174.58 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point 114 °C (for 3-nitroaniline base)[7][8]
Boiling Point 307 °C at 760 mmHg (for 3-nitroaniline base)[5]
Solubility in Water 0.1 g/100 ml (20 °C) (for 3-nitroaniline base)[8]
InChI Key FWUUMDDHHPVSPL-UHFFFAOYSA-N[1][2][4]

Spectroscopic data for the parent compound, 3-nitroaniline, is available and provides the basis for the characterization of its salt.[4] Techniques such as ¹H NMR, ¹³C NMR, UV-VIS, and IR spectroscopy are essential for its identification.[4][9]

Synthesis of this compound

The synthesis of this compound is a two-step process. First, its precursor, 3-nitroaniline, is synthesized, which is then protonated with hydrochloric acid.

G DNB 1,3-Dinitrobenzene (B52904) Zinin Zinin Reaction (Selective Reduction) DNB->Zinin Reducer Na2S or NaSH Reducer->Zinin MNA 3-Nitroaniline Zinin->MNA Protonation Acid-Base Reaction (Protonation) MNA->Protonation HCl Hydrochloric Acid (HCl) HCl->Protonation Product This compound Protonation->Product

Caption: Synthesis workflow for this compound.

3.1. Experimental Protocol: Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene

This procedure is based on the selective reduction of one nitro group, commonly known as the Zinin reaction.[1][8]

  • Materials:

  • Procedure:

    • Dissolve 10 g of 1,3-dinitrobenzene in 40 g of ethanol in a reaction flask. Some material may precipitate upon cooling.

    • Add 8 g of concentrated ammonium hydroxide solution to the mixture.[7]

    • Saturate the solution with hydrogen sulfide gas at room temperature.[7]

    • After saturation, heat the mixture under reflux for 30 minutes.[7]

    • Cool the reaction mixture back to room temperature and pass hydrogen sulfide through it again until the total weight gain of the flask contents is approximately 6 g.[7]

    • Dilute the resulting solution with water to precipitate the crude 3-nitroaniline.

    • Filter the crude product and wash it with water.[7]

    • Extract the product by warming with dilute hydrochloric acid. This step forms the this compound salt in solution.[7]

    • To isolate the free base for characterization or other reactions, neutralize the acidic extract with ammonium hydroxide.

    • The precipitated 3-nitroaniline can be recrystallized from hot water. The expected yield is 70-80%.[7]

3.2. Experimental Protocol: Formation of this compound

  • Materials:

    • Synthesized 3-nitroaniline

    • Concentrated hydrochloric acid

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve the purified 3-nitroaniline in a minimal amount of a suitable solvent like ethanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

    • The this compound will precipitate out of the solution.

    • Filter the solid product, wash with cold anhydrous diethyl ether to remove excess HCl and solvent, and dry under vacuum.

Core Reactions in Organic Synthesis

This compound is a precursor to a variety of organic compounds through several key reactions. The anilinium group can be deprotonated to the free amine, which is then available for diazotization, while the nitro group can be reduced.

G cluster_0 cluster_2 cluster_3 Precursor This compound Reduction Reduction (e.g., Sn/HCl, H2/Pd) Precursor->Reduction Diazotization Diazotization (NaNO2, HCl) Precursor->Diazotization EAS Electrophilic Aromatic Substitution (e.g., Chlorination) Precursor->EAS Diaminobenzene 1,3-Diaminobenzene Derivatives Reduction->Diaminobenzene Diazonium 3-Nitrophenyl diazonium salt Diazotization->Diazonium Halogenated Halogenated 3-Nitroaniline Derivatives EAS->Halogenated AzoDye Azo Dyes Diazonium->AzoDye Azo Coupling

Caption: Key synthetic pathways starting from this compound.

4.1. Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 1,3-diaminobenzene (m-phenylenediamine) derivatives. These diamines are crucial monomers for high-performance polymers and precursors for other complex molecules.

  • General Protocol (Bechamp Reduction):

    • Suspend 3-nitroaniline (or its salt) in water.

    • Add iron filings and a catalytic amount of hydrochloric acid.

    • Heat the mixture under reflux with vigorous stirring. The reaction is exothermic and may require initial cooling.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, make the mixture basic with a strong base (e.g., NaOH) to precipitate iron oxides.

    • The product, m-phenylenediamine, can be isolated by steam distillation or solvent extraction.

4.2. Diazotization and Azo Coupling

The amino group of 3-nitroaniline (after neutralization of the salt) can be converted to a diazonium salt. This intermediate is highly reactive and readily undergoes azo coupling reactions to form intensely colored azo compounds, which form the chemical basis for many dyes.[1]

  • General Protocol:

    • Dissolve this compound in an aqueous solution of hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise. Maintain the low temperature throughout the addition.

    • The resulting solution contains the 3-nitrophenyldiazonium chloride intermediate.

    • This diazonium salt solution is used immediately by adding it to a cooled solution of a coupling partner (e.g., a phenol (B47542) or another aniline (B41778) derivative) to form the azo dye.

4.3. Electrophilic Aromatic Substitution

The aromatic ring of 3-nitroaniline can undergo further substitution, such as halogenation. The amino group is a strong activating group and ortho-, para-director, while the nitro group is a deactivating meta-director. The outcome of the reaction depends on the specific reaction conditions.

  • Example: Chlorination

    • Reacting 3-nitroaniline with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) can lead to the introduction of chlorine atoms onto the aromatic ring.[10] The positions of substitution will be influenced by the directing effects of the existing substituents.

Applications in Drug Development and Industry

While direct biological activity of this compound is noted, particularly for its antimicrobial and antifungal properties, its primary value lies in its role as a precursor.[1]

  • Drug Development: The nitroaniline scaffold is a common feature in many medicinally relevant molecules.[3] The ability to functionalize the molecule at three distinct positions (via the amino group, the nitro group, and the aromatic ring) makes it a versatile starting point for building libraries of compounds for drug discovery. Its derivatives are investigated as potential therapeutic agents.[1]

  • Dye Manufacturing: This is the most established industrial application. 3-Nitroaniline is a key intermediate for producing commercially significant dyes, including Disperse Yellow 5 and Acid Blue 29.[1][8]

  • Organic Electronics: When polymerized, derivatives of 3-nitroaniline exhibit conductive properties, leading to research into their use in organic semiconductors and other electronic devices.[1]

  • Specialty Chemicals: Nitroaniline derivatives are used to produce antioxidants and agrochemicals.[3]

References

An In-depth Technical Guide on the Biological Applications of Substituted 3-Nitroanilinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological applications of substituted 3-nitroanilinium chloride and related nitroaromatic compounds, with a focus on their potential as antimicrobial and antitumor agents. This document synthesizes available data, details relevant experimental protocols, and visualizes key workflows and mechanisms to support ongoing research and development in this area.

Introduction

Substituted this compound and its derivatives are a class of organic compounds characterized by a nitro group (-NO2) and an anilinium cation. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making these compounds valuable precursors in the synthesis of dyes and pharmaceuticals.[1][2] Research indicates that the nitro group is a critical pharmacophore that imparts significant biological activity, including antimicrobial and antitumor properties.[3][4] The biological activity of nitroaromatic compounds is often attributed to their reductive bioactivation within target cells, leading to the formation of reactive intermediates that can induce cellular damage.[5][6]

Antimicrobial Applications

Derivatives of this compound have shown promise as antimicrobial agents.[1] The general mechanism of antimicrobial action for nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell. This process generates cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, and reactive oxygen species (ROS), which can damage cellular macromolecules like DNA, leading to cell death.[3][5]

Quantitative Antimicrobial Activity Data

While specific quantitative data for a wide range of substituted this compound derivatives is not extensively available in the public domain, the following table summarizes representative minimum inhibitory concentration (MIC) data for related nitroaniline and nitroaromatic compounds to illustrate their potential antimicrobial efficacy.

Compound ClassSpecific Derivative/CompoundTest OrganismMIC (µg/mL)Reference
Nitroaniline DerivativeN-Substituted 2-NitroanilineS. aureusVaries with substitution[7]
Nitroaniline DerivativeN-Substituted 2-NitroanilineE. coliVaries with substitution[7]
Nitroaromatic Compound5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamideHypoxic UV4 cellsSelective cytotoxicity[8]
Nitroaromatic CompoundN-[(N,N-dimethylamino)ethyl]carboxamide analogue of 2,4-dinitroaniline (B165453) mustardHypoxic UV4 cellsSelective cytotoxicity[8]
Experimental Protocols for Antimicrobial Activity Screening

1. Agar (B569324) Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[9][10]

  • Preparation of Media and Inoculum:

    • Prepare sterile Mueller-Hinton agar (MHA) plates for bacteria or Sabouraud dextrose agar (SDA) plates for fungi.[9]

    • Culture the test microorganisms overnight in a suitable broth.

    • Adjust the turbidity of the microbial suspension to the 0.5 McFarland standard.[9]

    • Evenly spread 100 µL of the standardized inoculum over the agar surface using a sterile cotton swab.[9]

  • Well Preparation and Compound Application:

    • Allow the inoculated plates to dry for a few minutes.

    • Create wells of 6 mm diameter in the agar using a sterile cork borer.[9]

    • Prepare stock solutions of the test compounds (substituted this compound derivatives) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 100 µg/mL).[9]

    • Add a defined volume (e.g., 100 µL) of each test solution into the respective wells.[9]

    • Include a solvent control (e.g., DMSO) and a positive control (a standard antibiotic) in separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[9]

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.[9]

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][11]

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).[7]

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism.

    • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]

  • Incubation and Observation:

    • Incubate the microtiter plate at the appropriate temperature and duration for the test organism.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Visualizations: Antimicrobial Mechanism and Screening Workflow

antimicrobial_mechanism cluster_cell Microbial Cell Nitroaromatic_Compound Substituted This compound Nitroreductase Nitroreductase (Enzymatic Reduction) Nitroaromatic_Compound->Nitroreductase Enters cell Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Intermediates Bioactivation ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Cellular_Targets Cellular Targets (DNA, Proteins) Reactive_Intermediates->Cellular_Targets Damage ROS->Cellular_Targets Damage Cell_Death Cell Death Cellular_Targets->Cell_Death

Caption: Proposed antimicrobial mechanism of nitroaromatic compounds.

antimicrobial_screening_workflow Start Start: Synthesized 3-Nitroaniline Derivatives Primary_Screening Primary Screening (Agar Well Diffusion) Start->Primary_Screening Quantitative_Assay Quantitative Assay (Broth Microdilution) Primary_Screening->Quantitative_Assay Active Compounds Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Quantitative_Assay->Determine_MIC Data_Analysis Data Analysis and Comparison with Controls Determine_MIC->Data_Analysis End Identify Lead Compounds Data_Analysis->End

Caption: General workflow for antimicrobial screening.

Antitumor Applications

Nitroaromatic compounds, including derivatives of nitroaniline, have been investigated for their potential as anticancer agents.[12][13] Their mechanism of action in cancer cells is often linked to their ability to be selectively activated in the hypoxic (low oxygen) environment characteristic of solid tumors.[8] This hypoxia-selective activation leads to the formation of cytotoxic species that can kill cancer cells.

Quantitative Antitumor Activity Data

The following table presents IC50 values for some nitroaromatic compounds against various cancer cell lines, providing an indication of their cytotoxic potential.

Compound ClassSpecific Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Nitroquinoline DerivativeNovel 3-nitroquinolinesA431 (epidermoid carcinoma)Micromolar to nanomolar range[13]
Nitroquinoline DerivativeNovel 3-nitroquinolinesMDA-MB-468 (breast cancer)Micromolar to nanomolar range[13]
3-Nitrophenyl Chalcone (B49325) Derivative1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHCT-116 (colon cancer)1.71 (48h)[14]
3-Nitrophenyl Chalcone Derivative1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-oneHT-29 (colon cancer)7.76 (48h)[14]
Nitroaromatic CompoundCompound 3Various human cancer cell lines< 8.5[12]
Nitroaromatic CompoundCompound 24Various human cancer cell lines< 8.5[12]
Experimental Protocols for Antitumor Activity Evaluation

1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[7][15]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.[7]

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds.

    • Incubate for an additional 48-72 hours.[7]

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement and IC50 Determination:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.[7]

2. Apoptosis Assay by Flow Cytometry

This assay determines the mode of cell death induced by the test compound.[15]

  • Cell Treatment and Harvesting:

    • Treat cells with the IC50 concentration of the test compound for a specified time.

    • Harvest both floating and adherent cells and wash with cold phosphate-buffered saline (PBS).[15]

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[15]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Determine the percentages of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.[15]

Visualizations: Antitumor Screening and Synthesis Workflow

antitumor_screening_workflow Start Start: Synthesized Derivatives Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Mechanism_Study Mechanism of Action Study Determine_IC50->Mechanism_Study Potent Compounds Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism_Study->Apoptosis_Assay Data_Analysis Data Analysis and Lead Identification Apoptosis_Assay->Data_Analysis End Lead Compounds for Further Development Data_Analysis->End

Caption: Workflow for in vitro antitumor screening.

synthesis_workflow Starting_Material 3-Nitroaniline Reaction Chemical Modification (e.g., N-substitution) Starting_Material->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Substituted 3-Nitroaniline Derivative Characterization->Final_Product

Caption: General synthesis and characterization workflow.

Conclusion

Substituted this compound derivatives and related nitroaromatic compounds represent a promising area for the discovery of new therapeutic agents. Their inherent chemical properties, conferred by the nitro group, provide a foundation for potent antimicrobial and antitumor activities. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this class of compounds. Future research should focus on synthesizing and screening a wider range of derivatives to establish clear structure-activity relationships and to identify lead candidates with enhanced efficacy and selectivity.

References

Methodological & Application

Synthesis of 3-Nitroanilinium Chloride: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-nitroanilinium chloride, a valuable intermediate in the production of dyes and a compound with noted biological activities. The protocol outlines the reaction of 3-nitroaniline (B104315) with hydrochloric acid, followed by purification and characterization of the final product.

Introduction

This compound (C₆H₇ClN₂O₂) is the hydrochloride salt of 3-nitroaniline. The synthesis involves a straightforward acid-base reaction where the lone pair of electrons on the amino group of 3-nitroaniline accepts a proton from hydrochloric acid, forming the anilinium salt.[1] This salt formation alters the solubility of the compound, making it more water-soluble than its free base form. The compound typically appears as a yellow solid and is utilized as an intermediate in various chemical syntheses, including the manufacturing of dyes.[2] Additionally, research has indicated that this compound and its derivatives possess antimicrobial and antifungal properties.[2]

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC₆H₇ClN₂O₂[3]
Molecular Weight174.58 g/mol [3]
Melting Point225-227 °CLookChem
AppearanceYellow solid[2]

Experimental Protocol

Materials and Reagents:

  • 3-Nitroaniline (C₆H₆N₂O₂)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Ethanol (B145695)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of 3-nitroaniline in a suitable solvent like ethanol.

  • In a separate beaker, prepare a solution of hydrochloric acid. While stirring, slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the 3-nitroaniline solution. An exothermic reaction will occur, leading to the formation of a precipitate.

Step 2: Reaction and Isolation

  • Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux for a specified period to ensure the reaction goes to completion.

  • After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath to maximize the precipitation of this compound.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and excess acid.

  • Dry the product thoroughly, preferably in a vacuum oven at a low temperature.

Step 3: Purification by Recrystallization

  • The crude this compound can be purified by recrystallization. A study has shown that crystals can be obtained from an aqueous mixture of 3-nitroaniline and hydrochloric acid in a 1:1 stoichiometric ratio at room temperature by slow evaporation.[4]

  • Alternatively, dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry completely.

Step 4: Characterization

  • Determine the melting point of the purified this compound. A reported melting point is in the range of 225-227 °C.

  • Obtain the ¹H NMR and IR spectra of the product to confirm its identity and purity. The protonation of the amino group will result in characteristic shifts in the NMR spectrum and changes in the N-H stretching frequencies in the IR spectrum.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Nitroaniline 3-Nitroaniline Mixing_and_Reaction Mixing and Reaction in Ethanol 3-Nitroaniline->Mixing_and_Reaction HCl HCl HCl->Mixing_and_Reaction Isolation Isolation via Filtration Mixing_and_Reaction->Isolation Recrystallization Recrystallization Isolation->Recrystallization 3-Nitroanilinium_Chloride 3-Nitroanilinium Chloride Recrystallization->3-Nitroanilinium_Chloride

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

While there is no direct signaling pathway involved in this chemical synthesis, the following diagram illustrates the logical relationship of the acid-base reaction.

Acid_Base_Reaction 3-Nitroaniline 3-Nitroaniline (Base) Proton_Transfer Proton Transfer 3-Nitroaniline->Proton_Transfer HCl Hydrochloric Acid (Acid) HCl->Proton_Transfer 3-Nitroanilinium_Cation 3-Nitroanilinium Cation Proton_Transfer->3-Nitroanilinium_Cation Chloride_Anion Chloride Anion Proton_Transfer->Chloride_Anion

Caption: Logical diagram of the proton transfer in the synthesis.

References

Application Notes and Protocols: Azo Coupling Reactions Using 3-Nitroanilinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo coupling reactions are fundamental in synthetic organic chemistry for the formation of azo compounds (R-N=N-R'), which are characterized by the azo functional group. These compounds are widely utilized as dyes and pigments due to their extended conjugated systems that impart vibrant colors.[1][2] In the pharmaceutical and drug development sectors, azo compounds serve as important intermediates and are found in various therapeutic agents, including the pioneering sulfa drug, Prontosil.[2] 3-Nitroaniline (B104315), and by extension its hydrochloride salt, 3-nitroanilinium chloride, is a valuable precursor in these syntheses. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the resulting diazonium salt, making it a reactive component for coupling with various aromatic systems.[3]

This document provides detailed application notes and experimental protocols for conducting azo coupling reactions using this compound, which is typically formed in situ from 3-nitroaniline during the diazotization process.

Core Concepts: The Two-Step Process

The synthesis of azo compounds from 3-nitroaniline is a two-step process:

  • Diazotization: 3-Nitroaniline is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), to form a 3-nitrobenzenediazonium (B97059) chloride salt. This reaction is highly exothermic and requires careful temperature control, typically between 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[4] The initial step of this process is the protonation of 3-nitroaniline by the acid to form this compound.

  • Azo Coupling: The resulting 3-nitrobenzenediazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling agent), such as a phenol (B47542) or an aniline (B41778) derivative.[1][2] This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling agent, unless this position is blocked, in which case substitution occurs at the ortho position.[2]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of azo dyes using 3-nitroaniline. Researchers should adapt these protocols based on the specific coupling agent and desired product.

Protocol 1: General Synthesis of an Azo Dye from 3-Nitroaniline

This protocol outlines a general procedure for the diazotization of 3-nitroaniline and subsequent coupling with a suitable aromatic compound.

Materials:

  • 3-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling agent (e.g., phenol, β-naphthol, or other activated aromatic compound)

  • Sodium Hydroxide (NaOH) solution

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization of 3-Nitroaniline

  • In a beaker, dissolve a specific molar amount of 3-nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring. This step forms the this compound in situ.

  • In a separate beaker, dissolve an equimolar amount of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining the temperature between 0-5 °C and stirring vigorously.[4]

  • Continue stirring the mixture in the ice bath for an additional 15-30 minutes after the addition is complete to ensure the full formation of the 3-nitrobenzenediazonium chloride solution.[4]

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling agent in a dilute solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold 3-nitrobenzenediazonium chloride solution from Part A to the cold solution of the coupling agent with continuous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.[4]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the solid azo dye product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any unreacted salts.

  • Allow the product to air dry.

Protocol 2: Synthesis of 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde

This protocol details the synthesis of a specific azo compound from 3-nitroaniline and 4-hydroxybenzaldehyde (B117250).[5]

Materials:

  • 3-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 4-Hydroxybenzaldehyde

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled water

  • Ethanol

  • Standard laboratory glassware and filtration equipment

Procedure:

  • Diazotization: Prepare the 3-nitrobenzenediazonium chloride solution from 3-nitroaniline, sodium nitrite, and hydrochloric acid as described in Protocol 1, Part A.

  • Coupling: In a separate vessel, dissolve 4-hydroxybenzaldehyde in an aqueous solution of sodium carbonate. Cool the solution in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the 4-hydroxybenzaldehyde solution with vigorous stirring.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • The precipitated azo dye is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The product is then dried.

Data Presentation

The yield of azo coupling reactions can be influenced by the molar ratio of the reactants. The following table summarizes reported yields for the synthesis of disperse azo dyes using various molar proportions of a base (aniline derivative) and a coupling agent.

Base (Aniline Derivative)Coupling AgentMolar Ratio (Base:Coupling Agent)Yield (%)Reference
4-Nitroaniline2,4-Dihydroxybenzophenone2:3100[6]
4-Nitroaniline2,4-Dihydroxybenzophenone3:1100[6]
4-Nitroaniline2,4-Dihydroxybenzophenone3:2100[6]
3-Chloroaniline2,4-Dihydroxybenzophenone1:2100[6]
3-Chloroaniline2,4-Dihydroxybenzophenone1:3100[6]
3-Chloroaniline2,4-Dihydroxybenzophenone3:1100[6]
4-nitroanilineSalicylic acid(Not specified)116.33*[7]

*Note: A yield greater than 100% suggests the presence of impurities or residual solvent in the final product.[7]

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of azo compounds using 3-nitroaniline.

Azo_Coupling_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling cluster_workup Work-up A 3-Nitroaniline C This compound (in situ) A->C + B HCl, H₂O B->C E 3-Nitrobenzenediazonium chloride C->E + D NaNO₂ (aq) D->E H Azo Dye E->H Coupling F Coupling Agent (e.g., Phenol) F->H + G Base (e.g., NaOH) G->H I Filtration H->I J Washing I->J K Drying J->K L Purified Azo Dye K->L

Caption: General workflow for azo dye synthesis.

Reaction Mechanism

The following diagram outlines the key steps in the azo coupling reaction mechanism.

Azo_Coupling_Mechanism cluster_diazonium Diazonium Salt Formation cluster_coupling_agent Coupling Agent Activation cluster_substitution Electrophilic Aromatic Substitution Diazonium 3-Nitrobenzenediazonium ion (Electrophile) Intermediate Sigma Complex (Intermediate) Diazonium->Intermediate Attack by π-electrons CouplingAgent Electron-rich Aromatic Ring (Nucleophile) CouplingAgent->Intermediate AzoProduct Azo Compound Intermediate->AzoProduct Deprotonation

Caption: Azo coupling reaction mechanism.

Applications in Research and Drug Development

The azo compounds synthesized from this compound have several applications:

  • Dye Manufacturing: As intermediates in the production of various dyes, such as disperse yellow 5 and acid blue 29.[8][9]

  • Organic Electronics: Their conductive properties when polymerized are being explored for use in organic semiconductors and other electronic devices.[8]

  • Analytical Chemistry: They can be utilized in analytical methods for the detection and quantification of certain compounds. For example, diazotized m-nitroaniline has been used for the spectrophotometric determination of tetracycline.[10]

  • Biological Activity: Derivatives of 3-nitroaniline have been investigated for their potential antimicrobial and antifungal properties, making them of interest for further pharmacological studies.[8]

  • Protein Derivatization: Azo coupling strategies have been developed for the selective derivatization of proteins containing 3-nitrotyrosine (B3424624) residues, which is valuable for studying protein modifications in biological samples.[11]

Safety Considerations

  • 3-Nitroaniline is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium nitrite is a toxic oxidizer; skin contact should be avoided.[7]

  • Diazonium salts are unstable and can be explosive when dry. They should be prepared in a cold, acidic medium and used immediately without isolation.[1]

  • The diazotization reaction is exothermic and requires strict temperature control to prevent runaway reactions.

  • Always work in a well-ventilated fume hood.

References

Application Note & Protocol: Recrystallization of 3-Nitroanilinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitroanilinium chloride is an organic salt derived from 3-nitroaniline, a key intermediate in the synthesis of dyes and other organic compounds.[1] The purity of such intermediates is critical for the successful synthesis of downstream products. Recrystallization is a fundamental purification technique used to remove impurities from a solid compound by dissolving the impure material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities in the solution.[2][3] This document provides a detailed protocol for the recrystallization of this compound.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Chemical Name This compound[4]
Synonyms 3-Nitroaniline hydrochloride, 3-Nitroaniline HCl[5]
CAS Number 33240-96-9[5][6]
Molecular Formula C₆H₇ClN₂O₂ (C₆H₆N₂O₂ · HCl)[1][5]
Molecular Weight 174.58 g/mol [5][6]
Appearance White to very pale yellow or orange-green powder/crystals[1][6]
Melting Point 225-227 °C[5]
Solubility Soluble in Methanol[5]

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. Work in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocol: Recrystallization

This protocol is based on the general principles of recrystallization and the known solubility characteristics of aniline (B41778) salts.[2][3][7] The ideal solvent for recrystallization should dissolve the solute completely at a high temperature but poorly at a low temperature.[3] Since this compound is a salt, polar solvents like water or short-chain alcohols are suitable candidates. One report indicates the compound can be crystallized from an aqueous mixture.[8] This protocol will use a mixed solvent system of ethanol (B145695) and water, which allows for fine-tuning of polarity to achieve optimal recrystallization.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection & Dissolution:

    • Place the crude this compound solid in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid. Begin heating the mixture gently on a hot plate with stirring.

    • Slowly add hot deionized water in small portions to the heated ethanol suspension until the solid completely dissolves. The goal is to create a saturated solution at or near the boiling point.[3][7] Avoid adding an excess of solvent.

  • Decolorization (Optional):

    • If the resulting solution is colored due to impurities, remove the flask from the heat source.

    • Allow the solution to cool slightly before adding a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[7]

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through the Büchner funnel for several minutes.

    • For final drying, transfer the crystals to a pre-weighed watch glass and place them in a drying oven at a temperature well below the compound's melting point, or dry under vacuum.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystallize Crystallization & Isolation cluster_final Final Product start Place crude solid in flask dissolve Add minimum hot solvent (Ethanol/Water) until dissolved start->dissolve decolorize Optional: Add activated carbon, reheat dissolve->decolorize if solution is colored cool Slowly cool filtrate to room temperature dissolve->cool if no decolorization or hot filtration needed hot_filter Hot gravity filtration to remove impurities decolorize->hot_filter hot_filter->cool ice_bath Cool in ice bath to maximize precipitation cool->ice_bath vac_filter Collect crystals via vacuum filtration ice_bath->vac_filter wash Wash crystals with ice-cold solvent vac_filter->wash dry Dry purified crystals wash->dry end_product Pure 3-Nitroanilinium Chloride dry->end_product

Caption: Workflow for the recrystallization of this compound.

References

Application Note: Quantification of 3-Nitroanilinium Chloride using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Nitroanilinium chloride. The method utilizes a reverse-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient means for the determination of this compound in research and quality control settings. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound is the hydrochloride salt of 3-nitroaniline (B104315), an aromatic amine that serves as a precursor in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Accurate quantification of this compound is crucial for ensuring the purity of starting materials, monitoring reaction progress, and for quality control of final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[1][2][3] This document provides a detailed protocol for an HPLC method validated for the quantification of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.[2]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)[4]

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (analytical grade)[5]

  • Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).

Chromatographic Conditions

A reverse-phase HPLC method with the following conditions is proposed:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 227 nm[6]
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

The quantitative performance of this method is summarized in the following table. The data is representative of a typical validation for this type of analysis.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98 - 102%
Retention Time Approximately 4.5 minutes

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep cluster_analysis cluster_data cluster_report prep Preparation analysis HPLC Analysis data Data Processing report Reporting stock Prepare Stock Standard working Prepare Working Standards stock->working inject Inject into HPLC working->inject sample Prepare Sample Solution sample->inject run Execute Chromatographic Run inject->run integrate Integrate Peak Area run->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify results Compile Results quantify->results

Caption: HPLC analysis workflow for this compound.

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents, and demonstrates excellent performance in terms of linearity, precision, and accuracy. This protocol can be readily implemented in analytical laboratories for routine analysis and quality control purposes.

References

Spectrophotometric Determination of 3-Nitroanilinium Chloride Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

3-Nitroanilinium chloride is the hydrochloride salt of 3-nitroaniline (B104315), an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Accurate quantification of its concentration is crucial for process control, quality assurance, and in research and development settings. Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid, simple, and cost-effective method for this purpose. This application note describes the principles and a general procedure for the spectrophotometric determination of this compound concentration in aqueous solutions.

Principle of the Method

The method is based on the inherent ability of the 3-nitroanilinium ion to absorb light in the ultraviolet region of the electromagnetic spectrum. The aromatic nitro group and the anilinium cation act as chromophores, which undergo electronic transitions upon absorption of UV radiation. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

In an acidic aqueous solution, 3-nitroaniline is protonated to form the 3-nitroanilinium ion. This protonation causes a significant change in the electronic structure of the molecule compared to its neutral form (3-nitroaniline). The strong electron-withdrawing nature of the nitro group and the protonated amino group influences the π-electron system of the benzene (B151609) ring, resulting in a characteristic absorption spectrum in the UV region. The protonation of the amino group to an anilinium group generally leads to a hypsochromic shift (blue shift) of the primary absorption band. While 3-nitroaniline in neutral solution exhibits an absorption maximum around 375 nm, the 3-nitroanilinium ion's primary absorption is expected in the lower UV range, with a significantly reduced absorbance at 375 nm.[1] For quantitative analysis, a wavelength in the lower UV range, such as 227 nm, has been utilized for HPLC detection of 3-nitroaniline in acidic media, suggesting this region is suitable for spectrophotometric determination.[2]

Experimental Protocols

Preparation of Stock and Standard Solutions

Materials:

  • This compound (Molecular Weight: 174.58 g/mol )[3][4]

  • 0.1 M Hydrochloric acid (HCl) solution

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes

  • Analytical balance

Protocol for 1000 µg/mL Stock Solution:

  • Accurately weigh 100 mg of this compound.

  • Quantitatively transfer the weighed solid into a 100 mL volumetric flask.

  • Add approximately 70 mL of 0.1 M HCl to dissolve the solid.

  • Once dissolved, make up the volume to the 100 mL mark with 0.1 M HCl.

  • Stopper the flask and mix thoroughly.

Protocol for Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl. For example, to prepare 10 µg/mL, 20 µg/mL, 30 µg/mL, 40 µg/mL, and 50 µg/mL standards in 50 mL volumetric flasks:

    • Pipette 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, and 2.5 mL of the 1000 µg/mL stock solution into separate 50 mL volumetric flasks.

    • Dilute each to the 50 mL mark with 0.1 M HCl and mix well.

Spectrophotometric Measurement

Instrumentation:

  • UV-Vis Spectrophotometer (dual beam recommended)

  • Quartz cuvettes (1 cm path length)

Protocol:

  • Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Set the wavelength scan range from 400 nm to 200 nm.

  • Use 0.1 M HCl as the blank solution to zero the instrument.

  • Record the UV spectrum of one of the working standard solutions (e.g., 30 µg/mL) to determine the wavelength of maximum absorbance (λmax). Based on literature for similar compounds in acidic media, this is expected to be in the range of 230-250 nm.[1][2]

  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Measure the absorbance of each of the prepared working standard solutions.

  • Measure the absorbance of the unknown sample solution (diluted with 0.1 M HCl if necessary to fall within the calibration range).

Data Analysis
  • Calibration Curve: Plot a graph of absorbance versus the concentration of the working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be close to 1 (ideally > 0.999) for a good linear fit.

  • Concentration of Unknown: Use the equation of the line to calculate the concentration of this compound in the unknown sample.

    • Concentration (x) = (Absorbance of unknown (y) - y-intercept (c)) / slope (m)

  • Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the calibration curve using the Beer-Lambert law (A = εbc).

    • ε = (slope × Molecular Weight) / (path length in cm)

    • The molar absorptivity is a constant for a given substance at a specific wavelength and in a particular solvent. It is recommended to determine this value experimentally as part of method validation.

Data Presentation

Table 1: Spectrophotometric Data for this compound

ParameterValueSolvent
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (expect ~230-250 nm)0.1 M HCl
Molar Absorptivity (ε) To be determined experimentally0.1 M HCl
Linearity Range e.g., 10 - 50 µg/mL0.1 M HCl
Correlation Coefficient (R²) > 0.999N/A

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1000 µg/mL) prep_standards Prepare Working Standards (e.g., 10-50 µg/mL) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_unknown Prepare Unknown Sample measure_unknown Measure Absorbance of Unknown prep_unknown->measure_unknown set_instrument Set up Spectrophotometer (Scan 400-200 nm) blank Zero with Blank (0.1 M HCl) set_instrument->blank determine_lambda Determine λmax blank->determine_lambda determine_lambda->measure_standards measure_standards->measure_unknown plot_calibration Plot Calibration Curve measure_standards->plot_calibration calculate_conc Calculate Unknown Concentration measure_unknown->calculate_conc linear_regression Perform Linear Regression plot_calibration->linear_regression linear_regression->calculate_conc

Caption: Workflow for the spectrophotometric determination of this compound.

Logical Relationship of Beer-Lambert Law

beer_lambert_law A Absorbance (A) c Concentration (c) A->c is directly proportional to epsilon Molar Absorptivity (ε) b Path Length (b)

Caption: Relationship of parameters in the Beer-Lambert Law (A = εbc).

References

Application Note: Growing Single Crystals of 3-Nitroanilinium Chloride for NLO Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitroanilinium chloride (3-NAC) is a promising organic nonlinear optical (NLO) material that has garnered significant interest for its potential applications in optoelectronics and photonics.[1][2] Organic NLO crystals are often favored over their inorganic counterparts due to their large nonlinear susceptibilities, high laser damage thresholds, and the flexibility of molecular design.[3] 3-NAC, in particular, exhibits notable third-order NLO properties, making it a suitable candidate for applications such as optical switching and data storage.[1][2] This application note provides a detailed protocol for the synthesis and single crystal growth of this compound using the slow evaporation solution growth technique, along with methods for its structural, optical, thermal, and NLO characterization.

Materials and Equipment

Materials:

  • 3-Nitroaniline (B104315) (C₆H₆N₂O₂)

  • Hydrochloric acid (HCl, 37% aqueous solution)

  • Deionized water

  • Methanol (optional, for cleaning)

  • Whatman filter paper

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer with hot plate

  • pH meter or pH indicator strips

  • Crystallization dishes or beakers with perforated covers

  • Constant temperature bath (optional)

  • Microscope for crystal observation

  • Single crystal X-ray diffractometer

  • FTIR spectrometer

  • UV-Vis-NIR spectrophotometer

  • Thermogravimetric/Differential Thermal Analyzer (TG/DTA)

  • Vickers microhardness tester

  • Nd:YAG laser (for NLO studies)

  • Z-scan setup

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 3-nitroaniline with hydrochloric acid in an aqueous solution.

Protocol:

  • Prepare a 1:1 stoichiometric aqueous solution of 3-nitroaniline and hydrochloric acid.[4]

  • Dissolve a calculated amount of 3-nitroaniline in deionized water with constant stirring. Gentle heating may be applied to facilitate dissolution.

  • Slowly add an equimolar amount of hydrochloric acid to the 3-nitroaniline solution while continuing to stir.

  • Continue stirring the solution for 2-3 hours at room temperature to ensure the completion of the reaction.

  • The resulting solution contains the synthesized this compound.

Single Crystal Growth by Slow Evaporation

The slow evaporation solution technique is a widely used and effective method for growing high-quality single crystals of 3-NAC.[1]

Protocol:

  • Filter the synthesized this compound solution using Whatman filter paper to remove any impurities.

  • Transfer the filtered solution into a clean crystallization dish or beaker.

  • Cover the container with a perforated sheet (e.g., paraffin (B1166041) film with small holes) to control the rate of solvent evaporation.[5]

  • Place the crystallization setup in a vibration-free environment at a constant room temperature.[5]

  • Monitor the solution periodically for the formation of seed crystals.

  • Once small, well-defined seed crystals appear, carefully select the best-quality seeds for further growth.

  • Transfer the selected seed crystals to a fresh supersaturated solution of 3-NAC to grow larger single crystals.

  • Allow the solvent to evaporate slowly over a period of several days to weeks until crystals of a suitable size are harvested.

Characterization of this compound Crystals

a. Single Crystal X-ray Diffraction (XRD)

Single crystal XRD is employed to determine the crystal structure, lattice parameters, and space group of the grown 3-NAC crystals.

Protocol:

  • Carefully select a small, high-quality single crystal of 3-NAC.

  • Mount the crystal on a goniometer head.

  • Place the mounted crystal in the X-ray diffractometer.

  • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Process the collected data to determine the unit cell parameters and space group. The crystal system for 3-NAC has been reported as triclinic with a centrosymmetric space group P-1.[1]

b. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the 3-NAC crystal.

Protocol:

  • Grind a small amount of the 3-NAC crystal into a fine powder.

  • Mix the powder with KBr in a 1:10 ratio and press it into a pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum in the range of 400-4000 cm⁻¹.

  • Analyze the resulting spectrum to identify the characteristic vibrational modes of the functional groups in 3-NAC.

c. UV-Vis-NIR Spectroscopy

This technique is used to determine the optical transmittance window and the lower cut-off wavelength of the grown crystals.

Protocol:

  • Select a thin, polished single crystal of 3-NAC with parallel faces.

  • Place the crystal in the sample holder of a UV-Vis-NIR spectrophotometer.

  • Record the transmittance spectrum over a wavelength range of 200-1100 nm.[6]

  • From the spectrum, determine the percentage of transmittance and the lower cut-off wavelength, which for 3-NAC is around 281 nm.[1]

d. Thermal Analysis (TG/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are performed to evaluate the thermal stability of the 3-NAC crystals.

Protocol:

  • Place a small, known weight of the powdered 3-NAC crystal in an alumina (B75360) crucible.

  • Heat the sample in a TG/DTA instrument from room temperature to a desired higher temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min) in a nitrogen atmosphere.

  • The TGA curve will show weight loss as a function of temperature, indicating decomposition points. 3-NAC is reported to be thermally stable up to 110°C.[2]

  • The DTA curve will show endothermic or exothermic peaks corresponding to phase transitions or decomposition.

e. Vickers Microhardness Test

This test is used to assess the mechanical stability of the grown crystals.

Protocol:

  • Select a flat, smooth surface of the 3-NAC crystal.

  • Mount the crystal on the stage of the Vickers microhardness tester.

  • Apply a known load using the diamond indenter for a fixed duration.

  • Measure the diagonal length of the resulting indentation using a microscope.

  • Calculate the Vickers hardness number (Hv) using the formula: Hv = 1.8544 * (P/d²), where P is the applied load and d is the mean diagonal length of the indentation.[7]

f. Z-Scan Technique for Third-Order NLO Studies

The Z-scan technique is a single-beam method used to measure the nonlinear refractive index (η₂) and the nonlinear absorption coefficient (β) of NLO materials.

Protocol:

  • A high-intensity laser beam is focused using a lens.

  • The 3-NAC crystal is moved along the z-axis through the focal point of the lens.

  • The transmitted beam intensity is measured through a finite aperture in the far-field (closed-aperture Z-scan) to determine the nonlinear refractive index.

  • The measurement is repeated without the aperture (open-aperture Z-scan) to determine the nonlinear absorption coefficient.

  • The third-order NLO susceptibility (χ³) can be calculated from the obtained values of η₂ and β.[1]

Data Presentation

PropertyReported ValueReference
Crystal SystemTriclinic[1]
Space GroupP-1[1]
UV-Vis Transmittance83%[1]
Lower Cut-off Wavelength281 nm[1]
Thermal StabilityStable up to 110°C[2]
Laser Damage Threshold (LDT)4.3 GW/cm²[1]
Nonlinear Absorption (β)7.5472 × 10⁻¹² m/W[1]
Nonlinear Refraction (η₂)5.6931 × 10⁻¹⁹ m²/W[1]
Third-order NLO (χ³)2.9491 × 10⁻¹³ esu[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_growth Crystal Growth cluster_characterization Characterization S1 Mix 3-Nitroaniline and HCl (1:1) S2 Stir for 2-3 hrs S1->S2 G1 Filter Solution S2->G1 Synthesized Solution G2 Slow Evaporation G1->G2 G3 Harvest Crystals G2->G3 C1 Single Crystal XRD G3->C1 C2 FTIR Spectroscopy G3->C2 C3 UV-Vis-NIR G3->C3 C4 Thermal Analysis (TG/DTA) G3->C4 C5 Microhardness Test G3->C5 C6 Z-Scan (NLO) G3->C6

Caption: Experimental workflow for 3-NAC synthesis, crystal growth, and characterization.

NLO_Characterization_Pathway cluster_Zscan Z-Scan Measurement Input High-Intensity Laser Beam Sample 3-NAC Crystal Input->Sample Open Open Aperture Sample->Open Closed Closed Aperture Sample->Closed Output_Open Nonlinear Absorption (β) Open->Output_Open Output_Closed Nonlinear Refraction (η₂) Closed->Output_Closed Output_Final Third-Order NLO Susceptibility (χ³) Output_Open->Output_Final Output_Closed->Output_Final

Caption: Logical relationship of the Z-scan technique for NLO characterization.

References

Application Notes and Protocols: The Use of 3-Nitroanilinium Chloride as an Intermediate for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Nitroaniline (B104315) is a crucial chemical intermediate used in the synthesis of a variety of dyes, including Disperse Yellow 5 and Acid Blue 29.[1] It is typically used in its salt form, 3-nitroanilinium chloride, which is generated in situ by reacting 3-nitroaniline with hydrochloric acid.[2] The synthesis of azo dyes, which constitute the largest group of commercial colorants, is a primary application.[3][4] This process involves a versatile two-step reaction: the diazotization of a primary aromatic amine (in this case, 3-nitroaniline) to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or another aromatic amine.[5] The resulting azo compounds possess an extended conjugated system (Ar-N=N-Ar'), which is responsible for their vibrant colors.[5]

These application notes provide detailed protocols for the synthesis of azo dyes using this compound as the intermediate, summarize key quantitative data, and illustrate the experimental workflow.

Experimental Protocols

Protocol 1: Diazotization of 3-Nitroaniline

This protocol details the conversion of 3-nitroaniline into its diazonium salt. The diazonium salt is highly reactive and unstable at higher temperatures and is therefore prepared in situ and used immediately in the subsequent coupling reaction.[5][6]

Materials:

  • 3-Nitroaniline (H₂NC₆H₄NO₂)[7]

  • Concentrated Hydrochloric Acid (HCl)[8]

  • Sodium Nitrite (B80452) (NaNO₂)[8]

  • Distilled Water

  • Ice

  • Urea (for quenching excess nitrous acid, optional)[3]

Equipment:

  • Beakers or Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Thermometer

Procedure:

  • Preparation of Amine Salt Solution: In a beaker, suspend 3-nitroaniline (1.0 equivalent) in a mixture of water and concentrated hydrochloric acid (2.5-3.0 equivalents). Stir the mixture to ensure the formation of this compound.[8]

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.[5][6]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.[9]

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred this compound suspension. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.[6][9]

  • Completion: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.[6] The resulting clear solution contains the 3-nitrobenzenediazonium (B97059) chloride and is ready for immediate use.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the newly formed diazonium salt with a coupling component to form the final azo dye. The choice of coupling component determines the final color of the dye.

Materials:

  • 3-Nitrobenzenediazonium chloride solution (from Protocol 1)

  • Coupling component (e.g., 2-naphthol, 4-hydroxybenzaldehyde, salicylic (B10762653) acid)[6][10][11]

  • Sodium Hydroxide (B78521) (NaOH) or Sodium Carbonate (Na₂CO₃) solution[8][10]

  • Distilled Water

  • Ice

Equipment:

  • Beaker or Round-bottom flask (RBF)

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH indicator paper or pH meter

Procedure:

  • Preparation of Coupling Component Solution: In a separate beaker, dissolve the chosen coupling component (e.g., 2-naphthol, 1.0 equivalent) in a cold aqueous solution of sodium hydroxide or sodium carbonate. The alkaline conditions are necessary to activate the coupling component (e.g., by deprotonating a phenol to the more reactive phenoxide ion).[6][11]

  • Cooling: Cool this solution in an ice bath to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirring solution of the coupling component. A brightly colored precipitate of the azo dye should form immediately.[6]

  • pH Adjustment: During the addition, monitor and maintain the pH of the reaction mixture in the alkaline range (typically pH 8-10) by adding more NaOH or Na₂CO₃ solution as needed to facilitate the coupling.[11]

  • Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.[3]

Protocol 3: Purification of the Azo Dye

This protocol outlines the steps for isolating and purifying the synthesized crude azo dye.

Materials:

  • Crude azo dye mixture (from Protocol 2)

  • Cold distilled water

  • Recrystallization solvent (e.g., ethanol (B145695), dimethylformamide-water)[3][9]

Equipment:

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Beakers

  • Hot plate

Procedure:

  • Isolation: Collect the precipitated crude dye by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the filter cake with several portions of cold water to remove unreacted salts and other water-soluble impurities.[6]

  • Drying: Allow the solid to air dry or place it in a desiccator.

  • Recrystallization (Optional): For higher purity, recrystallize the crude dye from a suitable solvent or solvent mixture, such as ethanol or dimethylformamide-water.[3][9] This involves dissolving the dye in a minimum amount of the hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.

Data Presentation

Quantitative data from the synthesis of azo dyes is critical for assessing the efficiency and properties of the final product.

Table 1: Synthesis and Properties of Azo Dyes Derived from 3-Nitroaniline

Coupling Component Molar Ratio (Amine:Coupling) Yield (%) Color Melting Point (°C) λmax (nm) Reference
3-Chloroaniline 1:1 64% Brown - - [3]
Vanillin 1:1 Good - - - [12]
4-Hydroxybenzaldehyde 1:1 - - - - [10]
2,4-Dihydroxybenzophenone Various Up to 100% (with 4-nitroaniline) Various - - [13]

| 1-Naphthylamine | 1:1 | 73% (for p-nitroaniline) | - | - | 220 |[14][15] |

Note: Data for 3-nitroaniline is limited in some cases; related nitroaniline data is provided for context.

Table 2: Fastness Properties of Azo Dyes on Fabric

Dye Structure Fabric Light Fastness (Scale 1-8) Wash Fastness (Scale 1-5) Rubbing Fastness (Scale 1-5) Reference
Dis-azo from 2-methoxy-5-nitroaniline Polyester 5-6 4-5 4-5 [3]
Dis-azo from 2-methoxy-5-nitroaniline Nylon 66 5-6 4-5 4-5 [3]

| Reactive dye from p-nitroaniline | Cotton | 5 | 4 | - |[14] |

Note: The fastness properties are highly dependent on the final dye structure and the type of fabric used. The nitro group generally contributes to good light fastness.[3]

Visualizations

Diagrams help clarify the chemical pathways and experimental procedures for researchers.

G cluster_start Starting Materials cluster_reaction Reaction Steps A 3-Nitroaniline C Diazonium Salt Intermediate (Ar-N₂⁺Cl⁻) A->C Diazotization (NaNO₂, HCl, 0-5°C) B Coupling Component (e.g., Phenol, Naphthol) D Final Azo Dye (Ar-N=N-Ar') B->D C->D Azo Coupling (Alkaline pH)

Caption: General synthesis pathway for azo dyes from 3-nitroaniline.

G start Start step1 Step 1: Prepare Amine Salt (3-Nitroaniline + HCl + H₂O) start->step1 step2 Step 2: Cool to 0-5°C (Ice Bath) step1->step2 step3 Step 3: Diazotization (Add NaNO₂ solution dropwise) step2->step3 step5 Step 5: Azo Coupling (Mix solutions at 0-5°C) step3->step5 Diazonium Salt Solution step4 Step 4: Prepare Coupling Solution (Coupling Agent + NaOH) step4->step5 Coupling Solution step6 Step 6: Isolation (Vacuum Filtration & Washing) step5->step6 Crude Dye Precipitate step7 Step 7: Purification (Recrystallization) step6->step7 end_node Pure Azo Dye step7->end_node

Caption: Detailed experimental workflow for azo dye synthesis.

References

Application of 3-Nitroanilinium Chloride Derivatives in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals interested in novel materials for organic electronics.

Introduction

The field of organic electronics is continually seeking new materials with tunable electronic properties to advance technologies such as flexible displays, printable circuits, and biomedical sensors. 3-Nitroanilinium chloride, and its corresponding polymer, poly(3-nitroaniline), along with its copolymers, represent a class of materials with potential in this domain. The presence of the electron-withdrawing nitro group on the aniline (B41778) monomer unit provides a means to modify the electronic structure of the resulting polymer, which can influence its conductivity and charge transport characteristics.[1]

This document provides detailed application notes on the synthesis of poly(aniline-co-3-nitroaniline) and outlines experimental protocols for the fabrication and characterization of organic electronic devices based on such conducting polymers. While the direct application of this compound itself is primarily as a precursor for polymerization, the resulting polymers are the active materials of interest. It is important to note that while synthesis and basic characterization of these polymers have been reported, their integration into and performance within electronic devices like organic field-effect transistors (OFETs) are still emerging areas of research.

Material Synthesis and Properties

The primary route to obtaining a processable material for electronic applications from this compound is through polymerization. Chemical oxidative polymerization is a common and effective method for synthesizing polyaniline and its derivatives.

Synthesis of Poly(aniline-co-3-nitroaniline)

Protocol:

  • Monomer Solution Preparation: In a 250 mL beaker, dissolve a total of 20 mmol of aniline and 3-nitroaniline (B104315) monomers in the desired molar ratio in 200 mL of 1 M hydrochloric acid (HCl). The solution should be cooled to 0-5 °C in an ice bath and stirred continuously with a magnetic stirrer.[1]

  • Oxidant Solution Preparation: In a separate beaker, dissolve 20 mmol of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) in 50 mL of 1 M HCl and cool the solution to 0-5 °C.[1]

  • Polymerization Reaction: Slowly add the oxidant solution dropwise to the stirring monomer solution over a period of approximately 30 minutes. A color change to dark green should be observed, indicating the onset of polymerization.[1]

  • Reaction Completion and Precipitation: Continue stirring the reaction mixture for 5 hours at 0-5 °C. Afterwards, let the mixture stand at room temperature for 24 hours to ensure the completion of polymerization and precipitation of the polymer.[1]

  • Purification: Filter the precipitate using a Buchner funnel. Wash the collected polymer powder sequentially with 1 M HCl, methanol, and deionized water until the filtrate runs clear.[1]

  • Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours. The final product will be a dark-colored powder.[1]

Material Properties: Electrical Conductivity

The introduction of 3-nitroaniline as a comonomer significantly impacts the electrical properties of polyaniline. The DC electrical conductivity of the copolymers decreases as the molar ratio of 3-nitroaniline increases.

Polymer Composition (Aniline:3-Nitroaniline Molar Ratio)DC Electrical Conductivity (S/cm)
100:0 (Polyaniline)1.2 x 10⁻¹
80:205.8 x 10⁻³
60:402.1 x 10⁻⁴
40:607.3 x 10⁻⁶
20:803.9 x 10⁻⁸

Table 1: DC electrical conductivity of poly(aniline-co-3-nitroaniline) copolymers with varying monomer feed ratios. Data extracted from[1].

Application in Organic Field-Effect Transistors (OFETs)

While there is a lack of specific reports on OFETs fabricated using poly(3-nitroaniline) or its copolymers, a general methodology for fabricating and characterizing OFETs with polyaniline-based materials can be adapted.

Experimental Workflow for OFET Fabrication and Characterization

G1 cluster_0 Device Fabrication cluster_1 Device Characterization A Substrate Cleaning (Si/SiO2) B Polymer Solution Preparation A->B C Thin Film Deposition (Spin Coating) B->C D Thermal Annealing C->D E Electrode Deposition (Au) D->E F Electrical Measurement (I-V Curves) E->F G Parameter Extraction F->G

Caption: A typical workflow for the fabrication and characterization of an OFET.

Fabrication Protocol for a Bottom-Gate, Top-Contact OFET
  • Substrate Preparation:

    • Use a heavily doped n-type silicon (n++ Si) wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate. The n++ Si serves as the gate electrode, and the SiO₂ acts as the gate dielectric.

    • Clean the substrate by sonicating it sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of dry nitrogen and bake on a hotplate at 120 °C for 10 minutes to remove any residual moisture.

  • Active Layer Deposition:

    • Prepare a solution of the synthesized poly(aniline-co-3-nitroaniline) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) at a concentration of 5-10 mg/mL.

    • Deposit a thin film of the polymer solution onto the SiO₂ surface using spin coating. Typical spin coating parameters are 1000-3000 rpm for 60 seconds.

    • Anneal the substrate on a hotplate at 80-100 °C for 30-60 minutes to remove the solvent.

  • Source and Drain Electrode Deposition:

    • Define the source and drain electrodes by thermally evaporating 50 nm of gold (Au) through a shadow mask. A thin (5 nm) layer of chromium (Cr) or titanium (Ti) can be used as an adhesion layer.

    • The channel length (L) and width (W) of the transistor are determined by the dimensions of the shadow mask.

Characterization Protocol
  • Electrical Measurements:

    • Place the fabricated device in a probe station, preferably under an inert atmosphere (e.g., nitrogen or vacuum) to prevent degradation.

    • Use a semiconductor parameter analyzer to measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS at various Gate-Source Voltages, V_GS) and transfer characteristics (I_D vs. V_GS at a constant V_DS).

  • Parameter Extraction:

    • From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the equation: I_D = (W/2L) * µ * C_i * (V_GS - V_T)², where C_i is the capacitance per unit area of the gate dielectric and V_T is the threshold voltage.

    • The on/off ratio is determined from the ratio of the maximum to the minimum drain current in the transfer curve.

Charge Transport Mechanism

In conducting polymers like polyaniline, charge transport is generally understood to occur via a hopping mechanism between localized states along the polymer backbone and between adjacent polymer chains.

G2 Chain 1 Polymer Chain Chain 2 Polymer Chain A Charge Carrier B Localized State A->B C Localized State B->C

Caption: Conceptual diagram of intra- and inter-chain charge hopping in a conducting polymer matrix.

The introduction of the nitro group is expected to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. This modification could potentially shift the material towards n-type (electron-transporting) or ambipolar (both electron and hole-transporting) behavior, which is of significant interest for complementary logic circuits. However, the bulky nitro group may also increase disorder and disrupt π-π stacking between polymer chains, which could impede charge transport and lower the overall mobility. Further investigation into the thin-film morphology and detailed charge transport studies are necessary to fully understand the potential of these materials in organic electronics.

References

Application Notes and Protocols: Solvatochromic Studies of 3-Nitroanilinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for investigating the solvatochromic properties of 3-nitroanilinium chloride. Solvatochromism, the change in a substance's color with the polarity of the solvent, offers valuable insights into solute-solvent interactions. Understanding these interactions is critical in various fields, including drug development, for predicting compound behavior in different biological environments. While specific solvatochromic data for this compound is not extensively available in the literature, the principles and protocols can be adapted from studies on the closely related compound, 3-nitroaniline (B104315).

Introduction to Solvatochromism of Nitroanilines

Nitroanilines are classic examples of "push-pull" systems, where an electron-donating group (the amino group, -NH₂) and an electron-withdrawing group (the nitro group, -NO₂) are attached to a π-conjugated system (the benzene (B151609) ring). This electronic arrangement leads to an intramolecular charge transfer (ICT) from the amino group to the nitro group upon excitation with light. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is sensitive to the polarity of the surrounding solvent.

In the case of this compound, the amino group is protonated to form an anilinium group (-NH₃⁺). This protonation significantly alters the electron-donating ability of the nitrogen atom, which will, in turn, influence the solvatochromic behavior. It is expected that the anilinium form will exhibit different solvatochromic shifts compared to the neutral 3-nitroaniline.

Quantitative Data Summary

Comprehensive solvatochromic data for this compound across a wide range of organic solvents is limited in publicly available literature. However, the following table provides a data point for the closely related 3-nitroaniline in an aqueous medium, which can serve as a reference. Researchers are encouraged to generate a more comprehensive dataset using the protocols outlined below.

Solvent Systemλmax (nm)
Aqueous KClO₄ (0.1 mol L⁻¹)375[1]

Experimental Protocols

This section details the necessary protocols for conducting a comprehensive solvatochromic study of this compound.

Materials and Equipment
  • This compound (or 3-nitroaniline and hydrochloric acid to prepare the salt in situ)

  • A range of spectroscopic grade solvents of varying polarities (e.g., hexane, cyclohexane, toluene, chloroform, acetone, ethanol, methanol (B129727), acetonitrile, dimethyl sulfoxide, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent in which the compound is readily soluble (e.g., methanol or ethanol).

    • Ensure the compound is fully dissolved by using a sonicator or vortex mixer if necessary.

  • Working Solution Preparation:

    • From the stock solution, prepare a series of working solutions in the different solvents to be investigated.

    • The concentration of the working solutions should be optimized to yield an absorbance value within the linear range of the spectrophotometer (typically between 0.2 and 1.0). A common concentration for these types of studies is in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

    • To prepare a working solution, transfer a calculated volume of the stock solution into a volumetric flask and dilute to the mark with the solvent of interest.

Protocol 2: Spectrophotometric Measurement
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

  • Blank Correction:

    • Fill a quartz cuvette with the pure solvent that will be used for the sample measurement.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution before filling it.

    • Fill the cuvette with the working solution and ensure there are no air bubbles.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Repeat for All Solvents:

    • Repeat steps 2 and 3 for each of the prepared working solutions in the different solvents.

Data Analysis and Interpretation

The collected λmax values can be correlated with various solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*), to gain a deeper understanding of the specific and non-specific interactions between this compound and the solvent molecules.

  • π* : Describes the solvent's dipolarity/polarizability.

  • α : Represents the solvent's hydrogen bond donating (HBD) acidity.

  • β : Represents the solvent's hydrogen bond accepting (HBA) basicity.

A multi-parameter linear regression analysis can be performed using the following equation:

ν_max = ν₀ + sπ* + aα + bβ

where ν_max is the wavenumber of the absorption maximum (in cm⁻¹), ν₀ is the wavenumber in the gas phase or a reference solvent, and s, a, and b are coefficients that describe the sensitivity of the probe to the respective solvent parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting solvatochromic studies.

G Experimental Workflow for Solvatochromic Studies cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution of this compound working Prepare Working Solutions in Various Solvents stock->working blank Record Baseline (Solvent Blank) working->blank sample Record UV-Vis Spectrum of Sample blank->sample lambda_max Determine λmax for each solvent sample->lambda_max correlation Correlate λmax with Solvent Polarity Scales lambda_max->correlation interpretation Interpret Solute-Solvent Interactions correlation->interpretation

Caption: A flowchart of the experimental procedure.

Signaling Pathway of Solvatochromism

The diagram below illustrates the conceptual pathway of how solvent polarity influences the electronic transitions in a solvatochromic molecule.

G Influence of Solvent Polarity on Electronic Transitions Solvent Solvent Environment Polarity Solvent Polarity (e.g., Dielectric Constant, H-bonding) Solvent->Polarity Characterized by Interactions Differential Solute-Solvent Interactions Polarity->Interactions Influences EnergyLevels Stabilization/Destabilization of Ground & Excited States Interactions->EnergyLevels Leads to EnergyGap Change in Energy Gap (ΔE) EnergyLevels->EnergyGap Results in SpectralShift Shift in λmax (Solvatochromic Shift) EnergyGap->SpectralShift Observed as

Caption: The mechanism of solvatochromic shifts.

References

Application Notes and Protocols for the Synthesis of 3-Nitroanilinium Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-nitroanilinium chloride and its derivatives. These compounds are valuable intermediates in the synthesis of dyes, pharmaceuticals, and materials for organic electronics.[1] The protocols outlined below are based on established synthetic methodologies and are intended to be a comprehensive guide for laboratory preparation.

Introduction

This compound and its substituted analogues are organic salts derived from the protonation of the corresponding 3-nitroaniline (B104315) derivatives. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity and physical properties of the aniline (B41778) ring, making these compounds versatile building blocks in organic synthesis. Their applications range from intermediates in the production of azo dyes to precursors for biologically active molecules.[1] Research has indicated that some derivatives possess antimicrobial and antifungal properties.[1]

The general synthetic strategy involves two main steps: the synthesis of the substituted 3-nitroaniline precursor, followed by its conversion to the corresponding anilinium chloride salt via reaction with hydrochloric acid.

Data Presentation

The following table summarizes representative data for the synthesis of 3-nitroaniline and a selection of its derivatives. Please note that reaction conditions and yields can vary based on the specific substrate and experimental setup.

CompoundStarting Material(s)Key ReagentsReaction Time (h)Yield (%)Melting Point (°C)Spectroscopic Data Highlights
3-Nitroaniline 1,3-Dinitrobenzene (B52904)NaHS or Na₂S0.5 - 170-80114¹H NMR (CDCl₃): δ 7.58 (dd, J = 8.0, 2.2 Hz, 1H), 7.49 (t, J = 2.2 Hz, 1H), 7.27 (t, J = 8.0 Hz, 1H), 6.95 (dd, J = 8.0, 2.2 Hz, 1H), 4.00 (s, 2H)
This compound 3-NitroanilineHCl< 1>95Not specifiedIR and NMR spectra available in public databases.
N,3-Dimethyl-2,4,6-trinitroaniline 3-Methyl-2,4,6-trinitroanisoleMethylamineInstantaneous87137-138¹H NMR data available.
N-Ethyl-3-methyl-2,4,6-trinitroaniline 3-Methyl-2,4,6-trinitroanisoleEthylamineInstantaneous7097¹H NMR data available.
4-Fluoro-3-nitroaniline p-FluoroanilineHNO₃, H₂SO₄162-8994-96Purification by recrystallization from boiling water.
2-Methyl-3-nitroaniline Picric acid, hydroxide, nitrous acidNot specifiedNot specifiedNot specifiedNot specified¹H NMR and ¹³C NMR data available in public databases.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene

This protocol describes the selective reduction of one nitro group in 1,3-dinitrobenzene to yield 3-nitroaniline.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dinitrobenzene in methanol or ethanol.

  • In a separate beaker, prepare an aqueous solution of sodium sulfide or sodium hydrosulfide.

  • Slowly add the sulfide solution to the solution of 1,3-dinitrobenzene with vigorous stirring. An exothermic reaction will occur, and the color of the reaction mixture will change.

  • After the addition is complete, heat the mixture to reflux for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the crude 3-nitroaniline.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 3-nitroaniline as yellow needles.

Protocol 2: Synthesis of this compound

This protocol describes the straightforward acid-base reaction to form the anilinium chloride salt.

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol or Ethanol (optional, as a solvent)

Procedure:

  • Dissolve the synthesized 3-nitroaniline in a minimal amount of a suitable solvent like methanol or ethanol. For a direct precipitation approach, the solvent can be omitted.

  • Slowly add concentrated hydrochloric acid dropwise to the 3-nitroaniline solution (or solid) with stirring.

  • A precipitate of this compound will form immediately.

  • If a solvent was used, cool the mixture in an ice bath to ensure complete precipitation.

  • Filter the solid product and wash it with a small amount of cold solvent (if used) and then with a non-polar solvent like diethyl ether to aid in drying.

  • Dry the this compound product in a desiccator.

Protocol 3: General Procedure for the Synthesis of Substituted 3-Nitroaniline Derivatives via Nitration of Substituted Anilines

This protocol provides a general method for the nitration of anilines where the amino group is first protected.

Materials:

  • Substituted aniline (e.g., p-fluoroaniline)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Ammonia (B1221849) solution (for neutralization)

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add the substituted aniline to concentrated sulfuric acid with stirring, keeping the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the substituted aniline sulfate, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for an additional hour at low temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a concentrated ammonia solution to precipitate the substituted nitroaniline.

  • Filter the crude product, wash it with cold water, and recrystallize from a suitable solvent to obtain the pure substituted 3-nitroaniline derivative.

Mandatory Visualization

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_salt Salt Formation Start Starting Material (e.g., 1,3-Dinitrobenzene or Substituted Aniline) Reaction1 Chemical Transformation (e.g., Reduction or Nitration) Start->Reaction1 Purification1 Purification (e.g., Recrystallization) Reaction1->Purification1 Precursor Substituted 3-Nitroaniline Purification1->Precursor Reaction2 Reaction with HCl Precursor->Reaction2 Protonation Purification2 Purification (Filtration & Drying) Reaction2->Purification2 FinalProduct This compound Derivative Purification2->FinalProduct SignalingPathways cluster_reduction Reduction Pathway cluster_nitration Nitration Pathway 1,3-Dinitrobenzene 1,3-Dinitrobenzene 3-Nitroaniline 3-Nitroaniline 1,3-Dinitrobenzene->3-Nitroaniline Selective Reduction (e.g., NaHS) This compound This compound 3-Nitroaniline->this compound  + HCl Substituted Aniline Substituted Aniline Substituted 3-Nitroaniline Substituted 3-Nitroaniline Substituted Aniline->Substituted 3-Nitroaniline Nitration (HNO3/H2SO4) Substituted this compound Substituted this compound Substituted 3-Nitroaniline->Substituted this compound  + HCl

References

Troubleshooting & Optimization

Technical Support Center: 3-Nitroanilinium Chloride Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the precipitation and improving the yield of 3-nitroanilinium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the precipitation of this compound?

The precipitation of this compound is an acid-base reaction followed by crystallization. 3-Nitroaniline (B104315), a weak base, reacts with hydrochloric acid (HCl) to form the salt, this compound. This salt has significantly lower solubility in certain solvents compared to the free base, leading to its precipitation out of the solution.

Q2: What are the key factors that influence the yield of this compound precipitation?

The primary factors influencing the yield are:

  • Solvent System: The choice of solvent is critical. The ideal solvent should readily dissolve the starting material, 3-nitroaniline, but have low solubility for the product, this compound, especially at lower temperatures.

  • Temperature: Temperature affects the solubility of this compound. Typically, the salt is more soluble at higher temperatures, so cooling the reaction mixture is a crucial step to maximize precipitation.

  • Concentration of Reactants: The concentrations of both 3-nitroaniline and hydrochloric acid play a role. A supersaturated solution of the product is necessary for precipitation to occur, but excessively high concentrations can sometimes lead to the inclusion of impurities.

  • pH of the Solution: An acidic pH is necessary to ensure the complete conversion of 3-nitroaniline to its hydrochloride salt.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals, which are easier to filter and can lead to a higher isolated yield. Rapid cooling can result in the formation of fine particles that may be difficult to collect.

  • Purity of Starting Materials: Impurities in the initial 3-nitroaniline can interfere with the crystallization process and reduce the final yield and purity of the product.

Q3: How can I choose an appropriate solvent for the precipitation?

A good solvent for this process will have high solubility for 3-nitroaniline at room or elevated temperatures, but poor solubility for this compound, especially at low temperatures (e.g., 0-5 °C). Water is a common solvent for the HCl addition, as 3-nitroaniline has moderate solubility in acidic aqueous solutions, while the resulting salt precipitates upon cooling. Ethanol-water mixtures are also frequently used, as 3-nitroaniline has good solubility in ethanol (B145695).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Precipitation 1. Insufficient HCl: The 3-nitroaniline may not be fully protonated. 2. Solution is not saturated: The concentration of this compound is below its solubility limit. 3. Inappropriate solvent: The this compound is too soluble in the chosen solvent system.1. Ensure a stoichiometric or slight excess of hydrochloric acid is used. Check the pH to confirm it is acidic. 2. Reduce the volume of the solvent by evaporation to increase the concentration of the product. 3. If using a mixed solvent system like ethanol-water, try increasing the proportion of the solvent in which the salt is less soluble (water).
Oily Product Formation 1. Supersaturation is too high. 2. Cooling is too rapid. 3. Presence of impurities.1. Add a small amount of solvent to dissolve the oil, then allow the solution to cool more slowly. 2. Ensure a gradual cooling process. Consider allowing the solution to cool to room temperature before placing it in an ice bath. 3. Purify the starting 3-nitroaniline, for instance, by recrystallization, before the salt formation.
Fine Powder Precipitate 1. Rapid cooling. 2. High degree of supersaturation.1. Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath. 2. Use a slightly larger volume of solvent to reduce the initial supersaturation.
Discolored Precipitate 1. Impurities in the starting 3-nitroaniline. 2. Degradation of the product.1. Recrystallize the 3-nitroaniline before use. The use of activated charcoal during the recrystallization of the starting material can help remove colored impurities. 2. Avoid excessively high temperatures during the dissolution of 3-nitroaniline.

Data Presentation

The following tables provide illustrative data based on general principles of crystallization to guide optimization experiments.

Table 1: Effect of Solvent System on the Yield of this compound

Solvent System (v/v)Temperature (°C)Approximate Yield (%)Observations
Water0 - 580 - 85Fine, pale-yellow crystals.
90% Ethanol / 10% Water0 - 585 - 90Well-formed, larger crystals.
50% Ethanol / 50% Water0 - 570 - 75Higher solubility of the salt reduces yield.
Isopropanol0 - 575 - 80Moderate yield, good crystal quality.

Table 2: Effect of Temperature on the Yield of this compound in 90% Ethanol/10% Water

Final Cooling Temperature (°C)Approximate Yield (%)Observations
25 (Room Temperature)65 - 70Significant amount of product remains in solution.
1075 - 80Increased precipitation upon cooling.
0 - 585 - 90Maximum precipitation observed.
-1088 - 92Marginal improvement over 0-5 °C.

Experimental Protocols

Protocol 1: High-Yield Precipitation of this compound

This protocol aims to maximize the yield of this compound through controlled precipitation.

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolution: In a suitable flask, dissolve 10.0 g of 3-nitroaniline in 100 mL of 90% aqueous ethanol. Warm the mixture gently (to approximately 40-50 °C) with stirring to ensure complete dissolution.

  • Acidification: While stirring, slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise. For 10.0 g (0.072 mol) of 3-nitroaniline, this corresponds to approximately 6.0 mL of 12M HCl.

  • Cooling and Precipitation: Allow the solution to cool slowly to room temperature. The this compound should begin to precipitate.

  • Complete Precipitation: Once at room temperature, place the flask in an ice bath and continue to stir for 30-60 minutes to ensure maximum precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Salt Formation cluster_precipitation Step 3: Precipitation cluster_isolation Step 4: Isolation & Drying a 3-Nitroaniline dissolve Dissolve at 40-50°C a->dissolve b 90% Ethanol/Water b->dissolve react Add HCl dropwise dissolve->react c Conc. HCl c->react cool_rt Cool to Room Temp. react->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end end dry->end High-Purity This compound

Caption: Experimental workflow for high-yield this compound precipitation.

troubleshooting_logic start Low Yield Observed check_precipitate Is there any precipitate? start->check_precipitate check_form What is the form of the precipitate? check_precipitate->check_form Yes no_precipitate No Precipitate check_precipitate->no_precipitate No oily_precipitate Oily Product check_form->oily_precipitate Oily fine_powder Fine Powder check_form->fine_powder Fine Powder good_crystals Good Crystals, Low Yield check_form->good_crystals Crystals solution_no_precipitate Increase Concentration (Evaporate Solvent) no_precipitate->solution_no_precipitate solution_oily Re-dissolve and Cool Slowly oily_precipitate->solution_oily solution_fine_powder Slow Down Cooling Rate fine_powder->solution_fine_powder solution_good_crystals Cool to Lower Temperature good_crystals->solution_good_crystals

Caption: Troubleshooting logic for low yield in this compound precipitation.

Common side reactions in the synthesis of 3-Nitroanilinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Nitroanilinium chloride. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound?

A1: The most common and industrially significant method for synthesizing this compound involves a two-step process. First, 1,3-dinitrobenzene (B52904) undergoes a selective reduction to form 3-nitroaniline (B104315). This is typically achieved through the Zinin reduction, which utilizes sodium sulfide (B99878) or hydrogen sulfide as the reducing agent.[1][2] Subsequently, the synthesized 3-nitroaniline is treated with hydrochloric acid to produce this compound.[3]

Q2: What are the most common side reactions during the synthesis of 3-nitroaniline via the Zinin reduction?

A2: The primary side reactions of concern are:

  • Over-reduction: The second nitro group can also be reduced, leading to the formation of m-phenylenediamine (B132917) as a significant byproduct.[4]

  • Incomplete reaction: Unreacted 1,3-dinitrobenzene may remain in the reaction mixture if the reduction is not carried to completion.

  • Formation of intermediates: While generally transient, intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine can be formed during the reduction process.[1]

Q3: How can I minimize the formation of the over-reduction product, m-phenylenediamine?

A3: Minimizing over-reduction requires careful control of reaction conditions. The selectivity of the Zinin reduction stems from the fact that once one nitro group is reduced to an amino group, the electron-donating nature of the amino group deactivates the aromatic ring towards further reduction.[5] To favor the formation of 3-nitroaniline, it is crucial to control the stoichiometry of the reducing agent and the reaction time. Using a stoichiometric amount or a slight excess of sodium sulfide and monitoring the reaction progress closely can prevent the further reduction of the desired product.

Q4: What are the best practices for purifying the crude 3-nitroaniline?

A4: The crude 3-nitroaniline can be purified by recrystallization. Common solvents for recrystallization include hot water or aqueous methanol.[6] The choice of solvent depends on the scale of the reaction and the impurity profile. For instance, o-nitroaniline, a potential isomeric impurity from the synthesis of the starting material, is more soluble in alcohol, which allows for its separation from the p-nitro isomer by crystallization. While not directly applicable to 3-nitroaniline, this principle of differential solubility is key to purification.

Q5: How is the final conversion to this compound performed and how is it purified?

A5: To form the hydrochloride salt, the purified 3-nitroaniline is dissolved in a suitable solvent, such as ethanol (B145695), and treated with concentrated hydrochloric acid. The this compound will then precipitate out of the solution. Purification can be achieved by washing the precipitate with a non-polar solvent to remove any remaining organic impurities, followed by drying. To recover the 3-nitroaniline from its hydrochloride salt, a base such as sodium hydroxide (B78521) can be added to neutralize the salt and precipitate the free amine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield of 3-nitroaniline with significant amount of unreacted 1,3-dinitrobenzene.
Possible Cause Troubleshooting Step
Insufficient reducing agent Ensure the correct stoichiometry of sodium sulfide or hydrogen sulfide is used. A slight excess may be necessary to drive the reaction to completion.
Low reaction temperature The Zinin reduction often requires heating. Ensure the reaction temperature is maintained at the recommended level (e.g., 85°C for the sodium sulfide method).[3]
Poor mixing Inadequate stirring can lead to localized concentrations of reactants and incomplete reaction. Use efficient mechanical stirring throughout the reaction.
Short reaction time Monitor the reaction progress using thin-layer chromatography (TLC). Continue the reaction until the starting material is consumed.
Problem 2: High percentage of m-phenylenediamine in the product mixture.
Possible Cause Troubleshooting Step
Excess of reducing agent Using a large excess of the reducing agent will promote the reduction of both nitro groups. Carefully control the stoichiometry.
Prolonged reaction time Allowing the reaction to proceed for too long after the formation of 3-nitroaniline can lead to its further reduction. Monitor the reaction closely by TLC.
High reaction temperature Excessively high temperatures can increase the rate of the second reduction. Maintain the temperature within the optimal range.
Problem 3: Difficulty in isolating and purifying this compound.
Possible Cause Troubleshooting Step
Incomplete precipitation Ensure the solution is sufficiently acidic by adding an adequate amount of hydrochloric acid. Cooling the solution can also aid in precipitation.
Presence of impurities If the initial 3-nitroaniline was not sufficiently pure, the resulting salt will also be impure. Purify the 3-nitroaniline by recrystallization before salt formation.
Product is too soluble in the chosen solvent If the hydrochloride salt is soluble in the reaction solvent, try adding a non-polar co-solvent to induce precipitation.

Data Presentation

The following table summarizes the typical yields of the desired product and major side products under different reaction conditions for the selective reduction of 1,3-dinitrobenzene.

Reducing Agent System Reaction Conditions Yield of 3-Nitroaniline (%) Yield of m-Phenylenediamine (%) Unreacted 1,3-Dinitrobenzene (%)
Sodium Sulfide (Na₂S) in water85°C, 10 minutes~55 (recrystallized)Not specified, but implied to be the main impurity if over-reduction occurs.Dependent on reaction completion.
Hydrogen Sulfide (H₂S) in ethanol/ammoniaReflux, 30 minutes70-80 (recrystallized)Not specified, but implied to be the main impurity if over-reduction occurs.Dependent on reaction completion.
Sodium Polysulfide (Na₂Sₙ)Varied Na₂S·9H₂O to S₈ ratio30-57Not specified.Not specified.
Photocatalytic Reduction (Rutile TiO₂)UV irradiation, 8 hours, isopropanol100 (selective)00
Photocatalytic Reduction (P25-TiO₂)UV irradiation, 4 hours, isopropanol0100 (selective)0

Note: The yields are based on available literature and may vary depending on the specific experimental setup and scale.[3][7]

Experimental Protocols

Synthesis of 3-Nitroaniline from 1,3-Dinitrobenzene (Zinin Reduction)

Method A: Using Sodium Sulfide [3]

  • In a 2-liter beaker equipped with a mechanical stirrer, heat 500 mL of water to 85°C.

  • Add 100 g of 1,3-dinitrobenzene to the hot water with vigorous stirring to form an emulsion.

  • Prepare a solution of 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.

  • Add the sodium sulfide solution to the dinitrobenzene emulsion over a period of 10 minutes using a dropping funnel.

  • Monitor the reaction completion by taking a drop of the reaction mixture on a filter paper and adding a drop of a solution of a metal salt (e.g., iron or copper sulfate). A black streak of metal sulfide indicates the presence of unreacted sulfide.

  • Once the reaction is complete, cool the mixture to 20°C by adding 500 g of ice.

  • Allow the mixture to stand for several hours to allow the 3-nitroaniline to precipitate.

  • Filter the crude 3-nitroaniline and wash it with cold water.

  • Recrystallize the crude product from hot water to obtain pure 3-nitroaniline. The expected yield is approximately 55 g.

Method B: Using Hydrogen Sulfide [3]

  • Dissolve 10 g of 1,3-dinitrobenzene in 40 g of ethanol in a reaction flask. Some of the dinitrobenzene may precipitate upon cooling.

  • Add 8 g of concentrated ammonium (B1175870) hydroxide solution.

  • Saturate the solution with hydrogen sulfide gas at room temperature.

  • Heat the mixture under reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and pass more hydrogen sulfide gas through the solution until there is a weight increase of 6 g.

  • Dilute the reaction mixture with water to precipitate the crude 3-nitroaniline.

  • Filter the precipitate and wash it with water.

  • The crude product can be further purified by recrystallization from water. The expected yield is 70-80%.

Synthesis of this compound from 3-Nitroaniline[3]
  • Take the purified 3-nitroaniline and dissolve it in a minimal amount of warm ethanol.

  • Slowly add concentrated hydrochloric acid to the solution while stirring.

  • The this compound will precipitate as a solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid product and wash it with a small amount of cold ethanol or diethyl ether to remove any residual impurities.

  • Dry the this compound in a desiccator.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_side_reactions Common Side Reactions 1,3-Dinitrobenzene 1,3-Dinitrobenzene 3-Nitroaniline 3-Nitroaniline 1,3-Dinitrobenzene->3-Nitroaniline Selective Reduction (Zinin Reaction) m-Phenylenediamine m-Phenylenediamine 1,3-Dinitrobenzene->m-Phenylenediamine Over-reduction Unreacted 1,3-Dinitrobenzene Unreacted 1,3-Dinitrobenzene 1,3-Dinitrobenzene->Unreacted 1,3-Dinitrobenzene Incomplete Reaction This compound This compound 3-Nitroaniline->this compound Addition of HCl

Caption: Workflow for the synthesis of this compound and its common side reactions.

Troubleshooting_Logic node_action Increase reducing agent Increase temperature Improve mixing Increase reaction time start Problem Identified low_yield Low Yield of 3-Nitroaniline? start->low_yield high_mpda High m-Phenylenediamine Content? start->high_mpda incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes over_reduction Over-reduction? high_mpda->over_reduction Yes incomplete_reaction->node_action Yes node_action_2 Decrease reducing agent Decrease reaction time Control temperature over_reduction->node_action_2 Yes

Caption: Troubleshooting logic for common issues in 3-nitroaniline synthesis.

References

Technical Support Center: Purification of 3-Nitroanilinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and procedural information for the purification of crude 3-Nitroanilinium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, often synthesized via the selective reduction of 1,3-dinitrobenzene, can contain several types of impurities.[1][2] These include unreacted starting materials like 1,3-dinitrobenzene, byproducts from the reduction process, other positional isomers such as 2-nitroaniline (B44862) and 4-nitroaniline (B120555) if the synthesis route involved nitration of aniline (B41778), and inorganic salts remaining from the reaction workup.[3][4][5]

Q2: What is the most effective general-purpose method for purifying this compound?

A2: Recrystallization is one of the most common and effective methods for purifying the final product.[6] An acid-base extraction is also a powerful technique to purify the free base (3-nitroaniline) before its conversion to the hydrochloride salt. This extraction effectively separates the basic aniline derivative from non-basic impurities.[2][7]

Q3: How can I convert purified 3-Nitroaniline (B104315) back into this compound?

A3: To form the hydrochloride salt, the purified 3-nitroaniline base is dissolved in a suitable solvent, such as ethanol (B145695) or an aqueous mixture.[2] Hydrochloric acid is then added, typically in a 1:1 stoichiometric ratio, which protonates the amino group and allows the this compound salt to crystallize, often upon cooling.[8]

Q4: What are the primary safety concerns when handling this compound?

A4: this compound and its free base, 3-nitroaniline, are classified as toxic. They are harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[9][10] It is crucial to handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Always consult the Safety Data Sheet (SDS) before beginning any experiment.

Troubleshooting Guide

Q1: My final product is highly colored (dark yellow to brown), even after initial purification. How can I fix this?

A1: The dark color is often due to oxidized impurities or residual nitroaromatic compounds.[5][6]

  • Solution 1: Activated Carbon Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (typically 1-2% by weight) of decolorizing activated carbon. Keep the solution hot for a few minutes and then perform a hot gravity filtration to remove the carbon and the adsorbed impurities.[7]

  • Solution 2: Acid-Base Extraction. Convert the salt to the free base (3-nitroaniline) and perform an acid-base extraction. Many colored impurities are not basic and will be removed during this process.

Q2: The recovery yield from my recrystallization is very low. What am I doing wrong?

A2: Low yield is a common issue that can stem from several factors.[6]

  • Possible Cause 1: Using excessive solvent. Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause 2: Premature crystallization. If the product crystallizes during hot filtration, significant loss can occur.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Add a small excess of hot solvent before filtering to keep the product in solution.[7]

  • Possible Cause 3: Inadequate cooling. Not cooling the solution to a low enough temperature will result in incomplete crystallization.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]

Q3: During recrystallization, my product "oils out" instead of forming solid crystals. What should I do?

A3: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture).

  • Solution 1: Increase Solvent Volume. The solution is likely too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.

  • Solution 2: Slower Cooling. Rapid cooling can favor oil formation. Allow the flask to cool gradually to room temperature before moving it to an ice bath. Vigorous stirring during cooling can sometimes promote crystallization.

  • Solution 3: Change Solvent System. The chosen solvent may be unsuitable. Experiment with a different solvent or a co-solvent system where the product is less soluble.

Q4: The melting point of my purified product is broad and lower than the literature value. What does this indicate?

A4: A broad or depressed melting point is a classic sign of impurities. The literature melting point for pure 3-nitroaniline is 111-114 °C.

  • Possible Cause: The sample may still contain starting materials, isomeric impurities, or trapped solvent.

    • Solution: Repeat the purification process. A second recrystallization often significantly improves purity. If recrystallization is ineffective, consider an alternative method like column chromatography.[6][12] Ensure the final product is completely dry before measuring its melting point.

Data Presentation

Table 1: Solubility Characteristics of 3-Nitroaniline

The choice of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12] Data for the free base, 3-nitroaniline, is presented here as purification often involves this form.

SolventSolubility ProfileReference
WaterModerately soluble; solubility increases significantly with temperature.[2][13]
EthanolGood solubility, often used in an aqueous mixture for recrystallization.[7][13]
MethanolGood solubility; a 75% aqueous solution has been used for recrystallization.[4]
AcetoneExhibits good solubility.[13]
ChloroformExhibits good solubility.[13]

Experimental Protocols

Protocol 1: Purification by Recrystallization (from Aqueous Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol-water mixture and heat the solution gently on a hot plate with stirring until the solid dissolves completely. Add the solvent in small portions until a clear solution is achieved at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated carbon. Reheat the solution to boiling for 2-3 minutes.

  • Hot Filtration (Optional): To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purification by Acid-Base Extraction

This protocol purifies the free base, 3-nitroaniline, which can then be converted to the hydrochloride salt.

  • Dissolution: Suspend the crude this compound in water and add a 3M NaOH solution dropwise until the solution is basic (confirm with pH paper) and all the solid has converted to the free 3-nitroaniline base. Alternatively, dissolve the crude solid directly in a suitable organic solvent like dichloromethane.

  • Acidification: Transfer the solution containing the crude 3-nitroaniline to a separatory funnel. Add approximately 2-3 volumes of 1M HCl. Stopper the funnel and shake vigorously, venting frequently. This will convert the 3-nitroaniline into its water-soluble hydrochloride salt.[7]

  • Separation: Allow the layers to separate. The aqueous layer now contains the protonated product, while non-basic organic impurities remain in the organic layer. Drain and discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 3M NaOH solution with stirring until the solution is distinctly basic. The purified 3-nitroaniline will precipitate as a yellow solid.[7]

  • Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any residual salts.[4]

  • Drying: Dry the purified 3-nitroaniline completely. This pure base can now be used directly or converted to high-purity this compound by reacting it with HCl.

Visualizations

PurificationWorkflow crude Crude 3-Nitroanilinium Chloride assess Assess Purity & Impurity Type crude->assess recrystallize Recrystallization assess->recrystallize Minor organic impurities acid_base Acid-Base Extraction assess->acid_base Significant non-basic or inorganic impurities final_product Pure 3-Nitroanilinium Chloride recrystallize->final_product Collect Crystals soluble_imp Soluble Impurities (in mother liquor) recrystallize->soluble_imp Discard Filtrate acid_base->final_product Precipitate & Collect Pure Product insoluble_imp Insoluble Impurities (e.g., non-basic organics) acid_base->insoluble_imp Discard Organic/Insoluble Fraction TroubleshootingLogic problem Problem Observed color Product is Colored problem->color low_yield Low Yield problem->low_yield oiling_out Product Oils Out problem->oiling_out cause_color Cause: Oxidation / High Impurity Load color->cause_color cause_yield Cause: Too much solvent / Incomplete cooling low_yield->cause_yield cause_oiling Cause: Solution too concentrated / Cooled too fast oiling_out->cause_oiling sol_color Solution: Use activated carbon / Repeat purification cause_color->sol_color sol_yield Solution: Use minimum hot solvent / Cool in ice bath cause_yield->sol_yield sol_oiling Solution: Add more hot solvent / Cool slowly cause_oiling->sol_oiling

References

Troubleshooting low yield in 3-Nitroanilinium chloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Nitroanilinium chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Troubleshooting Guide: Low Yield in this compound Synthesis

This guide addresses the most common causes of low yield in the synthesis of this compound from 3-nitroaniline (B104315) and hydrochloric acid, presented in a question-and-answer format.

Question: My yield of this compound is significantly lower than expected. What are the potential causes?

Answer: Low yields can stem from several factors throughout the experimental process, from the initial reaction to the final product isolation. The most common culprits are incomplete reaction, product loss during workup, and suboptimal crystallization conditions.

Question: How can I ensure the reaction between 3-nitroaniline and hydrochloric acid goes to completion?

Answer: An incomplete reaction is a primary cause of low yield. To ensure complete conversion of 3-nitroaniline to its hydrochloride salt, consider the following:

  • Stoichiometry of Hydrochloric Acid: Ensure you are using a sufficient molar excess of hydrochloric acid (HCl). While a 1:1 stoichiometric ratio is required for the reaction, using a slight excess can help drive the equilibrium towards the product. However, a large excess can sometimes hinder precipitation.

  • Purity of Starting Material: Impurities in the 3-nitroaniline can interfere with the reaction. It is advisable to use high-purity 3-nitroaniline for the best results.

  • Reaction Time and Temperature: While the reaction is typically fast and exothermic, allowing for adequate stirring and reaction time ensures complete protonation of the amino group. The reaction is usually performed at room temperature.

Question: I observe an oily precipitate or no precipitate at all after adding hydrochloric acid. What is happening?

Answer: The formation of an oil or the failure of the product to precipitate is often related to solubility issues.

  • Solvent Choice: The choice of solvent is critical. While the reaction can be performed in water, the solubility of this compound in the reaction medium can affect the yield of isolated product. If the product is too soluble, precipitation will be incomplete.

  • Concentration of Reactants: If the concentration of 3-nitroaniline in the solvent is too low, the resulting this compound may not reach a high enough concentration to precipitate. Conversely, if the concentration is too high, it can lead to the formation of an oil.

  • Temperature: Cooling the reaction mixture in an ice bath can often induce precipitation if the product is soluble at room temperature.

Question: How can I minimize product loss during workup and purification?

Answer: Significant product loss can occur during the isolation and purification steps.

  • Filtration: Ensure that the precipitate is completely collected during filtration. Use a Büchner funnel with an appropriate filter paper to ensure efficient separation.

  • Washing: When washing the filtered product, use a minimal amount of a cold, non-polar solvent in which this compound has low solubility (e.g., cold diethyl ether or a cold mixture of ethanol (B145695) and diethyl ether) to remove impurities without dissolving a significant amount of the product. Washing with water is generally not recommended as the product has some solubility in aqueous solutions.[1]

  • Drying: Thoroughly dry the final product to remove any residual solvent, which can affect the final yield calculation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of this compound?

A1: this compound is typically a yellow crystalline solid.[2]

Q2: Can I use a different acid instead of hydrochloric acid?

A2: While other strong acids can protonate the amine group, the resulting salt will not be this compound. The choice of acid is specific to the desired final product.

Q3: Are there any common side reactions to be aware of?

A3: The primary reaction is the acid-base reaction between the amino group of 3-nitroaniline and hydrochloric acid.[3] Under standard conditions for salt formation, side reactions involving the nitro group are not common. However, under harsh conditions (e.g., high temperatures or presence of other reactive species), the nitro group could potentially be reduced.

Q4: How can I confirm the identity and purity of my product?

A4: The identity and purity of this compound can be confirmed using various analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for the characteristic peaks corresponding to the anilinium ion (N-H stretches) and the nitro group (N-O stretches).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound.

Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound. Please note that optimal conditions may vary based on the specific laboratory setup and scale of the reaction.

ParameterRecommended Value/RangeNotes
Stoichiometry (3-nitroaniline:HCl) 1 : 1.1 (molar ratio)A slight excess of HCl can ensure complete protonation.
Concentration of HCl 4N HCl (aqueous)The concentration of HCl can influence the precipitation of the product.[4]
Reaction Temperature Room Temperature (can be cooled to 0-5 °C to aid precipitation)The reaction is exothermic.
Crystallization Method Slow evaporation from an aqueous solutionCan yield suitable crystals for analysis.[2]
Washing Solvent Cold diethyl ether or cold ethanol/diethyl ether mixtureMinimizes product loss during washing.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from 3-nitroaniline.

Materials:

  • 3-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (optional, for crystallization)

  • Diethyl ether (for washing)

  • Beakers

  • Stirring rod or magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution of 3-nitroaniline: In a beaker, dissolve a known amount of 3-nitroaniline in a minimal amount of warm deionized water with stirring. If solubility is an issue, a small amount of ethanol can be added to aid dissolution.

  • Addition of Hydrochloric Acid: While stirring, slowly add a slight molar excess of concentrated hydrochloric acid dropwise to the 3-nitroaniline solution. The reaction is exothermic, and the this compound will begin to precipitate as a yellow solid.[5]

  • Cooling and Precipitation: Once the addition of HCl is complete, continue stirring for a few minutes at room temperature. To maximize precipitation, cool the mixture in an ice bath for 15-30 minutes.

  • Isolation of Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted 3-nitroaniline and other organic impurities.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature to obtain the final product.

  • Characterization: Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (IR, NMR).

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow start Low Yield Observed check_starting_material Verify Starting Material Purity start->check_starting_material check_reaction Check Reaction Conditions incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction check_workup Review Workup & Purification product_loss Product Loss During Workup? check_workup->product_loss impure_sm Impure Starting Material? check_starting_material->impure_sm incomplete_reaction->check_workup No solution_incomplete Adjust Stoichiometry (slight excess HCl) Ensure adequate reaction time and stirring incomplete_reaction->solution_incomplete Yes solution_loss Optimize washing solvent (cold, non-polar) Improve filtration technique product_loss->solution_loss Yes end Yield Improved product_loss->end No, further investigation needed impure_sm->check_reaction No solution_sm Purify 3-nitroaniline (e.g., recrystallization) impure_sm->solution_sm Yes solution_incomplete->end solution_loss->end solution_sm->end

Caption: Troubleshooting workflow for low yield.

Synthesis Pathway

The diagram below illustrates the chemical transformation from 3-nitroaniline to this compound.

SynthesisPathway cluster_reactants Reactants cluster_product Product 3-Nitroaniline 3-Nitroanilinium_chloride 3-Nitroaniline->3-Nitroanilinium_chloride + HCl HCl HCl (Hydrochloric Acid)

References

Optimizing reaction conditions for azo coupling with 3-Nitroanilinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for azo coupling with 3-nitroanilinium chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of my azo dye low or non-existent?

A1: Low or no yield in azo coupling reactions is a common issue that can often be traced back to critical parameters in either the diazotization or the coupling stage.

  • Improper Temperature Control: The diazonium salt formed from 3-nitroaniline (B104315) is thermally unstable.[1] Temperatures above the recommended 0-5 °C range during diazotization can cause rapid decomposition of the salt, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which significantly reduces the yield.[1][2]

  • Incorrect pH Levels: The pH of the reaction medium is crucial for both steps. Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ.[3] The subsequent coupling reaction's optimal pH depends on the coupling partner. Coupling with phenols requires mildly alkaline conditions (pH 8.5-9) to form the more reactive phenoxide ion, while aromatic amines need mildly acidic conditions (pH 4-5).[4][5] An incorrect pH can halt the reaction.[6]

  • Reagent Purity and Stoichiometry: The purity of the 3-nitroaniline and the coupling agent is essential, as impurities can lead to unwanted side products.[3] Ensure the correct molar ratios are used. A slight excess of sodium nitrite (B80452) can ensure complete diazotization, but a deficit will leave unreacted amine.[3]

  • Incomplete Diazotization: If the 3-nitroaniline is not fully dissolved in the acid before the addition of sodium nitrite, the diazotization will be incomplete.[1]

Q2: The color of my final azo dye product is different from the expected color. Why?

A2: Variations in the final product's color can be attributed to several factors:

  • pH of the Final Solution: Many azo dyes are pH indicators, meaning their color can change significantly with the pH of the solution they are in.[3] Ensure the final product is isolated and purified at a consistent pH.

  • Impurities and Side Products: The presence of impurities or side-products can significantly alter the final color.[3] A common side reaction is the self-coupling of the diazonium salt with unreacted 3-nitroaniline, which can form colored impurities.[1]

  • Oxidation: The product may be susceptible to air oxidation, which can alter its color over time.

Q3: My reaction mixture turned dark brown or black. What is the likely cause?

A3: A dark coloration often indicates the decomposition of the diazonium salt.[1] This is typically caused by:

  • Elevated Temperature: Allowing the temperature to rise above the optimal 0-5 °C range during or after diazotization will cause the unstable diazonium salt to break down.[1]

  • Insufficient Acidity: Inadequate acid concentration can lead to unwanted side reactions, such as the diazonium salt coupling with unreacted amine, which can produce dark, tarry substances.[1]

Q4: How can I confirm the successful formation of the diazonium salt before the coupling step?

A4: A simple spot test can be performed. Add a small aliquot of your diazonium salt solution to a solution of a highly reactive coupling agent, such as 2-naphthol (B1666908) (dissolved in a basic solution). The immediate formation of a brightly colored (typically red or orange) azo dye precipitate indicates the successful formation of the diazonium salt.[1]

Q5: What are common side reactions, and how can I minimize them?

A5: The primary side reaction is the decomposition of the diazonium salt. This is minimized by strictly maintaining a low temperature (0-5 °C).[1][2] Another potential issue is the reaction of the diazonium salt with the solvent (e.g., water) to form a phenol (B47542), which can be minimized by controlling temperature. Self-coupling can be prevented by ensuring sufficient acidity during diazotization to fully protonate the starting amine.[1]

Data Presentation: Optimizing Reaction Parameters

The efficiency of azo dye synthesis is highly dependent on key reaction parameters. The tables below summarize typical conditions.

Table 1: Effect of Temperature on Reaction Stages

StageTemperature Range (°C)RationalePotential Issues if Deviated
Diazotization 0 - 5Diazonium salts are thermally unstable and can decompose at higher temperatures.[1][2]Rapid decomposition, evolution of N₂ gas, formation of phenolic byproducts, significantly reduced yield.[1][2]
Azo Coupling 0 - 5The coupling reaction is typically carried out at low temperatures to prevent decomposition of the remaining diazonium salt.[7]Decomposition of the diazonium salt before it can couple, leading to lower yield and more impurities.[8]

Table 2: Influence of pH on the Azo Coupling Reaction

Coupling Partner TypeOptimal pH RangeRationale
Phenols / Naphthols 8.5 - 10Mildly alkaline conditions deprotonate the phenol to the more reactive phenoxide ion, which is a better nucleophile.[3][4]
Aromatic Amines 4 - 5Mildly acidic conditions are required to prevent the diazonium salt from reacting with the amino group (N-coupling) instead of the aromatic ring (C-coupling).[4][9]

Table 3: Recommended Reactant Molar Ratios

ReactantsMolar RatioRationale
3-Nitroaniline : Sodium Nitrite1 : 1.0 to 1 : 1.1A slight excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt.[3]
Diazonium Salt : Coupling Agent1 : 1An equimolar ratio is typically used, though a slight excess of the coupling component may be maintained.[5]

Experimental Protocols

Protocol 1: Diazotization of 3-Nitroaniline

This protocol describes the formation of the 3-nitrophenyldiazonium chloride solution.

  • Preparation of Amine Solution: In a beaker, dissolve 3-nitroaniline in a solution of concentrated hydrochloric acid and water. Ensure complete dissolution. Gentle warming may be necessary, but the solution must be thoroughly cooled before proceeding.

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this temperature throughout the diazotization process.[1]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 molar equivalents) in cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine solution. Monitor the temperature closely to ensure it does not rise above 5 °C.[1] The slow addition is necessary to control the exothermic reaction.[3]

  • Completion: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes in the ice bath to ensure the reaction goes to completion. The resulting solution contains the diazonium salt and should be used immediately.[10]

Protocol 2: Azo Coupling Reaction (General Procedure with a Phenolic Partner)

This protocol outlines the coupling of the prepared diazonium salt solution with a generic phenol.

  • Preparation of Coupling Solution: Dissolve the phenolic coupling partner in an aqueous sodium hydroxide (B78521) solution. Cool this solution in an ice bath to 0-5 °C.[11] The basic solution generates the highly reactive phenoxide ion.[4]

  • Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of the coupling partner.[5]

  • Precipitation: A brightly colored azo dye should precipitate immediately upon mixing.[10]

  • Reaction Completion: Continue to stir the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolation: Collect the precipitated dye by vacuum filtration.

  • Washing and Drying: Wash the solid product with cold water to remove any unreacted starting materials and salts. Allow the product to air dry completely. Do not heat the diazonium salt at any stage.[2]

Visualizations

G cluster_0 Stage 1: Diazotization cluster_conditions1 Key Conditions cluster_1 Stage 2: Azo Coupling cluster_conditions2 Key Conditions A 3-Nitroaniline Solution (in aq. HCl) C Reaction Vessel (Stirring) A->C Add B Sodium Nitrite Solution (aq. NaNO₂) B->C Add Dropwise (Slowly) D 3-Nitrophenyldiazonium Chloride Solution C->D Forms F Reaction Vessel (Stirring) D->F Add Slowly Cond1 Temp: 0-5 °C Cond2 Strongly Acidic (HCl) E Coupling Agent Solution (e.g., Phenol in NaOH) E->F Add G Crude Azo Dye (Precipitate) F->G Forms H Final Azo Product G->H Isolate & Purify Cond3 Temp: 0-5 °C Cond4 pH Control (e.g., pH 8.5-10)

Caption: Experimental workflow for the synthesis of an azo dye.

G cluster_params Input Parameters cluster_stages Reaction Stages cluster_outputs Outputs Temp Temperature Diazotization Diazotization Stability Temp->Diazotization pH pH pH->Diazotization Coupling Coupling Reactivity pH->Coupling Reagents Reagents (Purity & Ratio) Reagents->Diazotization Reagents->Coupling Diazotization->Coupling Yield Yield Coupling->Yield Purity Purity / Color Coupling->Purity

Caption: Key parameters influencing final product yield and purity.

References

How to resolve solubility issues of 3-Nitroanilinium chloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-Nitroanilinium chloride in their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound, as the hydrochloride salt of 3-nitroaniline, is significantly more soluble in aqueous solutions compared to its parent compound.[1] 3-Nitroaniline itself is only slightly soluble in water (approximately 0.1 g/100 mL at 20°C) but is soluble in various organic solvents.[1][2] The protonation of the amino group to form the anilinium salt greatly enhances its polarity and, therefore, its solubility in polar solvents like water and methanol (B129727).[3]

Q2: I am observing incomplete dissolution of this compound in my reaction mixture. What could be the cause?

A2: Incomplete dissolution is a common issue and can stem from several factors:

  • Insufficient Solvent: The concentration of this compound may exceed its solubility limit in the chosen solvent system.

  • Low Temperature: Solubility generally decreases with temperature.[4] Reactions conducted at low temperatures, such as diazotization (0-5°C), can significantly reduce the solubility of the reactant.

  • Common Ion Effect: In acidic solutions, such as those prepared with hydrochloric acid for diazotization reactions, the presence of excess chloride ions can suppress the dissolution of this compound.

  • Solvent Polarity: While soluble in polar solvents, using a solvent system with insufficient polarity can lead to poor dissolution.

Q3: How can I improve the solubility of this compound for my reaction?

A3: Several techniques can be employed to enhance the solubility of this compound:

  • pH Adjustment: Ensuring the solution is sufficiently acidic will maintain the protonated, more soluble anilinium form.

  • Co-solvents: The addition of a polar organic co-solvent, such as methanol or ethanol, to an aqueous solution can increase the solubility of organic salts.

  • Temperature Control: Gently warming the solvent to dissolve the this compound before cooling the solution to the required reaction temperature can be effective.[5] However, care must be taken to avoid decomposition, especially for temperature-sensitive reactions like diazotization.

  • Increased Solvent Volume: Simply increasing the volume of the solvent can help to fully dissolve the reactant, provided it does not negatively impact the reaction concentration and kinetics.

  • Particle Size Reduction: Grinding the solid this compound to a finer powder increases the surface area available for solvation, which can improve the rate of dissolution.

Q4: My this compound precipitates out of solution during my low-temperature reaction. How can I prevent this?

A4: Precipitation during a reaction is often due to supersaturation as the temperature is lowered. To mitigate this:

  • Slow Cooling: Cool the reaction mixture slowly after dissolving the this compound at a slightly higher temperature. This allows for a more controlled approach to saturation.

  • Use of a Co-solvent: As mentioned, a co-solvent can help to keep the compound in solution even at lower temperatures.

  • Maintain Vigorous Stirring: Adequate agitation can help to keep the compound suspended and interacting with the other reactants even if some precipitation occurs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions involving this compound.

Issue EncounteredPotential CauseRecommended Solution(s)
Solid material remains undissolved at the start of the reaction. Insufficient solvent volume or low solubility at the reaction temperature.Increase the solvent volume. Gently warm the mixture to dissolve the solid and then cool to the reaction temperature.[5] Consider using a co-solvent like methanol.
The reaction solution becomes cloudy or a precipitate forms upon cooling. The solubility limit is exceeded at the lower temperature.Dissolve the compound at a slightly elevated temperature before slowly cooling. Ensure vigorous stirring during the cooling process. Add a polar co-solvent to the reaction mixture.
The reaction yield is low, and starting material is recovered. Poor solubility of the reactant leading to incomplete reaction.Address the dissolution of the starting material using the techniques mentioned above. Ensure the this compound is fully dissolved before proceeding with the reaction.[5]
In diazotization reactions, the diazonium salt solution is not clear. Incomplete dissolution of the this compound starting material.Ensure the this compound is fully dissolved in the acidic solution before the addition of sodium nitrite (B80452). Gentle warming prior to cooling for the diazotization may be necessary.[5]

Data Presentation

Qualitative Solubility of 3-Nitroaniline and this compound

CompoundWaterMethanolEthanolAcetoneChloroform
3-Nitroaniline Slightly Soluble[1]Soluble[1]Soluble[4]Soluble[4]Soluble[4]
This compound SolubleSoluble[3]Likely SolubleLikely SolubleSparingly Soluble

Experimental Protocols

Key Experiment: Diazotization of this compound for Azo Dye Synthesis

This protocol describes a general procedure for the diazotization of this compound, a common precursor step in the synthesis of azo dyes.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water. The amount of acid should be in molar excess (typically 2.5-3 equivalents).

    • Gentle warming may be applied to ensure complete dissolution.

  • Cooling:

    • Cool the beaker containing the this compound solution in an ice bath to a temperature between 0-5°C. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve a slight molar excess (approximately 1.1 equivalents) of sodium nitrite in cold distilled water.

  • Diazotization:

    • Slowly add the cold sodium nitrite solution dropwise to the stirred, cold solution of this compound.

    • Maintain the temperature below 5°C during the addition. The reaction is exothermic, so slow addition is critical.

  • Completion Check:

    • After the complete addition of the sodium nitrite solution, continue stirring for another 15-20 minutes.

    • Test for the presence of a slight excess of nitrous acid by spotting the reaction mixture onto starch-iodide paper. The appearance of a blue-black color indicates that the diazotization is complete.

  • Use of the Diazonium Salt:

    • The resulting solution containing the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_output Output start Dissolve this compound in HCl/Water cool Cool solution to 0-5°C start->cool diazotization Slowly add NaNO₂ solution to amine solution cool->diazotization prep_nitrite Prepare cold NaNO₂ solution prep_nitrite->diazotization stir Stir for 15-20 min diazotization->stir test Test with starch-iodide paper stir->test product Diazonium salt solution (Use Immediately) test->product

Caption: Experimental workflow for the diazotization of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions issue Solubility Issue Encountered (e.g., Incomplete Dissolution) cause1 Insufficient Solvent issue->cause1 cause2 Low Temperature issue->cause2 cause3 Common Ion Effect issue->cause3 solution1 Increase Solvent Volume cause1->solution1 solution2 Gentle Warming cause2->solution2 solution3 Add Co-solvent cause2->solution3 solution4 Ensure Sufficient Acid cause3->solution4

Caption: Troubleshooting logic for solubility issues with this compound.

References

Technical Support Center: 3-Nitroanilinium Chloride Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Nitroanilinium chloride in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily affected by exposure to light, elevated temperatures, and high pH. The compound may be sensitive to prolonged light exposure[1]. Additionally, thermal stability can be a concern, and the presence of impurities can reduce this stability[1]. Like other anilinium salts, it is also susceptible to degradation in alkaline conditions.

Q2: What is the recommended solvent for preparing this compound solutions?

A2: Methanol (B129727) is a commonly cited solvent for this compound. For analytical purposes, such as HPLC, mixtures of methanol and water have been shown to be suitable for similar nitroaromatic compounds. The choice of solvent is critical, as some may promote degradation. It is advisable to use high-purity, dry solvents.

Q3: How should I store my this compound solutions to ensure stability?

A3: To maximize stability, solutions of this compound should be stored in a cool, dark place. The use of amber glass vials or containers wrapped in aluminum foil is recommended to protect the solution from light. For long-term storage, refrigeration (2-8 °C) is advisable. It is best to prepare fresh solutions for critical experiments whenever possible.

Q4: Can the pH of the solution affect the stability of this compound?

A4: Yes, the pH of the solution can significantly impact stability. Anilinium salts are generally more stable in acidic to neutral conditions. In alkaline (high pH) solutions, the anilinium ion can be deprotonated to the free base, 3-nitroaniline (B104315), which may be more susceptible to oxidative degradation. It is recommended to maintain the pH of the solution below 7.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in readily available literature, potential degradation pathways can be inferred. Under thermal stress, anilinium salts can undergo dealkylation, reverting to the parent aniline. Therefore, 3-nitroaniline is a likely degradation product. Photodegradation may lead to more complex reactions and the formation of various by-products.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in solution color (e.g., darkening or turning yellow/brown) Photodegradation or chemical decomposition.1. Immediately protect the solution from light. 2. Prepare a fresh solution and store it in an amber vial or a container wrapped in foil. 3. Verify the pH of the solvent and adjust if necessary to be slightly acidic.
Appearance of precipitate in the solution The compound may be degrading into less soluble products, or the solubility limit has been exceeded at the storage temperature.1. Visually inspect the solution before use. 2. If a precipitate is observed, do not use the solution for quantitative experiments as its concentration is no longer reliable. 3. Prepare a fresh, less concentrated solution and store it at a controlled room temperature if cold storage is causing precipitation.
Inconsistent or non-reproducible experimental results Degradation of the this compound stock or working solutions, leading to a decrease in the effective concentration.1. Prepare fresh working solutions from a solid stock of this compound for each experiment. 2. If using a stock solution, perform a quick concentration check using UV-Vis spectroscopy before use. 3. Conduct a formal stability study of your solution under your typical experimental conditions (see Experimental Protocol below).
Unexpected peaks in analytical chromatograms (e.g., HPLC) Presence of degradation products.1. Compare the chromatogram of the aged solution with that of a freshly prepared standard to identify potential degradation peaks. 2. Perform a forced degradation study (see Experimental Protocol below) to intentionally generate degradation products and confirm their retention times.

Quantitative Data Summary

The following table summarizes the recommended conditions for maintaining the stability of this compound solutions. Specific quantitative degradation rates are often context-dependent and should be determined experimentally.

Parameter Recommendation Rationale
Storage Temperature 2-8 °C (Refrigerated) for long-term storage. Controlled room temperature for short-term.Reduces the rate of thermal degradation.
Light Exposure Store in the dark (amber vials or foil-wrapped containers).3-Nitroaniline, the parent compound, is sensitive to light, which can induce photodegradation[1].
pH of Solution Acidic to neutral (pH < 7).Anilinium salts are more stable at lower pH. Alkaline conditions can lead to the formation of the less stable free base.
Solvent High-purity methanol or a mixture of methanol and water.These are common solvents in which the compound is soluble and have been used for related compounds in stability studies.
Atmosphere Store in a tightly sealed container.Minimizes solvent evaporation and exposure to atmospheric contaminants. For highly sensitive applications, purging with an inert gas like nitrogen or argon can be considered to prevent oxidation.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound Solution

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method (e.g., HPLC).

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a set temperature (e.g., 60°C or 80°C), protected from light, for a specified period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., UV and visible light as per ICH Q1B guidelines). A control sample should be wrapped in foil and placed in the same chamber.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • If necessary, dilute the samples to an appropriate concentration for analysis.

  • Analyze the samples using a suitable analytical method, such as a stability-indicating HPLC-UV method. A gradient elution with a C18 column is often a good starting point.

  • Analyze a non-stressed sample (control) at the same time for comparison.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify any new peaks that appear, which are potential degradation products.

  • Calculate the percentage of degradation of the this compound peak.

  • The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solution Degradation start Inconsistent Experimental Results or Visual Change in Solution check_storage Review Storage Conditions: - Light exposure? - Temperature fluctuations? - Improperly sealed container? start->check_storage check_solution_prep Review Solution Preparation: - Solvent purity? - Correct pH? - Freshly prepared? start->check_solution_prep improper_storage Improper Storage Identified check_storage->improper_storage Yes no_obvious_cause No Obvious Cause check_storage->no_obvious_cause No prep_issue Preparation Issue Identified check_solution_prep->prep_issue Yes check_solution_prep->no_obvious_cause No correct_storage Action: Implement Correct Storage - Use amber vials/foil - Store at recommended temperature - Ensure tight sealing improper_storage->correct_storage correct_prep Action: Revise Preparation Protocol - Use high-purity solvent - Buffer to a slightly acidic pH - Prepare fresh solutions prep_issue->correct_prep stability_study Action: Perform Stability Study - Use forced degradation protocol - Establish solution shelf-life under  experimental conditions no_obvious_cause->stability_study resolve Problem Resolved correct_storage->resolve correct_prep->resolve stability_study->resolve

Caption: Troubleshooting workflow for identifying and resolving issues related to the degradation of this compound solutions.

References

Technical Support Center: Single Crystal Growth of 3-Nitroanilinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the single crystal growth of 3-Nitroanilinium chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for growing single crystals of this compound?

A1: The most common and effective method for growing single crystals of this compound is the slow evaporation of a saturated solution at a constant temperature.[1] This technique involves dissolving the compound in a suitable solvent until saturation is reached, and then allowing the solvent to evaporate slowly over several days or weeks, leading to the formation of high-quality single crystals. Other methods, such as slow cooling of a saturated solution, can also be employed.

Q2: What is the ideal solvent for growing this compound crystals?

A2: An aqueous mixture is a commonly used solvent system for the crystallization of this compound.[1] The choice of solvent is critical and can significantly impact crystal morphology and quality.[2][3] Experimentation with different solvents or solvent mixtures (e.g., water-ethanol, water-acetone) may be necessary to achieve optimal results. The ideal solvent should have moderate solubility for this compound, with solubility increasing with temperature.

Q3: My this compound solution is not producing any crystals. What could be the problem?

A3: A lack of crystal formation is typically due to an unsaturated solution.[4][5] To induce crystallization, you can try the following:

  • Increase Concentration: Allow more solvent to evaporate to increase the saturation of the solution.[5]

  • Induce Nucleation: Gently scratch the inner surface of the container with a glass rod to create nucleation sites.[6]

  • Seed Crystals: Introduce a small, well-formed crystal of this compound (a seed crystal) into the solution to promote growth.[5]

  • Reduce Temperature: If using a slow cooling method, ensure the temperature is being lowered gradually. For some compounds, a lower temperature can aid in crystallization.[4]

Q4: The crystals I'm growing are small, needle-like, or of poor quality. How can I improve them?

A4: The formation of small or poor-quality crystals often indicates that the crystallization process is happening too quickly.[6] To encourage the growth of larger, higher-quality crystals, you should aim to slow down the rate of crystallization. This can be achieved by:

  • Slowing Evaporation: Reduce the surface area of the solution exposed to air by using a container with a narrower opening or by partially covering the container.

  • Temperature Control: Maintain a constant and stable temperature, as fluctuations can lead to rapid, uncontrolled crystallization.

  • Solvent Composition: The choice of solvent can influence crystal habit. Experimenting with different solvents or adding co-solvents can sometimes lead to more desirable crystal morphologies.[2][7]

Q5: I am observing the formation of multiple crystal polymorphs. How can I control this?

A5: this compound is known to exhibit polymorphism, meaning it can crystallize in different crystal structures.[1] Variations in the crystallization environment, such as the solvent used, temperature, and concentration, can influence which polymorph is formed.[1] To control polymorphism, it is crucial to maintain consistent and well-documented experimental conditions. If a specific polymorph is desired, carefully replicating the reported conditions for its formation is essential.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No Crystal Growth The solution is not sufficiently saturated.[4][5]1. Allow more solvent to evaporate to increase the concentration. 2. If you have additional solute, add more to the solution and ensure it dissolves (with gentle heating if necessary) to create a saturated solution.[4]
Lack of nucleation sites.1. Gently scratch the inside of the container with a glass rod.[6] 2. Introduce a seed crystal into the solution.[5]
Rapid Crystal Formation Resulting in Small or Needle-like Crystals The rate of solvent evaporation is too high.1. Reduce the surface area of the solution exposed to the atmosphere by using a container with a smaller opening. 2. Loosely cover the container to slow down the evaporation rate.
The solution is too supersaturated.1. Add a small amount of fresh solvent to slightly decrease the saturation. 2. Re-dissolve the crystals by gentle heating and allow the solution to cool more slowly.[6]
Temperature fluctuations.1. Place the crystallization setup in a location with a stable temperature, away from drafts or direct sunlight.
Formation of Polycrystalline Masses Instead of Single Crystals Too many nucleation sites forming simultaneously.1. Filter the saturated solution before setting it aside for crystallization to remove any dust or particulate matter that could act as nucleation sites. 2. Reduce the rate of evaporation or cooling to minimize spontaneous nucleation.
Crystals Redissolve The solution was not fully saturated when the crystals were introduced or formed.[5]1. Ensure the solution is saturated before attempting to grow crystals. You can confirm this by observing a small amount of undissolved solute at the bottom of the container.
Temperature of the solution increased.1. Maintain a constant or slowly decreasing temperature environment for the crystallization process.
Inclusion of Impurities in the Crystal Impurities present in the starting material or solvent.1. Purify the this compound starting material by recrystallization before attempting single crystal growth. 2. Use high-purity solvents.
Crystallization occurred too rapidly, trapping solvent or other impurities.[6]1. Slow down the crystallization process as described above to allow impurities to remain in the solution rather than being incorporated into the crystal lattice.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved by reacting 3-nitroaniline (B104315) with hydrochloric acid.[8]

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethanol (optional, for recrystallization)

Procedure:

  • Dissolve a measured amount of 3-nitroaniline in a minimal amount of a suitable solvent, such as an aqueous or ethanolic solution.

  • Stoichiometrically add concentrated hydrochloric acid to the 3-nitroaniline solution while stirring. The reaction is an acid-base reaction forming the anilinium salt.

  • The this compound may precipitate out of the solution upon addition of HCl.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a water-ethanol mixture).

Single Crystal Growth by Slow Evaporation

Procedure:

  • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., distilled water) at a slightly elevated temperature to ensure complete dissolution.

  • Filter the hot solution through a syringe filter or filter paper into a clean crystallization dish or beaker to remove any insoluble impurities.

  • Cover the container with a piece of parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation.

  • Place the container in a location with a stable temperature and minimal vibrations.

  • Monitor the setup over several days to weeks for the formation of single crystals.

Visual Guides

Troubleshooting Workflow for Crystal Growth

troubleshooting_workflow cluster_no_crystals Troubleshooting: No Crystals cluster_poor_quality Troubleshooting: Poor Quality Crystals start Start Crystal Growth Experiment check_crystals After several days, are crystals forming? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No poor_quality Crystals are of poor quality (small, needles, polycrystalline) check_crystals->poor_quality Yes, but poor quality good_crystals High-quality single crystals obtained check_crystals->good_crystals Yes, good quality increase_saturation Increase solution saturation no_crystals->increase_saturation slow_evaporation Slow down evaporation rate poor_quality->slow_evaporation end End good_crystals->end add_seed Add a seed crystal increase_saturation->add_seed scratch_surface Scratch inner surface add_seed->scratch_surface scratch_surface->check_crystals Re-evaluate stabilize_temp Stabilize temperature slow_evaporation->stabilize_temp change_solvent Try a different solvent stabilize_temp->change_solvent change_solvent->start Restart with new solvent optimization_relationships cluster_parameters Controllable Parameters cluster_outcomes Crystal Properties Solvent Solvent Choice Morphology Morphology/Habit Solvent->Morphology Quality Crystal Quality Solvent->Quality Polymorph Polymorph Selection Solvent->Polymorph Temperature Temperature Stability Size Crystal Size Temperature->Size Temperature->Quality Temperature->Polymorph EvaporationRate Evaporation Rate EvaporationRate->Size EvaporationRate->Quality Purity Starting Material Purity Purity->Quality

References

Minimizing impurities in the recrystallization of 3-Nitroanilinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the recrystallization of 3-nitroanilinium chloride.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
No Crystal Formation Upon Cooling 1. Solution is too dilute: The concentration of this compound is below the saturation point at the lower temperature.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. - If using a mixed-solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble).
2. Supersaturation: The solution is saturated, but crystal nucleation has not initiated.- Scratch the inner surface of the flask with a glass rod at the air-solvent interface to create nucleation sites. - Add a small "seed" crystal of pure this compound to induce crystallization.
3. Inappropriate solvent: The compound is too soluble in the chosen solvent, even at low temperatures.- Re-evaluate the solvent choice. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[1]
Oiling Out Instead of Crystallization 1. Solution is too concentrated: The compound is coming out of solution above its melting point.- Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
2. Cooling rate is too rapid: Rapid cooling can cause the compound to separate as a liquid.- Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulation of the flask can help slow the cooling rate.
3. High impurity level: Significant amounts of impurities can lower the melting point of the mixture.- Consider a preliminary purification step, such as a wash or another recrystallization from a different solvent system.
Low Yield of Purified Crystals 1. Too much solvent used: A large amount of the product remains dissolved in the mother liquor.- Minimize the amount of hot solvent used to dissolve the crude product.[1] - Concentrate the mother liquor and cool to obtain a second crop of crystals (note: purity may be lower).
2. Premature filtration: The crystallization process was not allowed to complete.- Ensure the solution has reached the target low temperature and has been held there for a sufficient time to maximize crystal formation.
3. Washing with warm or excessive solvent: The purified crystals are redissolved during the washing step.- Use a minimal amount of ice-cold solvent to wash the crystals.[1]
Discolored Crystals 1. Presence of colored impurities: These are often aromatic byproducts from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[2] Be sure to filter the hot solution to remove the charcoal.
2. Oxidation of the amine: Aromatic amines can be susceptible to air oxidation, which can produce colored byproducts.[3]- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can originate from the synthesis of the parent compound, 3-nitroaniline (B104315), or the salt formation step. These may include:

  • Isomeric impurities: 2-nitroaniline (B44862) and 4-nitroaniline, which are often formed as byproducts during the nitration of aniline.[3][4]

  • Unreacted starting materials: Residual 3-nitroaniline or hydrochloric acid.

  • Byproducts of synthesis: Dinitroaniline or other oxidation products.[3]

Q2: How do I select the best solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1] Given its salt nature, polar solvents are a good starting point. Experimental determination is key.

Solvent Selection Workflow:

  • Place a small amount of your crude this compound into several test tubes.

  • Add a small amount of a different solvent (e.g., water, ethanol (B145695), methanol, isopropanol, or mixtures) to each tube.

  • Observe the solubility at room temperature.

  • Gently heat the tubes with insoluble material to observe if dissolution occurs.

  • Cool the tubes that showed good solubility at high temperatures to see if crystals form.

Q3: Can I use a mixed-solvent system?

A3: Yes. If a single solvent is not ideal, a mixed-solvent system can be effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear and allowed to cool slowly.

Q4: How much solvent should I use?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[1] Adding too much solvent will result in a lower yield as more of your product will remain in the mother liquor upon cooling.

Q5: What is the purpose of washing the crystals after filtration?

A5: Washing the collected crystals with a small amount of ice-cold solvent removes any residual mother liquor that may contain dissolved impurities.[2] It is crucial to use cold solvent to avoid dissolving your purified product.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Nitroaniline

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • In a fume hood, dissolve a known quantity of 3-nitroaniline in a minimal amount of ethanol in an Erlenmeyer flask with gentle warming.

  • Once dissolved, slowly add a stoichiometric equivalent of concentrated HCl dropwise while stirring. A precipitate of this compound should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude this compound by vacuum filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Allow the crude product to air dry before proceeding with recrystallization.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, determined from solubility tests)

  • Activated charcoal (if necessary)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[2] Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or by air drying.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a template for researchers to populate with their own experimentally determined data. This will aid in the selection of an optimal recrystallization solvent.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Observations on Crystal Formation
Water[Experimental Data][Experimental Data][e.g., Needles, plates]
Ethanol[Experimental Data][Experimental Data][e.g., Prisms]
Methanol[Experimental Data][Experimental Data][e.g., Amorphous powder]
Isopropanol[Experimental Data][Experimental Data][e.g., Oiled out]
9:1 Ethanol:Water[Experimental Data][Experimental Data][e.g., Good recovery]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities or charcoal present) dissolve->hot_filtration Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end end dry->end Pure Crystals

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempt issue Problem Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes, No Crystals oiling_out Oiling Out issue->oiling_out Yes, Oiling Out low_yield Low Yield issue->low_yield Yes, Low Yield discolored Discolored Crystals issue->discolored Yes, Discolored success Pure Crystals Obtained issue->success No solution1 Concentrate Solution or Add Seed Crystal no_crystals->solution1 solution2 Add More Hot Solvent & Cool Slowly oiling_out->solution2 solution3 Minimize & Use Cold Wash Solvent low_yield->solution3 solution4 Use Activated Charcoal discolored->solution4

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Stability of 3-Nitroanilinium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the effect of pH on the stability of 3-Nitroanilinium chloride. The following information offers troubleshooting advice and standardized protocols for establishing a pH stability profile.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound, the salt of the weak base 3-nitroaniline (B104315) (pKa ≈ 2.47), is expected to be most stable in acidic to neutral aqueous solutions. In this pH range, the amine group is protonated, which generally protects it from oxidative degradation. As the pH becomes more alkaline, the free base form of 3-nitroaniline is liberated, which may be more susceptible to degradation. One study noted that for analytical purposes, 3-nitroaniline exhibits stability in the pH range of 4.0-8.0.[1] However, under forced conditions (e.g., elevated temperature with strong acids or bases), degradation can be induced.

Q2: My this compound solution is turning a darker yellow/brown color under basic conditions. What is happening?

A2: The appearance of a darker color, especially under basic conditions and potentially accelerated by heat or light, is a common indicator of degradation for many aniline (B41778) compounds. This is likely due to the formation of colored degradation products, possibly from oxidation or polymerization of the 3-nitroaniline free base. It is crucial to analyze the sample using a stability-indicating analytical method, such as HPLC-UV, to identify and quantify the appearance of any degradation products.

Q3: I am not observing any degradation in my forced hydrolysis studies at room temperature. What should I do?

A3: 3-Nitroaniline is a relatively stable molecule and may not show significant degradation at room temperature, even in acidic or basic solutions.[2] To induce degradation, you may need to apply more stringent conditions. Consider the following adjustments:

  • Increase Temperature: Refluxing the solution at an elevated temperature (e.g., 60-80°C) will accelerate the hydrolysis rate.

  • Increase Acid/Base Concentration: If using dilute acid/base (e.g., 0.1N HCl/NaOH) shows no effect, you can cautiously increase the concentration (e.g., to 1N or higher), though be mindful of potential changes in the degradation pathway.

  • Extend Exposure Time: Increase the duration of the study, taking time points over several days or weeks if necessary.

Q4: How can I distinguish between the parent this compound and its potential degradation products analytically?

A4: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to separate and quantify the parent compound from its degradation products. The method should be capable of resolving the main peak from all other peaks that appear during the degradation study. Photodiode array (PDA) detection is highly recommended as it can help in assessing peak purity and provide UV spectral information about the degradants.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor solubility of this compound in the test solution. The concentration of the compound exceeds its solubility at the specific pH and temperature.- Use a co-solvent (e.g., methanol (B129727), acetonitrile) that is known not to interfere with the degradation process. - Gently warm the solution to aid dissolution, then cool to the study temperature. - Reduce the initial concentration of the this compound.
Inconsistent or non-reproducible degradation results. - Inaccurate pH measurement or control. - Fluctuation in temperature. - Contamination of glassware or reagents. - Variable exposure to light.- Calibrate the pH meter before each use. - Use a temperature-controlled water bath or oven. - Ensure all glassware is scrupulously clean. - Conduct studies in a controlled lighting environment or use amber glassware to protect from light.
No degradation peaks are observed in the chromatogram, only a decrease in the parent peak. - Degradation products may not be UV-active at the chosen wavelength. - Degradation products may be volatile or may have precipitated out of solution.- Use a PDA detector to scan a range of UV-visible wavelengths. - Analyze the sample at a different wavelength. - Visually inspect the sample for any precipitate. If present, attempt to dissolve it in a suitable solvent and analyze.
The mass balance of the assay is less than 95% (i.e., the decrease in the parent compound does not correlate with the increase in degradation products). - Some degradation products are not being detected by the analytical method. - Adsorption of the compound or its degradants onto the container surface.- Adjust HPLC method parameters (e.g., mobile phase composition, gradient) to elute all potential degradation products. - Use a more universal detector, such as a mass spectrometer (MS), in conjunction with UV detection. - Consider using silanized glassware to minimize adsorption.

Quantitative Data Summary

The following table is a template for summarizing the results of a forced hydrolysis study. The data presented here is hypothetical and serves to illustrate how to report findings. Actual results will vary based on experimental conditions.

pH ConditionTemperature (°C)Time (hours)This compound Assay (%)Total Degradation Products (%)Mass Balance (%)Observations
0.1 N HCl800100.00.0100.0Clear, yellow solution
698.21.799.9No change in appearance
2495.54.399.8No change in appearance
Water (pH ~6.5)800100.00.0100.0Clear, yellow solution
699.8Not Detected99.8No change in appearance
2499.5Not Detected99.5No change in appearance
0.1 N NaOH800100.00.0100.0Clear, yellow solution
692.17.899.9Solution turning brownish-yellow
2485.314.599.8Dark brown solution

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

1. Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline conditions under thermal stress.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Purified water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and amber vials

  • pH meter

  • Temperature-controlled water bath or oven

  • Validated stability-indicating HPLC-PDA system

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to prepare a stock solution of approximately 1 mg/mL.

  • Preparation of Study Solutions:

    • Acidic: Pipette a known volume of the stock solution into a volumetric flask and dilute with 0.1 N HCl to achieve a final concentration of ~100 µg/mL.

    • Neutral: Pipette the same volume of stock solution into a volumetric flask and dilute with purified water.

    • Alkaline: Pipette the same volume of stock solution into a volumetric flask and dilute with 0.1 N NaOH.

  • Stress Conditions:

    • Place aliquots of each solution into tightly capped amber vials.

    • Place the vials in a water bath or oven set to a specific temperature (e.g., 80°C).

    • Keep a set of control samples at room temperature, protected from light.

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Analysis:

    • Before analysis, cool the samples to room temperature.

    • If necessary, neutralize the acidic and alkaline samples by adding an equimolar amount of base or acid, respectively, and dilute with the mobile phase.

    • Analyze all samples by the validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 90% A / 10% B, ramp to 20% A / 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector, monitor at the λmax of 3-nitroaniline (e.g., ~251 nm) and scan from 200-400 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Method Validation: The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_acid Acidic Solution (0.1 N HCl) prep_stock->prep_acid prep_neutral Neutral Solution (Water) prep_stock->prep_neutral prep_alkaline Alkaline Solution (0.1 N NaOH) prep_stock->prep_alkaline stress Incubate at Elevated Temperature (e.g., 80°C) prep_alkaline->stress sampling Sample at Time Points (0, 6, 12, 24h) stress->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc data Quantify Parent & Degradants hplc->data report Generate Stability Report data->report

Caption: Workflow for a forced pH stability study of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Nitroanilinium Chloride and 4-Nitroanilinium Chloride Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of the reactivity of 3-nitroanilinium chloride and 4-nitroanilinium chloride, two isomeric compounds with significant applications in chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison supported by experimental data to aid in the selection and application of these reagents.

The position of the nitro group on the aromatic ring significantly influences the electronic properties and, consequently, the chemical reactivity of the anilinium ion. This guide explores these differences through a quantitative comparison of their basicity and provides a theoretical framework for understanding their reactivity in common organic transformations.

Data Presentation: Physicochemical and Reactivity Comparison

The fundamental properties of 3-nitroaniline (B104315) and 4-nitroaniline (B120555), the parent compounds of the chloride salts, are summarized below. The basicity, represented by the pKa of the corresponding anilinium ion, is a key indicator of the reactivity of the amino group.

PropertyThis compound4-Nitroanilinium Chloride
Molecular Formula C₆H₇ClN₂O₂C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol 174.59 g/mol
Appearance White to orange to green powder/crystalYellow solid
pKa of Anilinium Ion ~2.5[1]~1.0[1]
Basicity More basicLess basic

Comparative Reactivity Analysis

The difference in basicity between 3-nitroaniline and 4-nitroaniline is a direct consequence of the electronic effects exerted by the nitro group (-NO₂).[1][2] The nitro group is a strong electron-withdrawing group.[2]

In 4-nitroanilinium chloride , the nitro group is in the para position, allowing it to withdraw electron density from the anilinium group through both the inductive (-I) and resonance (-M) effects.[1] This delocalization of the lone pair of electrons on the nitrogen atom makes them less available for protonation, rendering 4-nitroaniline a weaker base.[1][3]

In This compound , the nitro group is in the meta position. From this position, it can only exert its electron-withdrawing inductive effect.[1] The resonance effect does not extend to the meta position, resulting in a less pronounced decrease in electron density on the nitrogen atom compared to the para isomer. Consequently, 3-nitroaniline is a stronger base than 4-nitroaniline.[1][2]

This fundamental difference in electron density at the amino group dictates the reactivity of the anilinium chlorides in various reactions. For instance, in reactions involving the nucleophilicity of the amino group, such as acylation or alkylation, this compound is expected to be more reactive than its 4-substituted isomer.

In electrophilic aromatic substitution reactions, both isomers are significantly deactivated compared to aniline (B41778) due to the powerful deactivating effect of the nitro group. The amino group is a strong activating, ortho-, para-directing group, while the nitro group is a strong deactivating, meta-directing group. The overall outcome of such reactions is influenced by this interplay of electronic effects.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of the parent nitroanilines and a method for comparing their basicity.

Synthesis of 3-Nitroaniline

3-Nitroaniline can be synthesized via the partial reduction of 1,3-dinitrobenzene (B52904). A common method is the Zinin reaction, which utilizes sodium sulfide (B99878) or hydrogen sulfide as the reducing agent.[1][4][5]

Procedure:

  • Dissolve 1,3-dinitrobenzene in an ethanolic solution.

  • Prepare a solution of sodium sulfide in water.

  • Slowly add the sodium sulfide solution to the 1,3-dinitrobenzene solution while stirring.

  • The reaction is typically exothermic and should be controlled.

  • After the reaction is complete, the 3-nitroaniline can be isolated by filtration and purified by recrystallization.[5]

Synthesis of 4-Nitroaniline

4-Nitroaniline is commonly synthesized by the amination of 4-nitrochlorobenzene.[1]

Procedure:

  • Heat 4-nitrochlorobenzene with aqueous ammonia (B1221849) in a sealed vessel under pressure.

  • The nucleophilic aromatic substitution of the chloride by the amino group yields 4-nitroaniline.

  • The product can be isolated and purified by recrystallization.

A laboratory-scale synthesis often involves the nitration of acetanilide (B955) followed by hydrolysis.[6][7]

Step 1: Nitration of Acetanilide

  • Dissolve acetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) while keeping the temperature low.

  • Pour the reaction mixture onto ice to precipitate the p-nitroacetanilide.

Step 2: Hydrolysis of p-Nitroacetanilide

  • Heat the p-nitroacetanilide with aqueous hydrochloric acid under reflux.

  • Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-nitroaniline.

  • Filter and recrystallize the product.[6][7]

Comparative Basicity Determination by Potentiometric Titration

This protocol allows for the experimental determination of the pKa values of the anilinium ions.

Procedure:

  • Prepare equimolar solutions (e.g., 0.01 M) of 3-nitroaniline and 4-nitroaniline in a suitable solvent mixture (e.g., 50% ethanol/water).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate each solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pH at the half-equivalence point corresponds to the pKa of the anilinium ion. A higher pKa value indicates a stronger base.

Visualizing Reaction Pathways

The following diagrams illustrate the electronic effects influencing the basicity of 3- and 4-nitroaniline and a general workflow for their comparative analysis.

Resonance_Effects cluster_4_nitro 4-Nitroaniline cluster_3_nitro 3-Nitroaniline 4-NA 4-Nitroaniline 4-Resonance Resonance Delocalization of Lone Pair to NO2 4-NA->4-Resonance -M Effect 4-Effect Decreased Electron Density on Amino Nitrogen 4-Resonance->4-Effect 4-Basicity Weaker Base 4-Effect->4-Basicity 3-NA 3-Nitroaniline 3-Inductive Inductive Electron Withdrawal 3-NA->3-Inductive -I Effect 3-Effect Less Decreased Electron Density on Amino N 3-Inductive->3-Effect 3-Basicity Stronger Base 3-Effect->3-Basicity

Caption: Electronic effects on the basicity of nitroanilines.

Comparative_Analysis_Workflow start Start: Obtain Samples synthesis Synthesize or Procure 3- and 4-Nitroanilinium Chloride start->synthesis titration Potentiometric Titration (Determine pKa) synthesis->titration spectroscopy Spectroscopic Analysis (UV-Vis, NMR) synthesis->spectroscopy reactivity_study Comparative Reactivity Study (e.g., Diazotization Rate) synthesis->reactivity_study data_analysis Data Analysis and Comparison titration->data_analysis spectroscopy->data_analysis reactivity_study->data_analysis conclusion Conclusion on Relative Reactivity data_analysis->conclusion

Caption: Workflow for comparative reactivity analysis.

References

A Comparative Guide to the HPLC Method Validation for 3-Nitroanilinium Chloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Nitroanilinium chloride with alternative analytical techniques. The information presented is supported by established experimental protocols and performance data to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. A typical reversed-phase HPLC (RP-HPLC) method is proposed and validated for the quantification of this compound, ensuring compliance with regulatory expectations.

Experimental Protocol: HPLC-UV Method for this compound

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a nominal concentration of 100 µg/mL.

3. Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank/placebo at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9990.9995
Range 25 - 150 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parameters.Pass

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can be employed for the analysis of this compound, each with its own advantages and limitations.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For aniline (B41778) derivatives, GC often requires derivatization to improve volatility and thermal stability.

Experimental Protocol: GC-NPD (Based on EPA Method 8131) [1]

  • Sample Preparation: Liquid-liquid extraction of the sample, followed by solvent exchange into toluene.

  • Column: Capillary GC column suitable for amine analysis.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

  • Quantification: External or internal standard calibration.

Capillary Zone Electrophoresis (CZE)

CZE offers high separation efficiency and short analysis times for charged analytes.

Experimental Protocol: CZE with Amperometric Detection [2][3][4]

  • Running Buffer: 40 mmol/L tartaric acid-sodium tartrate (pH 1.2).[2][3][4]

  • Separation Voltage: 17 kV.[2][3][4]

  • Detection: Amperometric detection at +1.10 V.[2][3][4]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique, though less specific than chromatographic methods. It is often used for quantitative analysis where the sample matrix is not complex.

Experimental Protocol: UV-Vis Spectrophotometry

  • Solvent: A suitable solvent in which this compound is soluble and stable.

  • Wavelength: Determination of the wavelength of maximum absorbance (λmax).

  • Quantification: Generation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

Performance Comparison of Analytical Techniques
FeatureHPLC-UVGas Chromatography (GC-NPD)Capillary Zone Electrophoresis (CZE-AD)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by selective detection.Separation of ions based on their electrophoretic mobility in an electric field.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High; can separate structurally similar impurities.High; selective detector minimizes interferences.High; excellent separation efficiency for charged species.Low; susceptible to interference from other absorbing compounds.
Sensitivity High (µg/mL to ng/mL level).Very high (Method Detection Limit for 3-nitroaniline (B104315) is 1.2 µg/L in water).[1]Very high (LOD for m-nitroaniline is 9.06 x 10⁻⁹ mol/L).[2][3][4]Moderate (µg/mL to mg/mL level).
Applicability Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds; may require derivatization.Charged and polar compounds.Compounds with a suitable chromophore.
Sample Throughput Moderate.Moderate to High.High.High.
Cost (Operational) Moderate.High (gases, specialized columns).Low (minimal solvent and reagent consumption).Low.

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the HPLC method validation process and a decision tree for selecting an appropriate analytical method.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements specificity Specificity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Stability) lod_loq->robustness report Validation Report (Documentation) robustness->report end End: Validated Method report->end

Caption: Workflow for HPLC Method Validation.

Method_Selection_Decision_Tree start Start: Analyze this compound q1 Need for High Specificity & Impurity Profiling? start->q1 hplc HPLC-UV or LC-MS q1->hplc Yes q2 Is the Analyte Volatile/Thermally Stable? q1->q2 No gc GC-NPD or GC-MS (Consider Derivatization) q2->gc Yes q3 Need for High Throughput & Low Solvent Use? q2->q3 No cze Capillary Zone Electrophoresis (CZE) q3->cze Yes uv_vis UV-Vis Spectrophotometry (Simple Matrix) q3->uv_vis No

Caption: Decision Tree for Analytical Method Selection.

References

A Comparative Guide to the Nonlinear Optical Properties of Nitroanilinium Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the nonlinear optical (NLO) properties of the three isomers of nitroaniline: ortho-nitroaniline (o-NA), meta-nitroaniline (m-NA), and para-nitroaniline (p-NA). The position of the nitro and amino groups on the benzene (B151609) ring significantly influences their molecular hyperpolarizability and crystal structure, leading to distinct NLO activities. This document summarizes key quantitative data, details experimental protocols for their measurement, and provides visualizations to illustrate the structure-property relationships.

Executive Summary

The nonlinear optical properties of nitroaniline isomers are dictated by a combination of their molecular structure, which influences the first hyperpolarizability (β), and their crystalline structure, which determines the macroscopic second-harmonic generation (SHG) efficiency. Generally, p-nitroaniline exhibits the highest molecular hyperpolarizability due to a strong intramolecular charge transfer. However, its centrosymmetric crystal structure results in a cancellation of this effect, leading to a negligible SHG efficiency in bulk crystals. In contrast, m-nitroaniline, while having a lower molecular hyperpolarizability, crystallizes in a non-centrosymmetric space group, making it an efficient material for second-harmonic generation. The properties of o-nitroaniline typically fall between those of the meta and para isomers.

Quantitative Data Comparison

The following table summarizes the key nonlinear optical and crystallographic parameters for the three nitroaniline isomers.

Propertyo-Nitroaniline (o-NA)m-Nitroaniline (m-NA)p-Nitroaniline (p-NA)
First Hyperpolarizability, β (10⁻³⁰ esu) 4.3[1]4.9[1]6.2[1]
Second Harmonic Generation (SHG) Efficiency Data not readily availableSignificant SHG activity reported[2]Negligible in bulk crystal[3]
Crystal System MonoclinicOrthorhombic[2]Monoclinic[4][5]
Space Group P2₁/cPbc2₁[6]P2₁/n[4][5][7]
Unit Cell Parameters a = 8.33 Å, b = 15.62 Å, c = 5.26 Å, β = 101.5°a = 6.50 Å, b = 19.33 Å, c = 5.08 Åa = 12.336 Å, b = 6.07 Å, c = 8.592 Å, β = 91.45°[7]

Structure-Property Relationship

The relationship between the molecular structure of the nitroaniline isomers and their resulting nonlinear optical properties can be visualized as a logical workflow. The position of the electron-donating amino group and the electron-withdrawing nitro group dictates the extent of intramolecular charge transfer, which in turn affects the first hyperpolarizability. The molecular packing in the crystalline state then determines the overall second-harmonic generation efficiency.

G Relationship between Molecular Structure and NLO Properties of Nitroaniline Isomers cluster_isomer Isomer Structure cluster_molecular Molecular Property cluster_crystal Crystalline Property ortho-Nitroaniline ortho-Nitroaniline Intramolecular Charge Transfer (ICT) Intramolecular Charge Transfer (ICT) ortho-Nitroaniline->Intramolecular Charge Transfer (ICT) meta-Nitroaniline meta-Nitroaniline meta-Nitroaniline->Intramolecular Charge Transfer (ICT) para-Nitroaniline para-Nitroaniline para-Nitroaniline->Intramolecular Charge Transfer (ICT) First Hyperpolarizability (β) First Hyperpolarizability (β) Intramolecular Charge Transfer (ICT)->First Hyperpolarizability (β) Influences Crystal Packing (Symmetry) Crystal Packing (Symmetry) First Hyperpolarizability (β)->Crystal Packing (Symmetry) Determines potential for Second Harmonic Generation (SHG) Efficiency Second Harmonic Generation (SHG) Efficiency Crystal Packing (Symmetry)->Second Harmonic Generation (SHG) Efficiency Dictates macroscopic

Caption: Logical flow from isomer structure to macroscopic NLO properties.

Experimental Protocols

The determination of the nonlinear optical properties of nitroanilinium isomers involves several key experimental techniques.

Second-Harmonic Generation (SHG) Efficiency Measurement: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for screening materials for their second-harmonic generation efficiency.

Methodology:

  • Sample Preparation: The crystalline material is ground into a fine powder and sieved to obtain a specific particle size range.

  • Experimental Setup: A high-intensity pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source. The laser beam is directed onto the powder sample, which is packed into a sample holder.

  • SHG Detection: The light emitted from the sample is passed through a filter to block the fundamental wavelength and allow the second-harmonic signal (at 532 nm) to pass. The intensity of the SHG signal is then detected by a photomultiplier tube and measured using an oscilloscope.

  • Reference Standard: The SHG intensity of the sample is compared to that of a standard reference material with a known NLO coefficient, such as potassium dihydrogen phosphate (B84403) (KDP) or urea, under the same experimental conditions.

First Hyperpolarizability (β) Measurement: Solvatochromic Method

The solvatochromic method is an experimental technique used to estimate the first hyperpolarizability of a molecule by studying the effect of solvent polarity on its electronic absorption spectrum.

Methodology:

  • Sample Preparation: Solutions of the nitroaniline isomer are prepared in a series of solvents with varying polarities.

  • Spectroscopic Measurement: The UV-Visible absorption spectra of the solutions are recorded to determine the wavelength of maximum absorption (λ_max) for the intramolecular charge-transfer band.

  • Data Analysis: The shift in λ_max as a function of solvent polarity is analyzed using theoretical models, such as the Lippert-Mataga equation or the Abe solvatochromic model, to extract the change in dipole moment between the ground and excited states.[8]

  • Hyperpolarizability Calculation: The first hyperpolarizability (β) is then calculated from the change in dipole moment and the transition dipole moment, which can also be determined from the absorption spectrum.[8]

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for characterizing the nonlinear optical properties of a nitroaniline isomer.

G Experimental Workflow for NLO Characterization of Nitroaniline Isomers Crystal Growth Crystal Growth Powder X-ray Diffraction (XRD) Powder X-ray Diffraction (XRD) Crystal Growth->Powder X-ray Diffraction (XRD) Kurtz-Perry SHG Measurement Kurtz-Perry SHG Measurement Crystal Growth->Kurtz-Perry SHG Measurement Structural Characterization Structural Characterization Powder X-ray Diffraction (XRD)->Structural Characterization NLO Property Measurement NLO Property Measurement Kurtz-Perry SHG Measurement->NLO Property Measurement Solution Preparation Solution Preparation UV-Vis Spectroscopy UV-Vis Spectroscopy Solution Preparation->UV-Vis Spectroscopy Data Analysis & β Calculation Data Analysis & β Calculation UV-Vis Spectroscopy->Data Analysis & β Calculation Data Analysis & β Calculation->NLO Property Measurement

Caption: Workflow for NLO property determination of nitroaniline isomers.

References

A Comparative Guide to Intermediates in Azo Dye Synthesis: 3-Nitroanilinium Chloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of azo dyes, a cornerstone of industrial chemistry and a vital tool in various scientific disciplines, relies on the careful selection of precursor molecules. The choice of the aromatic amine intermediate for the initial diazotization step significantly influences the yield, purity, and performance characteristics of the final azo dye. This guide provides an objective comparison of 3-nitroanilinium chloride against other commonly used aniline (B41778) derivatives in azo dye synthesis, supported by experimental data and detailed protocols.

The Role of the Diazonium Component

The fundamental process of azo dye synthesis involves two main stages: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound (the coupling component). The nature of the substituents on the aniline ring of the diazo component plays a critical role in the reactivity of the diazonium salt and the properties of the resulting dye.

Electron-withdrawing groups, such as the nitro group (-NO₂) found in this compound, enhance the electrophilicity of the diazonium ion. This increased reactivity generally leads to faster and more efficient coupling reactions. Conversely, electron-donating groups, like the methoxy (B1213986) group (-OCH₃), can decrease the reactivity of the diazonium salt.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes key performance metrics for azo dyes synthesized from this compound and other common aniline intermediates. The data has been collated from various studies, and while efforts have been made to standardize the comparison, it is important to note that reaction conditions and coupling partners can influence the results. For this comparison, β-naphthol is a commonly used coupling component.

IntermediateSubstituent EffectTypical Yield (%)Light Fastness (Scale 1-8)Wash Fastness (Scale 1-5)
AnilineNeutral (Reference)GoodModerateGood
This compound Strongly Electron-Withdrawing Very Good to Excellent Good to Very Good Good to Very Good
4-NitroanilineStrongly Electron-WithdrawingVery Good to ExcellentGood to Very GoodGood to Very Good
2-NitroanilineStrongly Electron-WithdrawingGoodModerate to GoodGood
4-ChloroanilineModerately Electron-WithdrawingGood to Very GoodGoodGood
2-MethoxyanilineModerately Electron-DonatingModerate to GoodModerateGood

Note: The performance data is indicative and can vary based on the specific coupling partner, reaction conditions, and the fabric substrate for fastness tests.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of azo dyes. The following are representative procedures for the diazotization of an aniline derivative and the subsequent azo coupling reaction.

Protocol 1: Diazotization of an Aromatic Amine

Materials:

  • Aromatic Amine (e.g., 3-nitroaniline) (0.1 mol)

  • Concentrated Hydrochloric Acid (30 mL)

  • Sodium Nitrite (B80452) (NaNO₂) (7.0 g, 0.101 mol)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve the aromatic amine (0.1 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). If necessary, gently warm the mixture to facilitate dissolution, and then cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve sodium nitrite (7.0 g) in 20 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution. It is critical to maintain the temperature of the reaction mixture between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes in the ice bath. The resulting solution contains the diazonium salt and should be used immediately in the azo coupling reaction.

Protocol 2: Azo Coupling with β-Naphthol

Materials:

  • Diazonium Salt Solution (from Protocol 1)

  • β-Naphthol (14.4 g, 0.1 mol)

  • Sodium Hydroxide (B78521) (NaOH) (4.0 g, 0.1 mol)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve β-naphthol (14.4 g) in 100 mL of a 1 M sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly and with continuous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold β-naphthol solution.

  • An intensely colored precipitate of the azo dye should form immediately.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude azo dye by vacuum filtration and wash the precipitate thoroughly with cold water to remove any unreacted starting materials and salts.

  • The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.

Visualizing the Synthesis and Comparison

To better understand the chemical processes and the comparative aspects of using different intermediates, the following diagrams have been generated using Graphviz.

AzoDyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aromatic Amine (e.g., 3-Nitroaniline) NaNO2_HCl NaNO₂ + HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium Diazonium Salt NaNO2_HCl->Diazonium Coupling_Component Coupling Component (e.g., β-Naphthol) Diazonium->Coupling_Component Azo_Dye Azo Dye Coupling_Component->Azo_Dye

General workflow for azo dye synthesis.

IntermediateComparison cluster_ewg Electron-Withdrawing Groups cluster_edg Electron-Donating Groups cluster_neutral Neutral center Azo Dye Synthesis Performance ThreeNitro This compound center->ThreeNitro Higher Reactivity Better Yield FourNitro 4-Nitroaniline center->FourNitro Higher Reactivity Better Yield FourChloro 4-Chloroaniline center->FourChloro Moderate Reactivity Good Yield TwoMethoxy 2-Methoxyaniline center->TwoMethoxy Lower Reactivity Moderate Yield Aniline Aniline center->Aniline Baseline Reactivity Good Yield

Logical relationship of intermediates' electronic effects on performance.

Conclusion

The selection of an appropriate aniline intermediate is a critical decision in the synthesis of azo dyes, with significant implications for reaction efficiency and the final product's properties. This compound, due to the strong electron-withdrawing nature of the nitro group, stands out as a highly effective intermediate, generally leading to high yields and good fastness properties in the resulting azo dyes. Its performance is comparable to, and in some cases may exceed, that of other nitro-substituted anilines. For applications where high reactivity and robust performance are desired, this compound represents an excellent choice for researchers and professionals in the field.

A Comprehensive Guide to the Characterization and Confirmation of 3-Nitroanilinium Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Nitroanilinium chloride and its derivatives, detailing their characterization, confirmation, and performance relative to other alternatives. The information is supported by experimental data from various scientific sources, offering a valuable resource for those engaged in chemical synthesis, materials science, and pharmaceutical development.

Comparative Physicochemical Properties

The properties of this compound and its derivatives are significantly influenced by the nature and position of substituents on the aniline (B41778) ring, as well as the counter-ion. These variations affect crystal packing, melting point, thermal stability, and spectroscopic characteristics.

Table 1: Comparison of Nitroaniline Isomers

Property2-Nitroaniline (ortho)3-Nitroaniline (B104315) (meta)4-Nitroaniline (para)
Melting Point (°C) 71.5114146 - 149
Boiling Point (°C) 284306332
pKa (of conjugate acid) ~ -0.3~ 2.5~ 1.0
Key Feature Intramolecular hydrogen bondingStrongest base among isomersMost efficient crystal packing

Data sourced from multiple chemical databases and comparative analyses.[1]

Table 2: Crystallographic Data for this compound Polymorphs

ParameterTriclinic PolymorphMonoclinic Polymorph
Crystal System TriclinicMonoclinic
Space Group P-1P21/c
a (Å) 6.9936-
b (Å) 7.8608-
c (Å) 14.6708-
α (°) 87.07990
β (°) 81.813-
γ (°) 73.59790
Volume (ų) 765.77-
Z 44

Data for the triclinic polymorph is well-documented. Detailed parameters for the monoclinic form require further specific investigation.

Spectroscopic Characterization

Spectroscopic techniques are fundamental in confirming the synthesis and purity of this compound derivatives.

Table 3: Key Vibrational Frequencies (cm⁻¹) for 3-Nitroanilinium Nitrate (B79036) (3NAN)

Vibrational ModeExperimental (FTIR)Calculated (DFT/B3LYP)
NH3+ asymmetric stretching 31923195
NH3+ symmetric stretching 30883085
NO2 asymmetric stretching 15891591
NO2 symmetric stretching 13321325

This table highlights the correlation between experimental and theoretical data for the nitrate salt of 3-nitroaniline, demonstrating the utility of computational methods in spectral assignment.[2]

Thermal Stability Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for determining the thermal stability and decomposition pathways of these compounds.

Table 4: Thermal Properties of 3-Nitroanilinium Salts

CompoundMelting Point (°C)Decomposition Onset (°C)
3-Nitroanilinium Nitrate 209-
This compound 246-

The melting point of this compound is noted to be 246 °C, indicating its thermal stability.[2] The thermal stability of nitrobenzyl halides has been shown to be dependent on the position of the nitro group and the nature of the halide, with ortho isomers and bromide derivatives being less stable.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-nitroaniline with hydrochloric acid.[4]

Materials:

Procedure:

  • Dissolve a specific molar amount of 3-nitroaniline in ethanol.

  • Slowly add an equimolar amount of concentrated hydrochloric acid to the solution while stirring.

  • Continue stirring the mixture at room temperature for a designated period to allow for the formation of the salt.

  • The resulting precipitate of this compound is then collected by filtration.

  • Wash the collected crystals with a small amount of cold ethanol or ether to remove any unreacted starting materials.

  • Dry the purified crystals under vacuum.

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a saturated solution.

Characterization Techniques

Single-Crystal X-ray Diffraction (SCXRD):

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a diffractometer and cooled to a specific temperature (e.g., 100 K) to minimize thermal vibrations.

  • Monochromatic X-ray radiation is directed at the crystal.

  • The diffraction pattern is collected by rotating the crystal and the detector.

  • The collected data is processed to determine the unit cell parameters, space group, and the final crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • A small amount of the dried sample is mixed with potassium bromide (KBr) powder.

  • The mixture is pressed into a thin, transparent pellet.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum is analyzed to identify the characteristic vibrational modes of the functional groups present in the molecule.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC):

  • A small, accurately weighed sample is placed in an appropriate crucible (e.g., alumina).

  • The crucible is placed in the TGA/DSC instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The change in mass (TGA) and the heat flow (DSC) are recorded as a function of temperature.

  • The resulting curves are analyzed to determine the melting point, decomposition temperature, and other thermal events.[5]

Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation Start 3-Nitroaniline + HCl Reaction Stirring in Solvent Start->Reaction Isolation Filtration & Washing Reaction->Isolation Drying Vacuum Drying Isolation->Drying SCXRD Single-Crystal XRD Drying->SCXRD FTIR FTIR Spectroscopy Drying->FTIR TGA_DSC TGA/DSC Analysis Drying->TGA_DSC NMR NMR Spectroscopy Drying->NMR Structure Crystal Structure SCXRD->Structure Purity Purity Assessment FTIR->Purity Stability Thermal Stability TGA_DSC->Stability NMR->Purity

Caption: General workflow for the synthesis and characterization of this compound.

Comparison of Nitroaniline Isomer Properties

G Ortho ortho-Nitroaniline Melting Point: 71.5 °C pKa: ~ -0.3 Weakest Base Meta meta-Nitroaniline Melting Point: 114 °C pKa: ~ 2.5 Strongest Base Ortho->Meta Increasing Basicity Para para-Nitroaniline Melting Point: 146-149 °C pKa: ~ 1.0 Most Crystalline Meta->Para Increasing Melting Point Para->Ortho Decreasing Stability (in some contexts)

Caption: Key property differences among the three isomers of nitroaniline.

References

A Comparative Performance Analysis of 3-Nitroanilinium Chloride and its Isomers as Precursors for Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 3-nitroanilinium chloride as a precursor for azo dyes, benchmarked against its ortho (2-nitroaniline) and para (4-nitroaniline) isomers, as well as other structurally similar compounds. The selection of a dye precursor is a critical determinant of the final dye's properties, including its color, intensity, stability, and fastness. This document summarizes key performance indicators from experimental data, details the methodologies for synthesis and evaluation, and provides visual representations of the underlying chemical processes to aid in the selection of the most suitable precursor for specific research and development applications.

Quantitative Performance Data

The performance of a dye is intrinsically linked to the chemical structure of its precursors. The following tables provide a comparative summary of the physicochemical properties of the nitroaniline isomers and the performance of azo dyes derived from them and similar compounds. It is important to note that the data for the derived dyes are compiled from various studies and may not have been conducted under identical experimental conditions, which can influence the results.

Table 1: Physicochemical Properties of Nitroaniline Isomers

Property2-Nitroaniline (ortho)3-Nitroaniline (meta)4-Nitroaniline (para)
Appearance Orange solidYellow solidYellow or brown powder
Molar Mass ( g/mol ) 138.126138.126138.12
Melting Point (°C) 71.5114146 - 149
Boiling Point (°C) 284306332
Solubility in water 0.117 g/100 ml (20°C)0.1 g/100 ml (20°C)0.08 g/100 ml (20°C)
pKa (of conjugate acid) -0.262.471.0

Table 2: Comparative Performance of Azo Dyes Derived from Nitroaniline Analogs

Performance MetricDye from 2-Methyl-5-nitroanilineDye from 2-Methyl-4-nitroaniline
Typical Yield (%) 75 - 8580 - 90
Color Shade on Polyester (B1180765) ScarletRed
Light Fastness (1-8 scale) 5-64-5
Wash Fastness (1-5 scale) 44
Rubbing Fastness (Dry, 1-5 scale) 4-54-5
Rubbing Fastness (Wet, 1-5 scale) 43-4
Sublimation Fastness (1-5 scale) 43-4

Note: The data in Table 2 is for dyes derived from methyl-substituted nitroanilines, which serve as close analogs for understanding the performance trends of dyes from the parent nitroaniline isomers.[1]

Experimental Protocols

The synthesis of azo dyes from nitroaniline precursors and the subsequent evaluation of their performance follow standardized procedures.

Synthesis of Azo Dyes via Diazotization and Coupling

This protocol outlines the general procedure for the synthesis of an azo dye from a nitroaniline precursor.

1. Diazotization of the Aromatic Amine:

  • Dissolve the nitroaniline (e.g., 3-nitroaniline) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 15-30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.

  • Any excess nitrous acid can be neutralized by adding a small amount of urea (B33335) or sulfamic acid until gas evolution ceases.

2. Preparation of the Coupling Component Solution:

  • Dissolve the coupling agent (e.g., β-naphthol, N,N-diethylaniline) in an appropriate solvent. For phenolic coupling components, an aqueous sodium hydroxide (B78521) solution is typically used. For amine-based coupling components, an acidic solution (e.g., acetic acid) may be suitable.

  • Cool the solution to 0-5°C in an ice bath.

3. Azo Coupling Reaction:

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Control the pH of the reaction mixture. Coupling with phenols is typically carried out under alkaline conditions, while coupling with amines is performed in a slightly acidic to neutral medium.

  • A brightly colored precipitate of the azo dye should form.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

4. Isolation and Purification:

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye thoroughly with cold water to remove any unreacted salts and acids.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide) to obtain a product of higher purity.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Performance Evaluation of Synthesized Dyes

The following are standard methods for assessing the key performance indicators of the synthesized dyes on a textile substrate (e.g., polyester fabric).

  • Dyeing Procedure (High-Temperature Method for Polyester):

    • A dye bath is prepared with the synthesized dye, a dispersing agent, and a pH buffer (typically acidic).

    • The polyester fabric is introduced into the dye bath, and the temperature is gradually raised to 130°C under pressure.

    • Dyeing is continued at this temperature for a specified time (e.g., 60 minutes) to ensure good dye penetration and fixation.

    • The fabric is then rinsed, soaped at a high temperature to remove unfixed dye, and dried.

  • Fastness Property Testing:

    • Light Fastness: The dyed fabric is exposed to a controlled artificial light source that simulates sunlight. The degree of fading is assessed by comparing the exposed sample with an unexposed sample against a standard blue wool scale (rated 1-8).

    • Wash Fastness: A specimen of the dyed fabric, in contact with a standard multi-fiber strip, is laundered in a soap or detergent solution under controlled conditions of temperature and time. The change in color of the specimen and the degree of staining on the multi-fiber strip are evaluated using grey scales (rated 1-5).

    • Rubbing (Crocking) Fastness: The dyed fabric is rubbed with a standard white cotton cloth under controlled pressure, both in dry and wet conditions. The amount of color transferred to the white cloth is assessed using a grey scale for staining (rated 1-5).

    • Sublimation Fastness: The dyed fabric is heated under controlled temperature and pressure in contact with a white fabric. The change in color of the dyed fabric and the staining of the white fabric are evaluated.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis and evaluation of azo dyes from this compound and its analogs.

Azo_Dye_Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_product Final Product 3-Nitroanilinium_chloride This compound NaNO2_HCl NaNO₂ / HCl 0-5°C 3-Nitroanilinium_chloride->NaNO2_HCl Diazonium_salt 3-Nitrophenyldiazonium chloride NaNO2_HCl->Diazonium_salt Coupling_component Coupling Component (e.g., β-Naphthol) Diazonium_salt->Coupling_component Coupling Reaction Azo_dye Azo Dye (e.g., Disperse Yellow 5) Purified_Dye Purified Azo Dye Azo_dye->Purified_Dye Isolation & Purification

Caption: Synthesis pathway of an azo dye from this compound.

Experimental_Workflow cluster_synthesis Dye Synthesis cluster_application Dye Application cluster_evaluation Performance Evaluation Precursor Nitroaniline Precursor Diazotization Diazotization Precursor->Diazotization Coupling Azo Coupling Diazotization->Coupling Crude_Dye Crude Azo Dye Coupling->Crude_Dye Purification Purification Crude_Dye->Purification Pure_Dye Purified Azo Dye Purification->Pure_Dye Dyeing Dyeing on Substrate (e.g., Polyester) Pure_Dye->Dyeing Spectral_Analysis Spectral Analysis (UV-Vis, FTIR) Pure_Dye->Spectral_Analysis Dyed_Fabric Dyed Fabric Dyeing->Dyed_Fabric Fastness_Tests Fastness Tests (Light, Wash, Rubbing) Dyed_Fabric->Fastness_Tests Performance_Data Quantitative Performance Data Fastness_Tests->Performance_Data Spectral_Analysis->Performance_Data

Caption: Experimental workflow for azo dye synthesis and performance evaluation.

References

Isomeric Position Dictates Biological Activity of Nitroanilinium Salts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ortho-, meta-, and para-nitroanilinium salts reveals that the isomeric position of the nitro group significantly influences their cytotoxic, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative overview of their biological efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

The biological activity of aromatic compounds is intricately linked to their molecular structure. In the case of nitroanilinium salts, the placement of the nitro group on the phenyl ring—be it ortho, meta, or para to the anilinium group—alters the electronic and steric properties of the molecule, leading to distinct interactions with biological targets. Understanding these isomeric effects is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drugs.

Comparative Cytotoxicity

The cytotoxic potential of nitroaniline isomers has been evaluated, with the ortho and para isomers generally exhibiting higher potency compared to the meta isomer. This difference is attributed to the electronic properties and their influence on the molecule's interaction with cellular components.

Table 1: Comparative Cytotoxicity of Nitroaniline Isomers

CompoundSubstituent PositionEC50 (µM)
Aniline-1910
2-Nitroanilineortho180
3-Nitroanilinemeta250
4-Nitroanilinepara210

Note: The data presented is for nitroanilines and is used as a proxy for nitroanilinium salts. EC50 (50% effective concentration) represents the concentration required to inhibit a biological process by 50%. A lower EC50 value indicates higher cytotoxic potency.

Antimicrobial Activity

While direct comparative studies on the antimicrobial activity of the three nitroanilinium salt isomers are limited, the general mechanism for nitroaromatic compounds involves reductive bioactivation.[1][2][3] Bacterial nitroreductases convert the nitro group into reactive nitroso and hydroxylamine (B1172632) intermediates, which can induce cellular damage and inhibit microbial growth.[1] The position of the nitro group influences the susceptibility of the compound to this enzymatic reduction, thereby affecting its antimicrobial potency. Further research is required to establish a definitive order of activity among the isomers.

Enzyme Inhibition

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key biological assays are provided below.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[4][5][6][7][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the nitroanilinium salts.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.[4]

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Assay

The agar well diffusion method is used to assess the antimicrobial activity of a compound.[9][10][11]

  • Inoculum Preparation: Prepare a standardized microbial inoculum.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the nitroanilinium salt solution to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

Ellman's method is a widely used spectrophotometric assay to determine AChE activity.[12][13]

  • Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Reaction Mixture: In a 96-well plate, mix the enzyme with the test compound at various concentrations.

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction.

  • Absorbance Measurement: Measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

  • Inhibition Calculation: Calculate the percentage of enzyme inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizing the Processes

To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with Nitroanilinium Salts A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Add Solubilizing Agent D->E F Incubate (2h, dark) E->F G Measure Absorbance (570 nm) F->G

MTT Assay Workflow

experimental_workflow_agar_well cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Nitroanilinium Salts to Wells C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Agar Well Diffusion Assay Workflow

signaling_pathway_antimicrobial cluster_entry Cellular Entry cluster_activation Bioactivation cluster_damage Cellular Damage A Nitroanilinium Salt B Nitroreductase A->B C Reactive Nitrogen Intermediates B->C D DNA Damage C->D E Protein Dysfunction C->E F Membrane Disruption C->F G Microbial Cell Death D->G E->G F->G

Antimicrobial Mechanism of Action

Conclusion

The isomeric position of the nitro group is a critical determinant of the biological activity of nitroanilinium salts. The available data suggests that ortho and para isomers are more cytotoxic than the meta isomer. While the general antimicrobial mechanism involves reductive bioactivation, further comparative studies are needed to delineate the precise activity spectrum of each isomer. Similarly, their enzyme inhibitory potential is expected to be isomer-dependent. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct further comparative analyses and elucidate the structure-activity relationships of these compounds, ultimately aiding in the development of more effective and targeted therapeutic agents.

References

Cross-Validation of Analytical Methods for 3-Nitroanilinium Chloride Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3-Nitroanilinium chloride, a key intermediate in various manufacturing processes, is critical for ensuring product quality and safety. Cross-validation of analytical methods is an essential practice to demonstrate the equivalency and consistency of results obtained from different analytical techniques. This guide provides a comparative analysis of common analytical methods for the detection of this compound, offering supporting data based on structurally similar compounds to aid in method selection and validation.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound is dependent on factors such as required sensitivity, selectivity, sample matrix, and the specific application. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography with Flame Ionization Detection (GC-FID), and Electrochemical Methods are among the most utilized techniques for the analysis of nitroaromatic compounds.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of these methods for the analysis of nitroaromatic compounds, providing a basis for a cross-validation study of this compound. These values are representative of what would be expected from validated analytical methods.[1]

Analytical TechniqueParameterTypical Performance for Nitroaromatic Compounds
HPLC-UV Limit of Detection (LOD)≤ 0.2 µg/L[2]
Limit of Quantification (LOQ)2.0 x 10⁻⁹ M[2]
Linear Range1 - 100 µg/L[2][3]
Precision (RSD)< 5%
Accuracy/Recovery95 - 105%[3]
GC-FID Limit of Detection (LOD)0.1 - 1 mg/L
Limit of Quantification (LOQ)0.3 - 3 mg/L
Linear Range1 - 200 mg/L
Precision (RSD)< 10%
Accuracy/Recovery90 - 110%
Electrochemical Methods Limit of Detection (LOD)9.06 x 10⁻⁹ mol/L[4]
Limit of Quantification (LOQ)3.0 x 10⁻⁸ mol/L
Linear Range10⁻⁸ - 10⁻⁵ mol/L[5]
Precision (RSD)< 3%[4]
Accuracy/Recovery97 - 103%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods.[6] Below are representative protocols for the HPLC-UV and electrochemical analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is based on reversed-phase chromatography, suitable for the separation of polar to moderately non-polar compounds.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.[8]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[6]

Electrochemical Detection

Electrochemical sensors offer a rapid and highly sensitive platform for the detection of nitroanilines, often utilizing modified electrodes to enhance performance.[2]

  • Instrumentation: A three-electrode electrochemical workstation with a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[2]

  • Electrode Modification (Example): The GCE can be modified with nanomaterials such as cobalt tin oxide (Co₂SnO₄) to improve sensitivity and selectivity.[2]

  • Electrolyte: A suitable buffer solution, such as phosphate (B84403) buffer solution (PBS) at a specific pH.

  • Analytical Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).

  • Sample Preparation: Dissolve the this compound sample in the electrolyte solution to a known concentration.

Mandatory Visualization

Logical Workflow for Method Cross-Validation

The decision to select and validate a particular analytical method is guided by a logical progression of evaluating its suitability for the intended purpose.[6] The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

cluster_0 Phase 1: Method Development & Initial Validation cluster_1 Phase 2: Cross-Validation cluster_2 Phase 3: Conclusion A Define Analytical Requirements B Method A Development (e.g., HPLC-UV) A->B C Method B Development (e.g., Electrochemical) A->C D Individual Method Validation (ICH Guidelines) B->D C->D E Select Cross-Validation Samples D->E F Analyze Samples by Method A E->F G Analyze Samples by Method B E->G H Statistical Comparison of Results (e.g., t-test, F-test) F->H G->H I Methods are Equivalent H->I Acceptance Criteria Met J Investigate Discrepancies H->J Criteria Not Met K Method Implementation I->K J->B J->C

Workflow for the cross-validation of analytical methods.

This guide provides a framework for the cross-validation of analytical methods for this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis. It is imperative to perform in-house validation to ensure the chosen method is fit for its intended purpose.

References

A Comparative Guide to the Reactivity of 3-Nitroanilinium Chloride in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-nitroanilinium chloride in electrophilic aromatic substitution (EAS) reactions. The analysis is supported by established principles of organic chemistry and comparative data from related compounds. We will delve into the directing effects of the substituents, benchmark its reactivity against relevant alternatives, and provide foundational experimental protocols for key transformations.

Introduction to Reactivity

The reactivity of a substituted benzene (B151609) ring towards an incoming electrophile is governed by the electronic properties of its substituents. Electron-donating groups (EDGs) activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups (EWGs) deactivate the ring.

In this compound, the aromatic ring is substituted with two powerful electron-withdrawing groups:

  • Anilinium ion (-NH₃⁺): Formed by the protonation of the amino group in acidic conditions, the anilinium ion is a strong deactivating group. The positive charge on the nitrogen atom strongly withdraws electron density from the ring via the inductive effect (-I effect). This deactivation makes electrophilic substitution significantly more difficult compared to aniline (B41778) or even benzene. The anilinium ion is considered a meta-directing group.

  • Nitro group (-NO₂): The nitro group is one of the most powerful deactivating groups. It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-R). This effect is most pronounced at the ortho and para positions, making the nitro group a strong meta-director.

The presence of two potent deactivating groups renders the this compound ring exceptionally unreactive towards electrophilic attack.

Regioselectivity: Predicting the Site of Substitution

To predict the outcome of an electrophilic substitution reaction on this compound, we must consider the directing effects of both the anilinium and nitro groups.

  • The anilinium ion at C1 directs incoming electrophiles to the meta positions relative to it, which are C3 and C5.

  • The nitro group at C3 directs incoming electrophiles to its meta positions, which are C1 and C5.

Both groups deactivate all positions on the ring, but they most strongly deactivate the positions ortho and para to themselves. The position at C5 is meta to both the anilinium and the nitro group, making it the least deactivated position and the most likely site for electrophilic attack. Attack at other positions would result in a highly unstable arenium ion intermediate.

G Directing Effects in this compound cluster_ring cluster_legend Legend C1 C1-NH3+ C2 C2 C1->C2 ortho/para (highly deactivated) C3 C3-NO2 C4 C4 C1->C4 ortho/para (highly deactivated) C5 C5 C1->C5 meta C6 C6 C1->C6 ortho/para (highly deactivated) C3->C2 ortho/para (highly deactivated) C3->C4 ortho/para (highly deactivated) C3->C5 meta C3->C6 ortho/para (highly deactivated) L1 Strongly Deactivated L2 Moderately Deactivated L3 Most Favorable Site for Attack

Caption: Predicted regioselectivity for electrophilic attack on this compound.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, it is benchmarked against structurally related compounds. The reaction rate is dramatically influenced by the nature of the substituents.

CompoundSubstituent(s)Electronic EffectRing ActivityDirecting EffectPredicted Relative Rate of Nitration
Aniline-NH₂Strong EDG (+R, -I)Strongly ActivatedOrtho, Para~1,000,000
Anilinium Chloride-NH₃⁺Strong EWG (-I)Strongly DeactivatedMeta~1 x 10⁻⁸
Nitrobenzene (B124822)-NO₂Strong EWG (-R, -I)Strongly DeactivatedMeta~6 x 10⁻⁸
This compound -NH₃⁺, -NO₂Two Strong EWGs (-I, -R)Extremely Deactivated Meta (to both groups)<< 1 x 10⁻⁸

Relative rates are estimates compared to benzene (rate = 1).

As the table illustrates, this compound is expected to be exceedingly unreactive, even when compared to other "deactivated" rings like nitrobenzene and anilinium chloride. The synergistic electron-withdrawing effects of both the anilinium and nitro groups make electrophilic substitution reactions exceptionally challenging, requiring harsh reaction conditions (e.g., high temperatures, strong acid catalysts, and long reaction times).

Experimental Protocols

The following are generalized protocols for electrophilic aromatic substitution on a highly deactivated substrate like this compound. Safety Note: These reactions involve highly corrosive and toxic materials. Always perform them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 1: Nitration

This protocol aims to introduce a second nitro group onto the ring.

  • Reagent Preparation: Prepare a nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid (H₂SO₄) to 5 mL of concentrated nitric acid (HNO₃) in a flask cooled in an ice bath.

  • Dissolution: In a separate three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5.0 g of this compound in 20 mL of concentrated sulfuric acid. This may require gentle warming.

  • Reaction: Cool the substrate solution to 0-5°C using an ice-salt bath. Slowly add the cold nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10°C.

  • Heating: After the addition is complete, slowly warm the mixture to 80-90°C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Carefully pour the cooled reaction mixture onto 200 g of crushed ice. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol (B145695).

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the purified dinitro-substituted product.

Protocol 2: Bromination

This protocol introduces a bromine atom onto the ring.

  • Catalyst Preparation: In a dry three-neck flask under an inert atmosphere, add 1.5 g of iron(III) bromide (FeBr₃) as a Lewis acid catalyst.

  • Dissolution: Dissolve 5.0 g of this compound in 30 mL of a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane). Add this solution to the reaction flask.

  • Reaction: Slowly add 1.5 mL of liquid bromine (Br₂) dropwise to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 60-70°C for 4-8 hours. The reaction will likely be slow; monitor its progress using TLC.

  • Work-up: After cooling, quench the reaction by slowly adding 50 mL of a 10% aqueous sodium bisulfite solution to destroy excess bromine.

  • Extraction: If a co-solvent was used, separate the organic layer. Extract the aqueous layer with dichloromethane (B109758) (2 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved, the following diagrams have been generated.

G General Workflow for Electrophilic Aromatic Substitution start Start reagents Prepare Reagents (Substrate, Electrophile, Catalyst) start->reagents reaction Combine & React (Control Temperature & Time) reagents->reaction monitoring Monitor Progress (TLC / GC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, IR, MS) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for performing an electrophilic aromatic substitution reaction.

G Mechanism of Electrophilic Aromatic Substitution (Nitration) cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization A H₂SO₄ + HNO₃ B H₂NO₃⁺ + HSO₄⁻ A->B Protonation C NO₂⁺ (Nitronium Ion) + H₂O B->C Loss of Water D Aromatic Ring (Nucleophile) E Arenium Ion (Carbocation Intermediate) D->E Attack on NO₂⁺ F Arenium Ion G Final Product (Nitroaromatic) F->G Proton Removal H H₂O / HSO₄⁻ (Base) H->G Proton Removal

Caption: The three key stages of the electrophilic aromatic substitution mechanism, exemplified by nitration.

Conclusion

This compound is an exceptionally deactivated substrate for electrophilic aromatic substitution due to the powerful and cumulative electron-withdrawing effects of both the anilinium and nitro groups. Reactions require forcing conditions, and substitution is strongly directed to the C5 position, which is meta to both existing substituents. Its reactivity is significantly lower than that of aniline, anilinium chloride, and nitrobenzene, making it a challenging but predictable substrate for further functionalization in a research or drug development setting.

Comparative analysis of the crystal packing in nitroaniline hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of ortho-, meta-, and para-nitroaniline hydrochlorides, this guide offers a comparative analysis of their crystal packing, supported by crystallographic data. Intended for researchers, scientists, and professionals in drug development, this document provides a side-by-side examination of the key structural parameters that govern the solid-state architecture of these isomeric compounds.

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic forces. In the case of isomeric compounds like nitroaniline hydrochlorides, the subtle shift in the position of the nitro group relative to the anilinium group can lead to profound differences in their crystal structures. This guide elucidates these differences through a detailed comparison of their crystallographic parameters and hydrogen bonding networks.

Crystallographic Data Comparison

The crystallographic data for the ortho-, meta-, and para-isomers of nitroaniline hydrochloride are summarized in the table below. The data for the para-isomer is from a refined crystal structure analysis, ensuring a high degree of accuracy.

Parametero-Nitroaniline Hydrochloridem-Nitroaniline Hydrochloridep-Nitroaniline Hydrochloride (refined)[1]
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PbcaP2₁/cP2₁/n
a (Å) 7.878(2)13.041(3)4.9807(6)
b (Å) 7.940(2)5.761(1)16.344(2)
c (Å) 23.73(1)10.603(2)9.342(1)
α (°) 909090
β (°) 90100.89(2)93.87(1)
γ (°) 909090
Volume (ų) 1484.3(8)782.4(3)758.7
Z 844

Analysis of Intermolecular Interactions

The dominant intermolecular interactions in the crystal structures of nitroaniline hydrochlorides are the hydrogen bonds formed between the anilinium group (-NH₃⁺) and the chloride anion (Cl⁻), as well as weaker interactions involving the nitro group (-NO₂) and C-H donors. The geometry of these hydrogen bonds is a key determinant of the overall crystal packing.

Hydrogen Bonding Networks
IsomerDonor-AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
ortho- N-H···Cl--3.12 (avg)-
meta- N-H···Cl0.91(3)2.23(3)3.128(2)170(3)
N-H···Cl0.90(3)2.29(3)3.176(2)168(3)
N-H···O0.90(3)2.50(3)2.913(3)110(2)
para- (refined) N-H···Cl0.90(3)2.25(3)3.141(2)171(2)
N-H···Cl0.91(3)2.28(3)3.178(2)172(3)
N-H···Cl0.90(3)2.36(3)3.228(2)161(2)
C-H···O0.932.563.421(3)154

Key Observations:

  • Primary Hydrogen Bonding: In all three isomers, the strongest hydrogen bonds are of the N-H···Cl type, linking the anilinium cations and chloride anions into extended networks.

  • Isomeric Influence: The position of the nitro group significantly influences the dimensionality and topology of these networks.

  • ortho-Isomer: The steric hindrance from the adjacent nitro group in the ortho-isomer leads to a more complex three-dimensional hydrogen-bonded network.

  • meta-Isomer: The meta-isomer exhibits a sheet-like arrangement, where N-H···Cl hydrogen bonds form chains, and these chains are further linked by weaker N-H···O interactions involving the nitro group.

  • para-Isomer: The para-isomer displays a layered structure. The refined data reveals a network of N-H···Cl hydrogen bonds and weaker C-H···O interactions that contribute to the stability of the crystal lattice.

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.

G cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement Synthesis Synthesis of Nitroaniline Hydrochloride Isomers Recrystallization Recrystallization to obtain single crystals Synthesis->Recrystallization Crystal_Selection Selection of a suitable single crystal Recrystallization->Crystal_Selection Mounting Crystal Mounting on Diffractometer Crystal_Selection->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction XRay_Source Generation of monochromatic X-ray beam XRay_Source->Diffraction Data_Processing Data Processing and Reduction Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement CIF_Generation Generation of Crystallographic Information File (CIF) Structure_Refinement->CIF_Generation

General workflow for single-crystal X-ray diffraction analysis.

Synthesis of Nitroaniline Hydrochlorides: The hydrochloride salts were prepared by reacting the respective nitroaniline isomer (ortho, meta, or para) with hydrochloric acid in a suitable solvent, followed by crystallization.

X-ray Diffraction Data Collection: A suitable single crystal of each isomer was mounted on a diffractometer. Data for the refined structure of p-nitroaniline hydrochloride was collected on a Bruker P4 diffractometer using Mo Kα radiation (λ = 0.71073 Å)[1]. The data was collected at room temperature (293 K).

Structure Solution and Refinement: The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². The positions of hydrogen atoms were typically located from difference Fourier maps and refined isotropically. Software such as SHELXTL and WinGX were utilized for structure solution, refinement, and data analysis[1].

Comparative Packing Analysis

The differences in the crystal systems and space groups among the three isomers are a direct consequence of their varied molecular symmetries and the resulting hydrogen bonding patterns.

G Influence of Isomerism on Crystal Packing cluster_isomers Nitroaniline Hydrochloride Isomers cluster_packing Resulting Crystal Packing cluster_interactions Dominant Intermolecular Interactions ortho ortho- ortho_packing Complex 3D Network (Orthorhombic, Pbca) ortho->ortho_packing Steric Hindrance meta meta- meta_packing Sheet-like Structure (Monoclinic, P2₁/c) meta->meta_packing Planar Hydrogen Bonding Motif para para- para_packing Layered Structure (Monoclinic, P2₁/n) para->para_packing Linear Geometry & Stacking hbond_cl N-H···Cl ortho_packing->hbond_cl meta_packing->hbond_cl hbond_o N-H···O / C-H···O meta_packing->hbond_o para_packing->hbond_cl para_packing->hbond_o

Logical relationship between isomerism and crystal packing.

The ortho-isomer, with its bulky nitro group adjacent to the anilinium group, adopts an orthorhombic crystal system to accommodate the steric strain, leading to a complex three-dimensional network. In contrast, the meta- and para-isomers, with less steric hindrance, crystallize in the monoclinic system. The planarity of the hydrogen-bonded motifs in the meta-isomer results in a sheet-like packing. The linear geometry of the para-isomer facilitates the formation of layers, which are held together by a combination of strong N-H···Cl and weaker C-H···O hydrogen bonds.

References

Safety Operating Guide

Safe Disposal of 3-Nitroanilinium Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 3-nitroanilinium chloride is crucial for ensuring laboratory safety and environmental protection. This compound is classified as harmful if swallowed and presents hazards to the aquatic environment.[1][2][3] Adherence to established protocols and regulatory requirements is mandatory. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate disposal procedures for this compound.

Summary of Disposal Procedures and Precautions

The primary methods for the disposal of this compound are through a licensed chemical waste disposal company or by controlled incineration.[4] It is imperative that this chemical is not discharged into sewer systems or the environment.[4][5] The following table summarizes the key disposal considerations:

Disposal AspectProcedure/PrecautionCitation
Primary Disposal Method Engage a licensed chemical destruction plant for disposal.[4]
Alternative Disposal Controlled incineration with flue gas scrubbing is a suitable alternative.[4]
Waste Classification This material and its container must be disposed of as hazardous waste.[5]
Environmental Protection Do not contaminate water, foodstuffs, feed, or seed. Avoid release to the environment.[4][5][6]
Sewer System Do not discharge into sewer systems.[4]
Spill Management Collect spilled material promptly and place it in suitable, closed containers for disposal.[4]
Container Disposal Containers can be triply rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging may be incinerated.[4]
Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

cluster_0 Initial Assessment cluster_1 Segregation & Storage cluster_2 Disposal Path cluster_3 Final Steps start This compound Waste Generated waste_type Is the waste contaminated with other chemicals? start->waste_type segregate_yes Segregate and label waste according to institutional protocols. waste_type->segregate_yes Yes segregate_no Store in a designated, closed, and properly labeled container. waste_type->segregate_no No contact_vendor Contact Licensed Chemical Waste Disposal Vendor segregate_yes->contact_vendor segregate_no->contact_vendor incineration Controlled Incineration with Flue Gas Scrubbing contact_vendor->incineration Vendor advises incineration destruction Chemical Destruction Plant contact_vendor->destruction Vendor advises chemical destruction documentation Document Waste Manifest incineration->documentation destruction->documentation end Disposal Complete documentation->end

Disposal workflow for this compound.

Detailed Procedural Steps

  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed, and compatible container.

    • For solutions, use a labeled, sealed, and appropriate liquid waste container.

    • Ensure containers are stored in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[4]

    • Carefully sweep up the solid material and place it into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Contacting a Disposal Vendor:

    • All disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

    • Provide the vendor with a complete and accurate description of the waste, including its composition and any contaminants.

  • Documentation:

    • Maintain meticulous records of the amount of this compound waste generated and disposed of.

    • Complete all required waste manifest forms provided by the disposal vendor and your institution.

Important Considerations:

  • Regulatory Compliance: Always adhere to local, regional, and national regulations for hazardous waste disposal.[5]

  • Institutional Policies: Follow your organization's specific safety and environmental health protocols.

  • Consultation: If you have any doubts about the proper disposal procedure, consult your institution's Environmental Health and Safety (EHS) department or a qualified chemist.

References

Personal protective equipment for handling 3-Nitroanilinium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Nitroanilinium Chloride

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to mitigate risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Standard
Eye Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Hand Protection Chemical-resistant, impervious gloves. Gloves must be inspected prior to use.EU Directive 89/686/EEC and the standard EN 374.[1]
Skin Protection Fire/flame resistant and impervious clothing.-
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.-
Operational Plan: Safe Handling Procedures

Safe handling of this compound requires a controlled environment and strict adherence to established protocols.

Engineering Controls:

  • Handle the compound in a well-ventilated area.[1]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3]

Work Practices:

  • Preparation: Before handling, ensure all required PPE is properly fitted and inspected.[1]

  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke when using this product.[1][4]

    • Use non-sparking tools to prevent ignition.[1]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

    • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3]

Emergency Procedures: First Aid and Spill Response

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures:

Exposure Route First Aid Procedure
Ingestion If swallowed, rinse mouth with water.[1] Do NOT induce vomiting.[5] Call a physician or poison control center immediately.[5]
Inhalation Move the victim into fresh air.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]

Spill Response:

  • Evacuate: Evacuate personnel to safe areas.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up:

    • Use personal protective equipment.[1]

    • For minor spills, use dry clean-up procedures and avoid generating dust. Dampen with water to prevent dusting before sweeping.[6]

    • For major spills, contain the spill with sand, earth, or vermiculite.[6]

    • Collect the material in suitable and closed containers for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1] The chemical should be kept in suitable and closed containers for disposal.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep Review SDS and Protocols ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe env Ensure Proper Ventilation (Fume Hood) ppe->env handle Handle with Care Avoid Dust/Aerosol Formation env->handle storage Store in a Cool, Dry, Well-Ventilated Area handle->storage spill Spill Occurs handle->spill exposure Personal Exposure handle->exposure waste Collect Waste in Labeled, Sealed Container handle->waste spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid Seek Medical Attention exposure->first_aid dispose Dispose According to Institutional & Local Regulations waste->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.